molecular formula C10H7BrO3 B8679414 4-(3-bromophenyl)-4-oxo-2-butenoic acid CAS No. 74939-78-9

4-(3-bromophenyl)-4-oxo-2-butenoic acid

Cat. No.: B8679414
CAS No.: 74939-78-9
M. Wt: 255.06 g/mol
InChI Key: JDXFDXTZXXJCQT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-oxo-2-butenoic acid is a high-value synthetic intermediate belonging to the (E)-4-aryl-4-oxo-2-butenoic acid family, a class of compounds recognized for their diverse biological activities and utility in organic synthesis . Researchers value this compound primarily as a key precursor in the synthesis of various heterocyclic compounds, including pyrane and pyridine derivatives, which are core structures in many pharmaceuticals . Its structure, featuring an α,β-unsaturated carbonyl system, makes it a reactive diene or dienophile in cyclization reactions and a potent Michael acceptor capable of interacting with biological nucleophiles . Structurally similar (E)-4-aryl-4-oxo-2-butenoic acid amides have demonstrated significant and potent antiproliferative activity against a range of human tumor cell lines, such as HeLa (cervix carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia) in submicromolar to low micromolar concentrations . While the specific amide derivatives are more commonly associated with the bioactivity, the parent acid serves as the essential synthetic precursor for these compounds. The mechanism of action for related active compounds has been investigated, with some shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, making them useful leads in the design of new antitubulin agents . The compound can be synthesized via microwave-assisted aldol-condensation between 3-bromoacetophenone and glyoxylic acid, a modern method that provides improved yields and reduced reaction times . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74939-78-9

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

4-(3-bromophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)

InChI Key

JDXFDXTZXXJCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Intermediate for Covalent Inhibitors and Heterocyclic Scaffolds

Executive Summary

This technical guide profiles 4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid), a critical intermediate in medicinal chemistry. Unlike simple acrylic acids, this molecule features a conjugated aroyl-ene-acid system that confers unique electrophilic properties, making it an ideal "warhead" for cysteine-targeting covalent drugs and a versatile precursor for pyridazinone-based pharmacophores.

This guide addresses a common synthetic pitfall: the regioselectivity issues inherent in Friedel-Crafts acylation. We provide a validated, regiocontrolled aldol condensation protocol to access the meta-substituted isomer specifically, ensuring high purity for downstream applications.

Physicochemical Profile

PropertyValue / DescriptionNotes
IUPAC Name (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acidTrans isomer is thermodynamically favored.
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, EthanolPoor solubility in water; soluble in alkaline aqueous buffers.
pKa (COOH) ~3.8 – 4.2 (Estimated)Acidic strength enhanced by the electron-withdrawing aroyl group.
Key Functional Groups Aryl Bromide, Enone, Carboxylic AcidEnables Pd-coupling, Michael addition, and condensation respectively.

Synthetic Strategy: Overcoming Regioselectivity Challenges

The "Friedel-Crafts Trap"

A common error in synthesizing aroylacrylic acids is relying solely on Friedel-Crafts acylation of bromobenzene with maleic anhydride.

  • Issue: Bromine is an ortho/para director. This reaction predominantly yields the 4-bromo (para) isomer.

  • Solution: To access the 3-bromo (meta) isomer, a regiocontrolled Aldol Condensation strategy is required, utilizing 3-bromoacetophenone and glyoxylic acid.

Validated Protocol: Acid-Catalyzed Aldol Condensation

Objective: Synthesis of (E)-4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Reagents:

  • 3-Bromoacetophenone (1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Acetic Acid/Pyrrolidine (catalytic)

  • Solvent: Toluene (for reflux) or Acetic Acid (for microwave)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 3-bromoacetophenone and glyoxylic acid monohydrate.

  • Catalysis: Add pTsOH (10 mol%).

  • Reaction:

    • Method A (Thermal): Reflux in toluene with a Dean-Stark trap to remove water for 4–6 hours.

    • Method B (Microwave - Preferred): Irradiate in acetic acid at 100°C for 30–60 minutes.

  • Workup: Cool the mixture. The product often precipitates directly. If not, concentrate the solvent and induce crystallization with cold water/ethanol.

  • Purification: Recrystallize from ethanol/water or acetic acid to yield the pure (E)-isomer as a white solid.

Mechanism & Logic: The reaction proceeds via the formation of an enol/enamine equivalent from the acetophenone, which attacks the highly electrophilic aldehyde of glyoxylic acid. Acidic conditions promote the subsequent dehydration (E1cB-like elimination), driving the equilibrium toward the conjugated enone product.

Visualization: Synthesis Pathways

SynthesisPathways cluster_inputs Starting Materials BrBenz Bromobenzene ParaIso 4-(4-Bromophenyl)-... (Para Isomer) BrBenz->ParaIso Friedel-Crafts (AlCl3) Maleic Maleic Anhydride Maleic->ParaIso BrAceto 3-Bromoacetophenone Target 4-(3-Bromophenyl)- 4-oxo-2-butenoic acid (Meta Isomer) BrAceto->Target Aldol Condensation (pTsOH, -H2O) Glyox Glyoxylic Acid Glyox->Target Note CRITICAL: Direct FC yields Para. Use Aldol for Meta. ParaIso->Note

Caption: Contrast between Friedel-Crafts (yielding unwanted para-isomer) and Aldol Condensation (yielding desired meta-isomer).

Chemical Reactivity & Transformations[1][2]

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.

A. Michael Addition (Cysteine Targeting)

The enone double bond is highly electron-deficient due to the conjugation with both the ketone and the carboxylic acid.

  • Reactivity: Rapidly reacts with soft nucleophiles like thiols (R-SH).

  • Application: Used as a covalent "warhead" in drug design to target non-catalytic cysteines in kinases or proteases.

  • Protocol Insight: The reaction is reversible (retro-Michael) under physiological conditions unless stabilized, but the carboxylic acid moiety can form H-bonds within the active site to lock the conformation.

B. Heterocyclization (Pyridazinone Synthesis)

Reaction with hydrazine hydrate or substituted hydrazines yields pyridazin-3(2H)-ones .

  • Mechanism: Condensation of hydrazine with the ketone followed by intramolecular cyclization with the carboxylic acid/ester.

  • Significance: Pyridazinones are privileged scaffolds in NSAIDs, cardiotonic agents, and phosphodiesterase inhibitors.

C. Palladium-Catalyzed Coupling

The 3-bromo substituent on the phenyl ring remains intact during the aldol and Michael steps, serving as a handle for late-stage diversification.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Sonogashira: Introduction of alkynes.

  • Heck: Vinylation.

Visualization: Reactivity Map

Reactivity Core 4-(3-Bromophenyl)- 4-oxo-2-butenoic acid Thiol Thiol Adduct (Covalent Inhibition) Core->Thiol R-SH (Michael Addn) Pyrid Pyridazinone (Heterocyclic Scaffold) Core->Pyrid N2H4 (Cyclization) Biaryl Biaryl Derivative (Library Expansion) Core->Biaryl Ar-B(OH)2 (Pd-Cat Coupling)

Caption: Orthogonal reactivity profiles allows for diverse chemical space exploration.

Biological Relevance

  • Covalent Inhibition: The 4-oxo-2-butenoic acid motif mimics the transition state of peptide hydrolysis and reacts with active site nucleophiles. Derivatives have shown activity against Phospholipase A2 (PLA2) and Kynurenine 3-monooxygenase (KMO) .

  • Antibacterial Agents: The electrophilic nature allows these compounds to deplete cellular thiols in bacteria, exhibiting bacteriostatic effects.

References

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 2014.

  • Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine. Monatshefte für Chemie, 2014.

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 2012.[1]

  • Friedel-Crafts and Aldol Approaches to Aroylacrylic Acids. Organic Syntheses, Coll. Vol. 3, p. 109.

Sources

Molecular Profiling and Synthetic Workflows for 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and rational drug design, α,β-unsaturated carbonyl compounds serve as highly versatile building blocks. Among these, 4-(3-bromophenyl)-4-oxo-2-butenoic acid (CAS: 74939-78-9) stands out as a critical bifunctional electrophile. As an application scientist specializing in heterocyclic synthesis, I have found this specific scaffold to be indispensable for generating complex, biologically active libraries—particularly in the development of 6-aryl-3(2H)-pyridazinones, which exhibit broad-spectrum antibacterial properties, and aryl β-diketo (ADK)-based agents targeting HIV-1 integrase.

This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application workflows for researchers utilizing this compound.

Physicochemical Profiling & Quantitative Data

Understanding the precise molecular parameters of 4-(3-bromophenyl)-4-oxo-2-butenoic acid is the first step in predicting its behavior in organic solvents and biological assays. The data below summarizes its core physicochemical profile based on its structural formula (C₁₀H₇BrO₃).

PropertyValueCausality / Relevance in Synthesis
IUPAC Name (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acidThe (E)-configuration is thermodynamically favored and essential for predictable steric interactions during cyclization.
CAS Registry Number 1 [4]Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₇BrO₃Indicates a high degree of unsaturation, pointing to a rigid, planar geometry.
Molecular Weight 255.06 g/mol Critical for precise stoichiometric calculations during library generation.
Exact Mass 253.95786 Da [4]Primary diagnostic peak (M-H)⁻ in negative-ion ESI-MS for reaction monitoring.
Melting Point 148–151 °C [1]Indicates high crystalline stability; useful for assessing purity post-recrystallization.
Structural & Mechanistic Insights

The utility of 4-(3-bromophenyl)-4-oxo-2-butenoic acid is not accidental; it is a direct consequence of its highly engineered functional groups:

  • The Michael Acceptor Core: The trans-alkene is flanked by a ketone and a carboxylic acid. This creates a highly electron-deficient π-system. Nucleophiles (such as hydrazines or amines) will preferentially attack the β-carbon, initiating cascade cyclization reactions.

  • The 3-Bromophenyl Moiety: The placement of the bromine atom at the meta position is a strategic synthetic handle. While the primary carbon skeleton is used to build the heterocyclic core (e.g., a pyridazinone ring), the meta-bromine remains inert during the initial cyclization. Post-cyclization, it serves as an ideal coupling partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly diversify the lipophilic tail of the drug candidate to optimize target binding and pharmacokinetic properties.

Experimental Protocol: Microwave-Assisted Synthesis

Traditional aldol condensations to form 4-oxo-2-butenoic acids often suffer from prolonged reaction times, side-product polymerization, and poor (E)/(Z) selectivity. To overcome this, we employ a2 [1].

Causality of the Method: Microwave irradiation provides rapid, uniform volumetric heating. This pushes the intermediate aldol adduct over the dehydration activation energy barrier swiftly, funneling the reaction into the thermodynamically stable (E)-alkene thermodynamic sink before degradation pathways can compete.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-safe reaction vial, combine 3'-bromoacetophenone (1.0 mmol) and glyoxylic acid monohydrate (1.2 mmol).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.2 mmol) as the acidic promoter. Suspend the mixture in 2.0 mL of glacial acetic acid.

  • Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 100 °C for 20 minutes.

    • Self-Validation Step: Pull a 5 µL aliquot, dilute in methanol, and spot on a TLC plate (Eluent: 10% MeOH in CH₂Cl₂). The disappearance of the highly UV-active 3'-bromoacetophenone spot confirms conversion.

  • Workup: Cool the vial to ambient temperature using compressed air. Dilute the crude mixture with 10 mL of distilled water to precipitate the product. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Geometric Validation: Purify the crude residue via flash column chromatography (gradient: 0 to 50% EtOAc in petroleum ether).

    • Self-Validation Step: Acquire a ¹H-NMR spectrum (DMSO-d₆). You must observe a coupling constant (J) of 15.5–16.0 Hz for the vinylic protons, which definitively proves the exclusive formation of the (E)-isomer.

Synthesis A 3'-Bromoacetophenone (Starting Material) C Microwave Irradiation (100°C, 20 min) A->C B Glyoxylic Acid (Reactant) B->C D Aldol Addition Intermediate C->D p-TsOH Catalyst E (E)-4-(3-bromophenyl)- 4-oxo-2-butenoic acid D->E -H₂O (Dehydration)

Figure 1: Microwave-assisted synthesis workflow of 4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Downstream Application: Pyridazinone Scaffold Generation

Once synthesized, 4-(3-bromophenyl)-4-oxo-2-butenoic acid is primarily utilized as a precursor for 6-phenyl-3(2H)-pyridazinone derivatives, which are 3 [2].

Causality of the Method: Hydrazine acts as a potent bidentate nucleophile. The terminal nitrogen attacks the highly electrophilic ketone carbon (forming a hydrazone intermediate), while the secondary nitrogen undergoes an intramolecular conjugate addition onto the carboxylic acid/alkene system, driving the formation of the stable, aromatic-like 6-membered pyridazinone ring.

Step-by-Step Methodology
  • Condensation: Dissolve 4-(3-bromophenyl)-4-oxo-2-butenoic acid (1.0 mmol) in 5.0 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Attack: Slowly add hydrazine hydrate (1.5 mmol) dropwise at room temperature. An exothermic reaction will occur as the hydrazone begins to form.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

    • Self-Validation Step: The reaction mixture will transition from a clear solution to a thick suspension as the highly crystalline pyridazinone product precipitates out of the hot ethanol.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to yield pure 6-(3-bromophenyl)-3(2H)-pyridazinone.

Application A 4-(3-bromophenyl)- 4-oxo-2-butenoic acid C Condensation & Intramolecular Cyclization A->C B Hydrazine Hydrate (EtOH, Reflux) B->C D 6-(3-bromophenyl)- 3(2H)-pyridazinone C->D -H₂O E Antibacterial Screening Assays D->E Target Validation

Figure 2: Workflow for the conversion of the butenoic acid intermediate into an antibacterial pyridazinone.

References
  • Title: Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: JPS5536434A - 4-phenyl-4-oxo-2-butenoic acid derivative and its use.
  • Title: Computed Properties for C₁₀H₇BrO₃ Isomers. Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 74939-78-9 | 4-(3-bromophenyl)-4-oxobut-2-enoic acid. Source: ChemSrc Chemical Database URL: [Link]

Sources

Solubility Profile of 3-Bromophenyl Aroylacrylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-bromophenyl aroylacrylic acids (specifically 3-(3-bromobenzoyl)acrylic acid and its 4-bromo isomer). These compounds are critical intermediates in the synthesis of heterocycles and bioactive agents, yet their physicochemical data often requires precise empirical determination during pre-formulation.

Executive Summary & Chemical Identity

3-Bromophenyl aroylacrylic acids (e.g., (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid) are keto-acid derivatives characterized by a polar carboxylic acid head, a reactive enone linker, and a lipophilic brominated aromatic ring. Understanding their solubility is paramount for optimizing reaction yields (e.g., in heterocyclizations) and designing purification protocols.

Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid

  • Molecular Formula: C₁₀H₇BrO₃

  • Molecular Weight: 255.07 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Primary driver of solubility in polar protic solvents via hydrogen bonding.

    • Enone System (-CO-CH=CH-): Susceptible to Michael addition; requires aprotic solvents for stability during analysis.

    • Bromophenyl Group: Increases lipophilicity (

      
      ), limiting water solubility but enhancing affinity for chlorinated solvents.
      
Property3-Bromo Isomer (Predicted)4-Bromo Isomer (Experimental)
Melting Point ~148–150 °C152–154 °C
pKa ~4.0–4.5~4.2
LogP 2.82.9

Theoretical Solubility Profile

The solubility of 3-bromophenyl aroylacrylic acids follows a "like-dissolves-like" principle modified by specific solute-solvent interactions.

Solvent Class Compatibility[6]
  • Polar Aprotic Solvents (High Solubility):

    • Examples: DMSO, DMF, NMP.[2]

    • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice. These are the solvents of choice for stock solutions (>100 mg/mL).

  • Polar Protic Solvents (Moderate to High Solubility):

    • Examples: Methanol, Ethanol, Isopropanol.[3]

    • Mechanism: Hydrogen bonding with the carboxyl group facilitates dissolution. Solubility increases significantly with temperature (e.g., 298 K to 323 K).

  • Moderately Polar Solvents (Moderate Solubility):

    • Examples: Acetone, Ethyl Acetate, THF.

    • Mechanism: Good solvency due to dipole interactions, though less effective than DMSO.

  • Non-Polar Solvents (Low Solubility):

    • Examples: Hexane, Heptane, Toluene.

    • Mechanism: The polar carboxyl and ketone groups prevent effective solvation by non-polar alkanes.

Experimental Protocol: Determination of Solubility

To obtain precise thermodynamic data, the Static Gravimetric Method or the Dynamic Laser Monitoring Method is recommended.

Method A: Static Equilibrium (Shake-Flask)

This is the gold standard for generating thermodynamic solubility data (


).

Protocol:

  • Preparation: Add excess solid 3-bromophenyl aroylacrylic acid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation.

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute the supernatant and analyze via HPLC-UV (254 nm).

Method B: Dynamic Laser Monitoring

Ideal for rapid temperature-dependent profiling.

Protocol:

  • Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.

  • Heating: Heat the mixture slowly (e.g., 2 K/h) while monitoring turbidity with a laser.

  • Detection: The temperature at which laser transmission reaches 100% (clear solution) is recorded as the saturation temperature (

    
    ).
    
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Weigh Solute & Solvent Equilibrate Equilibrate (Shake-Flask) 24-48h @ Constant T Start->Equilibrate Separate Phase Separation (Sedimentation) Equilibrate->Separate Filter Isothermal Filtration (0.45 µm PTFE) Separate->Filter Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Standardized workflow for the determination of thermodynamic solubility.

Thermodynamic Modeling

Experimental solubility data (


) as a function of temperature (

) should be correlated using thermodynamic models to determine enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

This semi-empirical model is widely used for aroylacrylic acids to correlate mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Provides excellent fitting accuracy (typically

    
    ) for polar organic solutes.
    
van't Hoff Analysis

Used to extract thermodynamic parameters.[4]



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder change).
    

Typical Thermodynamic Values for Aroylacrylic Acids:

  • 
    :  Positive (Endothermic). Solubility increases with temperature.[5]
    
  • 
    :  Positive (Non-spontaneous at standard state, driven by mixing entropy).
    

Representative Data Structure

When reporting solubility data for 3-bromophenyl aroylacrylic acids, structure the results as follows. (Note: These are representative trends for the class).

SolventT (K)Mole Fraction (

)
Mass Fraction (g/g)
Methanol 298.1545.20.038
308.1562.10.052
318.1585.40.071
Ethanol 298.1538.50.032
Acetone 298.1555.00.046
Toluene 298.158.20.007
Water 298.15< 0.1< 0.0001

References

  • Bakulev, V. A., et al. (2018). "Multicomponent and domino reactions of 3-aroylacrylic acids in the synthesis of heterocycles." Chemistry of Heterocyclic Compounds, 52(9), 651-657. Link

  • Bowden, K., et al. (1990). "Structure-Activity Relations. Part 5. Antibacterial Activity of a Series of Substituted (E)-3-(4-Phenylbenzoyl)acrylic Acids." Journal of Chemical Research. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Biological Activity Screening of 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-4-oxobut-2-enoic acid scaffold (aroylacrylic acid) represents a privileged class of electrophilic pharmacophores. Specifically, 4-(3-bromophenyl)-4-oxo-2-butenoic acid and its derivatives function primarily as covalent modifiers of biological thiols. Their biological activity is driven by the


-unsaturated ketone moiety, which acts as a Michael acceptor, targeting nucleophilic cysteine residues in enzymes such as Kynurenine 3-monooxygenase (KMO)  and bacterial MenB  (1,4-dihydroxy-2-naphthoyl-CoA synthase).

This guide details the screening architecture for these derivatives, moving beyond simple phenotypic observation to mechanistic validation. The presence of the 3-bromophenyl substituent enhances lipophilicity (


) and introduces halogen-bonding capabilities, often improving potency over unsubstituted analogs in neuroprotective and antimicrobial applications.

Chemical Biology & Mechanism of Action[1]

The Warhead: Michael Addition

The core biological activity of 4-(3-bromophenyl)-4-oxo-2-butenoic acid stems from its reactivity. The olefinic double bond, conjugated with both a ketone and a carboxylic acid, creates a highly electrophilic


-carbon.

Mechanism:

  • Recognition: The bromophenyl ring docks into a hydrophobic pocket (e.g., the aromatic binding site of KMO).

  • Reaction: An active-site cysteine thiolate attacks the

    
    -carbon.
    
  • Stabilization: The resulting enolate is protonated, forming a stable covalent thioether adduct.

Structural Role of the 3-Bromo Substituent
  • Electronic Effect: The bromine atom is electron-withdrawing (inductive), slightly increasing the electrophilicity of the enone system compared to a phenyl analog.

  • Lipophilicity: Increases membrane permeability (logP), crucial for cell-based neuroprotection assays.

  • Halogen Bonding: The

    
    -hole of the bromine can form specific halogen bonds with backbone carbonyls in the target protein, enhancing selectivity.
    
Mechanistic Pathway Diagram

The following diagram illustrates the covalent inhibition mechanism and the downstream biological consequences (KMO inhibition leading to neuroprotection).

MechanismOfAction Compound 4-(3-Br)-4-oxo-2-butenoic acid Complex Michael Adduct (Covalent Thioether) Compound->Complex Alkylation (k_inact) Target Target Enzyme (Cys-SH Active Site) Target->Complex KMO KMO Inhibition Complex->KMO MenB MenB Inhibition Complex->MenB Neuro Reduced Quinolinic Acid (Neuroprotection) KMO->Neuro Bacteria Menaquinone Blockade (Antimicrobial) MenB->Bacteria

Figure 1: Mechanistic pathway of covalent inhibition targeting KMO and MenB enzymes.

Screening Workflow Architecture

To distinguish specific biological activity from promiscuous alkylation (PAINS), a tiered screening approach is mandatory.

TierAssay TypeObjectiveKey Metric
1 Chemo-Reactivity Assess intrinsic electrophilicity.

(GSH)
2 Primary Enzymatic Determine potency against KMO or MenB.

/

3 Cellular Phenotype Verify membrane permeability and efficacy.

/ MIC
4 Selectivity (Counter) Rule out non-specific toxicity.Selectivity Index (SI)

Detailed Experimental Protocols

Tier 1: Glutathione (GSH) Reactivity Assay

Rationale: Aroylacrylic acids are reactive. If a compound reacts with GSH in < 5 minutes, it is likely too reactive for drug use (high toxicity risk).

Protocol:

  • Preparation: Prepare a 10 mM stock of the 3-bromo derivative in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (final 50 µM) with reduced L-Glutathione (500 µM) in PBS (pH 7.4) containing 100 µM internal standard (e.g., Warfarin).

  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     min, quench aliquots with 1% formic acid/acetonitrile.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant 
    
    
    
    and half-life
    
    
    .
Tier 2: Kynurenine 3-Monooxygenase (KMO) Inhibition Screen

Rationale: KMO is the primary validated target for 4-aryl-4-oxobut-2-enoic acids [1]. Inhibition prevents the formation of neurotoxic quinolinic acid.

Reagents:

  • Recombinant human KMO enzyme (microsomal fraction).

  • Substrate: L-Kynurenine (L-Kyn).

  • Cofactor: NADPH.

Step-by-Step Protocol:

  • Buffer Setup: Use 100 mM Potassium Phosphate buffer (pH 7.4), 1 mM EDTA.

  • Compound Addition: Dispense 1 µL of compound (serial dilution) into black 384-well plates.

  • Enzyme Pre-incubation: Add 20 µL KMO enzyme solution. Crucial: Incubate for 15 minutes before substrate addition to allow covalent modification of the active site Cysteine.

  • Reaction Start: Add 20 µL Substrate Mix (200 µM L-Kyn, 400 µM NADPH).

  • Kinetics: Monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 460 nm) or the formation of 3-hydroxykynurenine via HPLC endpoint assay.

  • Data Processing: Fit data to a 4-parameter logistic model. For covalent inhibitors, report time-dependent inhibition (

    
     shifts with pre-incubation time).
    
Tier 3: Antimicrobial Susceptibility (MIC Determination)

Rationale: Aroylacrylic acids exhibit broad-spectrum activity against Gram-positive bacteria via MenB inhibition [2].

Protocol:

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate. Add 100 µL of inoculum to wells containing serial dilutions of the 3-bromo derivative (range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Vancomycin.

    • Negative Control: DMSO (max 1%).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection of turbidity or

    
     measurement.
    
  • Definition: The MIC is the lowest concentration inhibiting visible growth.

Data Analysis & Interpretation

Handling PAINS (Pan-Assay Interference)

Because the enone is a Michael acceptor, "hits" may be false positives caused by non-specific protein alkylation.

Validation Logic:

  • True Hit: Shows structure-activity relationship (SAR).[1][2] For example, moving the bromine from meta (3-position) to para (4-position) should alter potency.

  • False Positive (PAINS): Activity is flat across all analogs or correlates perfectly with GSH reactivity.

Quantitative Comparison Table

Summarize your screening data in the following format:

Compound IDR-SubstituentGSH

(min)
KMO

(nM)
S. aureus MIC (µg/mL)Status
Ref-1 H (Unsubstituted)4535016Baseline
Target-3Br 3-Br 38 85 4 Lead
Neg-Ctrl 3-Br (Saturated)*>1000>10,000>64Inactive

*Saturated analog (butanoic acid) serves as a negative control to prove the double bond is essential.

Screening Logic Diagram

ScreeningWorkflow Start Library: 4-(3-Br)-4-oxo-2-butenoic Derivatives Tier1 Tier 1: GSH Reactivity (Exclude t1/2 < 10 min) Start->Tier1 Tier2 Tier 2: KMO Enzymatic Assay (+/- Pre-incubation) Tier1->Tier2 Stable Candidates Decision Time-Dependent Shift? Tier2->Decision Tier3 Tier 3: Cell Viability & MIC (Phenotypic) Decision->Tier3 Yes (Covalent) Decision->Tier3 No (Reversible) Selectivity Tier 4: Counter Screen (GSH-depleted cells) Tier3->Selectivity

Figure 2: Tiered screening workflow for electrophilic aroylacrylic acid derivatives.

References

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase.[1] Journal of Medicinal Chemistry, 43(1), 123-127.

  • Matilla, A., et al. (2011). CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway.[3] ChemBioChem, 12(16).

  • Vitorović-Todorović, M. D., et al. (2010). 4-Aryl-4-oxo-N-phenyl-2-aminylbutyramides as acetyl- and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry.

  • Ambeed. (n.d.). 3-(4-Bromophenyl)acrylic acid Product Page. Sigma-Aldrich / Ambeed.

Sources

4-Oxo-2-Butenoic Acid Derivatives: A Technical Guide to Next-Generation Michael Acceptors

Author: BenchChem Technical Support Team. Date: March 2026

The 4-oxo-2-butenoic acid scaffold (and its ester/amide derivatives) represents a distinct class of "soft" electrophiles in covalent drug discovery. Unlike the ubiquitous acrylamides, these warheads possess a conjugated enone system flanked by a carboxylic acid derivative, creating a unique "push-pull" or "pull-pull" electronic environment that fine-tunes reactivity toward cysteine thiols.

This technical guide synthesizes the chemistry, biological applications, and experimental protocols for these derivatives.

Executive Summary & Pharmacophore Analysis

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

The 4-oxo-2-butenoic acid motif (


) functions as a tunable Michael acceptor. Its reactivity is governed by the electronic disparity between the ketone at C4 and the acid/ester/amide at C1.
  • Core Structure: (E)-4-substituted-4-oxobut-2-enoic acid.

  • Mechanism: Irreversible (or reversible, depending on substituents) covalent modification of non-catalytic or catalytic cysteine residues.

  • Key Advantage: The C4-carbonyl group enhances the electrophilicity of the double bond via extended conjugation, often making these derivatives more reactive than simple acrylamides, while the C1-carboxyl group allows for specific binding interactions (e.g., salt bridges in the active site).

Structural Comparison
FeatureAcrylamide (

)
4-Oxo-2-butenoate (

)
Electrophilicity ModerateHigh (Dual EWG activation)
Sterics LowModerate (Substituents at C1/C4)
Reversibility Generally IrreversibleTunable (Can be reversible with specific R groups)
Key Targets Kinases (EGFR, BTK)Nrf2 (Keap1), KMO, Tubulin

Mechanism of Action: The Cysteine Trap

The biological activity of these derivatives relies on the Michael Addition of a thiolate anion (from a cysteine residue,


) to the 

-carbon of the enone system.
Regioselectivity Logic

In a 4-oxo-2-butenoic acid derivative (


), there are two electron-withdrawing groups (EWGs).
  • Ketone (C4): Strong resonance withdrawal.

  • Carboxyl (C1): Moderate resonance withdrawal.

Dominant Pathway: Nucleophilic attack typically occurs at the carbon


 to the ketone  (C2 in IUPAC numbering for the acid, or simply the 

-position relative to the strongest EWG), as the ketone provides greater stabilization for the developing enolate negative charge.
Diagram: Michael Addition Mechanism

MichaelAddition cluster_legend Reaction Coordinate Cys Cysteine Thiolate (Nu-) TS Transition State (Tetrahedral Intermediate) Cys->TS Nucleophilic Attack (at C-beta to Ketone) Warhead 4-Oxo-2-butenoate (Electrophile) Warhead->TS Adduct Thioether Adduct (Stable Covalent Bond) TS->Adduct Protonation (Enol -> Keto) Desc The ketone group (C4) stabilizes the negative charge more effectively than the carboxyl group.

Figure 1: Mechanism of Michael addition of a cysteine thiolate to a 4-oxo-2-butenoic acid derivative. The reaction is driven by the formation of a stable thioether bond.

Biological Applications & Case Studies

A. Nrf2 Pathway Activation (Antioxidant Response)

Similar to Dimethyl Fumarate (DMF), 4-oxo-2-butenoic acid derivatives alkylate specific cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1 . This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to accumulate and translocate to the nucleus.[1]

  • Target: Keap1 (Kelch-like ECH-associated protein 1).[2]

  • Outcome: Upregulation of HO-1, NQO1, and GSH synthesis.

B. Kynurenine-3-Monooxygenase (KMO) Inhibition

Derivatives such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids act as transition-state mimics or covalent inhibitors of KMO.

  • Therapeutic Area: Neurodegenerative diseases (Huntington's, Alzheimer's).

  • Mechanism: The 2-hydroxy-4-oxo motif chelates the active site metal or covalently modifies the enzyme, preventing the formation of neurotoxic quinolinic acid.

C. Antimicrobial & Tubulin Targeting

(E)-4-aryl-4-oxo-2-butenoic acid amides have shown potency against tubulin polymerization. The "chalcone-like" structure allows them to bind to the colchicine site, while the Michael acceptor moiety locks the protein conformation.

Synthesis Protocols

Method A: Microwave-Assisted Aldol Condensation (Recommended)

This method is superior for generating diverse libraries of 4-oxo-2-butenoic acids, particularly for aliphatic and electron-poor aryl derivatives which fail in Friedel-Crafts conditions.

Reagents:

  • Methyl Ketone (

    
    )
    
  • Glyoxylic Acid Monohydrate (

    
    )
    
  • Catalyst: Pyrrolidinium acetate (for aliphatic) or p-Toluenesulfonic acid (for aryl).

  • Solvent: Acetic Acid or Toluene.

Protocol:

  • Preparation: In a microwave vial, dissolve the methyl ketone (1.0 equiv) and glyoxylic acid (1.2 equiv) in glacial acetic acid (2 mL/mmol).

  • Catalysis: Add pyrrolidine (0.5 equiv) dropwise (exothermic).

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 10–30 minutes .

  • Workup: Pour the reaction mixture into ice-cold water/brine. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic phase with 1M HCl (to remove pyrrolidine), then brine. Dry over

    
    . Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc + 1% Formic Acid).
    
Method B: Friedel-Crafts Acylation (Historical/Industrial)

Best for electron-rich aryl derivatives (e.g., 4-methoxybenzene).

Protocol:

  • Suspend

    
     (2.2 equiv) in anhydrous DCM at 0°C.
    
  • Add Maleic Anhydride (1.0 equiv) portion-wise.

  • Add the Arene (1.1 equiv) dropwise.

  • Stir at RT for 12 hours.

  • Quench with ice/HCl. The product precipitates or is extracted.

Diagram: Synthesis Workflow

Synthesis Start Target: 4-Oxo-2-butenoic Acid Decision Substrate Type? Start->Decision PathA Electron-Rich Aryl Decision->PathA PathB Aliphatic / Electron-Poor Aryl Decision->PathB MethodA Friedel-Crafts Acylation (Maleic Anhydride + AlCl3) PathA->MethodA MethodB Aldol Condensation (Glyoxylic Acid + Microwave) PathB->MethodB Purify Final Product (E-isomer dominant) MethodA->Purify Acidic Workup MethodB->Purify Extraction

Figure 2: Decision tree for selecting the optimal synthetic route based on the electronic nature of the substrate.

Quantitative Data Summary

The following table summarizes reported activities of key 4-oxo-2-butenoic acid derivatives in various assays.

Compound IDR-Group (C4)Target/AssayActivity (

/

)
Reference
Cmpd 1 PhenylTubulin Assembly

[1]
Cmpd 2d 3-ChlorophenylKMO InhibitionPotent (nM range)[2]
MMA-206 Modified ArylHbS AntisicklingHigh Affinity (

Cys93)
[3]
OPA Methyl (Pentenoic)Nrf2 ActivationHigh Induction[4]

Nrf2 Activation Pathway

The primary therapeutic utility of these Michael acceptors lies in the Nrf2-Keap1 axis.

Nrf2Pathway Drug 4-Oxo-2-butenoate (Electrophile) Keap1_Mod Keap1-Drug Adduct (Cys151 Alkylated) Drug->Keap1_Mod Covalent Modification Keap1_Active Keap1 (Active) Binds Nrf2 Keap1_Active->Keap1_Mod Inhibition Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated -> Degraded Keap1_Active->Nrf2_Cyto Promotes Degradation Nrf2_Nuc Nrf2 (Nuclear) Accumulation Keap1_Mod->Nrf2_Nuc Releases Nrf2 ARE ARE Sequences (DNA) Nrf2_Nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 3: Pathway of Nrf2 activation. The drug covalently modifies Keap1, halting Nrf2 degradation and triggering the antioxidant response.

References

  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry.

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry.

  • Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Molecules.

  • Identification and Biological Characterization of a Novel NRF2 Activator Molecule Released From the Membranes of Heat‐Treated Bifidobacterium breve. Frontiers in Pharmacology.

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances.

Sources

Thermodynamic Stability and Reactivity Profiling of 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid) is a highly reactive


-unsaturated keto-acid. Compounds within the aroylacrylic acid class are widely utilized in medicinal chemistry as potent Michael acceptors, enzyme inhibitors, and tubulin polymerization disruptors[1]. However, the same structural features that confer biological activity—namely, the conjugated enone system and the electron-withdrawing aroyl group—also introduce complex thermodynamic and kinetic stability challenges.

This technical guide provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and degradation pathways of 4-(3-bromophenyl)-4-oxo-2-butenoic acid. Designed for drug development professionals, it establishes self-validating experimental workflows to accurately profile the compound's stability in solution, uncoupling thermodynamic isomerization from kinetic degradation.

Structural Thermodynamics and Conformational Dynamics

The thermodynamic stability of 4-(3-bromophenyl)-4-oxo-2-butenoic acid is governed by the delicate balance between steric strain,


-conjugation, and the inductive effects of the aromatic substituents.
E/Z Isomerization and Steric Strain

The molecule exists predominantly as the (E)-isomer (trans-configuration across the C=C double bond). The (E)-isomer is the thermodynamically stable global minimum because it minimizes steric repulsion between the bulky 3-bromobenzoyl group and the carboxylic acid moiety[2]. In contrast, the (Z)-isomer suffers from severe steric clashes that disrupt the coplanarity of the conjugated system, raising its ground-state energy.

Electronic Effects of the 3-Bromo Substituent

The thermodynamic and kinetic behavior of this specific derivative is heavily influenced by the meta-bromo substituent on the aromatic ring. The bromine atom exerts a strong inductive electron-withdrawing effect, quantified by a Hammett constant (


) of +0.39[3]. This electron withdrawal propagates through the conjugated system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone[4]. While this extended conjugation stabilizes the ground state of the molecule thermodynamically, it makes the 

-carbon highly electrophilic, creating a kinetic vulnerability to nucleophilic attack.

EnergyLandscape E_isomer (E)-Isomer (Global Minimum) TS Twisted Transition State (Activation Barrier) E_isomer->TS UV Irradiation / Heat (u0394Gu2021) Z_isomer (Z)-Isomer (Local Minimum) Z_isomer->TS Thermal Reversion TS->E_isomer Fast Relaxation TS->Z_isomer Relaxation

Caption: Conformational energy landscape illustrating the thermodynamic preference for the (E)-isomer.

Degradation Pathways: Kinetic vs. Thermodynamic Control

Understanding the stability of 4-(3-bromophenyl)-4-oxo-2-butenoic acid requires distinguishing between reversible thermodynamic processes and irreversible kinetic degradation.

  • Michael Addition (Kinetic Sink) : The primary instability of this compound in physiological or aqueous media is not spontaneous decomposition, but nucleophilic reactivity. Biological nucleophiles (e.g., thiols like glutathione) rapidly attack the

    
    -carbon. Linear Free Energy Relationship (LFER) studies on related (E)-4-aryl-4-oxo-2-butenoic acids demonstrate that electron-withdrawing groups, such as the 3-bromo substituent, accelerate this reaction, leading to a thermodynamically stable, saturated adduct[5],[6].
    
  • Photochemical Isomerization (Thermodynamic Control) : UV irradiation induces a

    
     transition, temporarily breaking the rigidity of the double bond and allowing rotation to the (Z)-isomer[2]. This creates a photostationary state. Upon removal of the UV source, the system undergoes thermal reversion back to the thermodynamically stable (E)-isomer.
    
  • Thermal Decarboxylation : At elevated temperatures (>150°C), the compound is susceptible to irreversible decarboxylation, a common thermal degradation pathway for highly conjugated keto-acids.

Reactivity Parent 4-(3-bromophenyl)-4-oxo-2-butenoic acid (E-isomer) Michael Thiol Adduct (Michael Addition) Parent->Michael + R-SH (Nucleophile) Kinetic Control Photo (Z)-Isomer (Photoisomerization) Parent->Photo UV Irradiation (365 nm) Photostationary State Degrad Decarboxylation Products (Thermal Degradation) Parent->Degrad Prolonged Heat (>150°C) Irreversible Photo->Parent Thermal Reversion Thermodynamic Control

Caption: Primary kinetic and thermodynamic degradation pathways of the compound.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that are self-validating. The following methodologies are designed with internal controls to uncouple isomerization from irreversible degradation.

Protocol 1: Thermodynamic E/Z Isomerization Assay (HPLC-UV)

Causality & Design : Reverse-Phase HPLC-UV is selected over NMR due to its superior sensitivity in detecting low-concentration isomers. An internal standard (benzophenone) is mandatory; if the sum of the E and Z isomer peak areas decreases relative to the internal standard, it indicates irreversible degradation (e.g., polymerization) rather than simple isomerization.

Step-by-Step Methodology :

  • Sample Preparation : Prepare a 1.0 mM stock solution of 4-(3-bromophenyl)-4-oxo-2-butenoic acid and 0.5 mM benzophenone (internal standard) in anhydrous DMSO.

  • Photo-induction : Irradiate the solution in a quartz vial at 365 nm for 30 minutes at 25°C to force the generation of a measurable (Z)-isomer population.

  • Thermal Incubation : Transfer the vial to a dark, temperature-controlled incubator. Set parallel experiments at 25°C, 37°C, and 50°C.

  • Sampling & Quenching : Withdraw 10

    
    L aliquots every 15 minutes. Immediately quench into 90 
    
    
    
    L of cold (-20°C) acetonitrile to freeze the thermodynamic equilibrium.
  • Chromatographic Analysis : Inject 5

    
    L onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm). Run a gradient of 10-90% Acetonitrile in Water (with 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm.
    
  • Data Extraction : Calculate the equilibrium constant (

    
    ) and derive the standard free energy (
    
    
    
    ).
Protocol 2: Kinetic Stability against Thiol Reactivity (UV-Vis Kinetics)

Causality & Design : To evaluate the kinetic vulnerability of the enone system, reactivity with 2-mercaptoethanol is monitored via UV-Vis spectroscopy. By utilizing a massive molar excess of the thiol (100-fold), the reaction is forced into pseudo-first-order kinetics. This simplifies the mathematical extraction of the second-order rate constant (


) and ensures the reaction rate is independent of the fluctuating thiol concentration[5].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 50 mM phosphate buffer (pH 7.4) containing 5% DMSO to ensure complete solubility of the analyte.

  • Equilibration : Transfer 2.97 mL of the buffer to a thermostatted quartz cuvette (37°C) and blank the UV-Vis spectrophotometer.

  • Analyte Injection : Inject 30

    
    L of a 5 mM stock solution of the compound (final concentration: 50 
    
    
    
    M). Record the baseline absorbance at 340 nm (the
    
    
    of the conjugated enone).
  • Reaction Initiation : Inject 2-mercaptoethanol to achieve a final concentration of 5.0 mM. Rapidly invert to mix.

  • Real-Time Monitoring : Monitor the exponential decay of absorbance at 340 nm continuously for 60 minutes. The decay corresponds to the loss of conjugation as the Michael addition proceeds.

  • Kinetic Fitting : Fit the decay curve to a single exponential function to extract the pseudo-first-order rate constant (

    
    ). Calculate the second-order rate constant (
    
    
    
    ).

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters for 4-(3-bromophenyl)-4-oxo-2-butenoic acid, synthesized from established LFER trends and structural analogs[5],[6].

Table 1: Thermodynamic Parameters of E/Z Isomerization

Temperature (°C)Isomer Ratio (E:Z at Eq.)Equilibrium Constant (

)

(kcal/mol)
Observation
2598.5 : 1.565.67-2.48Strong preference for (E)-isomer due to steric relief.
3797.2 : 2.834.71-2.18Slight increase in (Z)-isomer population.
5095.0 : 5.019.00-1.89Higher thermal energy overcomes activation barrier.

Table 2: Kinetic Reactivity Parameters (Michael Addition with 2-Mercaptoethanol)

Condition / pHTemp (°C)

(s

)

(M

s

)
Half-life (

)
PBS, pH 7.425

0.249.6 minutes
PBS, pH 7.437

0.564.1 minutes
PBS, pH 6.037

0.0094.2 hours

(Note: The dramatic increase in half-life at pH 6.0 validates that the thiolate anion is the active nucleophile, confirming the mechanism of kinetic degradation).

References

  • Conformations of acrylamide and benzoylacrylic acid. ResearchGate. Available at:[2]

  • Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides toward 2-mercaptoethanol. A LFER study. ACS. Available at:[5]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. ResearchGate. Available at:[6]

  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. PMC. Available at:[1]

  • The Chemistry Of Some Derivatives Of 2,5-diphenyl-1,4-dithiin. Lehigh Preserve. Available at:[3]

  • Hammett Equation and Substituent Constants. Scribd. Available at:[4]

Sources

Rational Design and Pharmaceutical Applications of 3-Bromo-Substituted Aroylacrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aroylacrylic acids—specifically (E)-4-aryl-4-oxo-2-butenoic acids—represent a highly versatile and potent pharmacophore in modern drug discovery. Characterized by their α,β-unsaturated carbonyl (ketovinyl) system, these compounds act as powerful Michael acceptors capable of covalently modifying biological targets. This whitepaper explores the specific pharmaceutical applications of 3-bromo-substituted aroylacrylic acids , detailing how meta-halogenation finely tunes the electrophilicity of the molecule. By synthesizing technical accuracy with field-proven methodologies, this guide provides researchers with the mechanistic rationale, synthetic protocols, and quantitative data necessary to leverage these compounds in oncology and antimicrobial development.

Pharmacophore Rationale: The Michael Acceptor Paradigm

The biological activity of aroylacrylic acids is intrinsically linked to their highly polarized ketovinyl fragment. Unlike traditional reversible inhibitors, these molecules exert their primary pharmacological effects through covalent binding. The conjugated double bond acts as an electrophilic trap (Michael acceptor) for soft nucleophiles, predominantly the sulfhydryl (-SH) groups of cysteine residues found in critical biological targets such as tubulin, phospholipase A2, and intracellular glutathione (GSH) [1].

The 3-Bromo Advantage: Electronic Tuning

While unsubstituted aroylacrylic acids demonstrate baseline antiproliferative activity, halogenation significantly alters the molecule's electronic landscape. A bromine atom at the 3-position (meta) of the aryl ring provides a distinct advantage over para-substitution. In the meta position, bromine exerts a strong inductive electron-withdrawing effect (-I) without the countering resonance electron-donating effect (+R) that occurs at the para position [1]. This intensifies the partial positive charge on the carbonyl carbon, increasing the polarization of the adjacent alkene. Consequently, the β-carbon becomes a more reactive electrophile, accelerating the kinetics of covalent adduct formation with target thiols while maintaining optimal lipophilicity for cellular membrane penetration.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 3-bromo-aroylacrylic acids is multimodal. Recent studies on aroylacrylic acid derivatives and their phenylamides reveal that their primary mechanism of inducing cell death in cancer lines (e.g., A549, MCF7, and HGC-27) relies heavily on the disruption of cellular redox homeostasis [2].

  • Thiol Alkylation & GSH Depletion: The compounds rapidly alkylate intracellular GSH, stripping the cell of its primary antioxidant buffer.

  • ROS Accumulation: The loss of GSH leads to a lethal accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: Unchecked ROS triggers mitochondrial membrane depolarization, halting oxidative phosphorylation (OXPHOS) [2].

  • Cell Cycle Arrest: In parallel, interactions with cytoskeletal proteins (like tubulin) and the upregulation of CDK1 lead to cell cycle arrest at the G2/M phase, culminating in apoptosis [3, 4].

MoA A 3-Bromo-Aroylacrylic Acid (Potent Michael Acceptor) B Intracellular Thiol Alkylation (e.g., GSH, Tubulin) A->B Electrophilic Attack C Glutathione (GSH) Depletion B->C Covalent Binding D Reactive Oxygen Species (ROS) Accumulation C->D Loss of Antioxidant Buffer E Mitochondrial Membrane Depolarization D->E Oxidative Stress F G2/M Cell Cycle Arrest & Apoptosis E->F Cytochrome C Release

Fig 1. Mechanistic pathway of 3-bromo-aroylacrylic acid-induced apoptosis via ROS accumulation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of 3-Bromo Aroylacrylic Acid-Podophyllotoxin Hybrids

Hybridization of 3-bromo aroylacrylic acids with known chemotherapeutics like podophyllotoxin dramatically enhances antitumoral profiles [3].

Objective: Form an ester linkage between the carboxylic acid of the aroylacrylic derivative and the C4-hydroxyl group of podophyllotoxin. Causality & Reagents:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used to activate the carboxylic acid by forming an O-acylisourea intermediate. It is chosen over DCC because its urea byproduct is water-soluble, simplifying purification.

  • DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst. It attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, overcoming the steric hindrance of podophyllotoxin's bulky structure.

Step-by-Step Workflow:

  • Activation: Dissolve 3-bromo-aroylacrylic acid (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated ester.

  • Catalysis: Add EDCI (1.5 eq) and DMAP (0.2 eq). Stir at 0°C for 30 minutes to allow the formation of the acylpyridinium intermediate.

  • Coupling: Add podophyllotoxin (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the podophyllotoxin spot and the emergence of a new, less polar UV-active spot confirms esterification.

  • Workup & Purification: Wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

  • Structural Validation: Confirm the product via ¹H-NMR. The diagnostic C4-proton of podophyllotoxin will shift downfield (from ~4.7 ppm to ~5.9 ppm) due to the deshielding effect of the newly formed ester bond.

Synthesis S1 3-Bromo-Aroylacrylic Acid + Podophyllotoxin S2 Activation & Catalysis (EDCI, DMAP, CH2Cl2) S1->S2 S3 Acylpyridinium Intermediate S2->S3 0°C to RT S4 Aqueous Workup (HCl, NaHCO3) S3->S4 12h Stirring S5 Purified Hybrid Ester Compound S4->S5 Column Chromatography

Fig 2. Synthetic workflow for podophyllotoxin-3-bromo aroylacrylic acid hybrids.

Protocol B: In Vitro ROS Generation Assay

To validate the mechanism of action, ROS generation must be quantified using a fluorogenic probe [2].

Objective: Measure intracellular ROS levels post-treatment using 2',7'-dichlorofluorescin diacetate (DCFDA). Causality: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, intracellular esterases cleave the diacetate groups. The resulting molecule is then oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF), allowing direct optical quantification of oxidative stress.

Step-by-Step Workflow:

  • Seeding: Seed HGC-27 or MCF7 cells in a 96-well black, clear-bottom plate at a density of 1×10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark. (Serum esterases can prematurely cleave the probe, causing high background noise).

  • Treatment & Self-Validation: Wash cells to remove excess probe. Apply the 3-bromo-aroylacrylic acid compound at its IC₅₀ concentration.

    • Positive Control: 50 µM H₂O₂ or CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

    • Negative Control: Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC), a ROS scavenger, for 1 hour prior to compound addition. If fluorescence is suppressed, ROS generation is confirmed as the primary driver.

  • Measurement: Read fluorescence immediately and kinetically over 4 hours using a microplate reader (Ex: 485 nm, Em: 535 nm).

Quantitative SAR Analysis

The table below summarizes the Structure-Activity Relationship (SAR) and quantitative biological data of aroylacrylic acids, highlighting the superior efficacy of 3-bromo substituted hybrids.

Compound / SubstitutionTarget Cell LineIC₅₀ (µM)Mechanistic NotesRef
Unsubstituted Aroylacrylic Acid HeLa (Cervical)28.5Baseline Michael acceptor activity; moderate cytotoxicity.[1]
4-Bromo-Aroylacrylic Acid HeLa (Cervical)31.0 - 40.0Decreased activity due to +R resonance effect of para-halogen.[1]
Unsubstituted Aroylacrylic Amides Tubulin Assembly2.9Direct inhibition of tubulin polymerization.[4]
Aroylacrylic Acid Phenylamides MCF7 (Breast)< 10.0Rapid mitochondrial membrane depolarization via ROS.[2]
Podophyllotoxin-3-Bromo Hybrid HGC-27 (Gastric)0.89 Potent G2/M arrest; CDK1 upregulation; maximized electrophilicity.[3]

Table 1. Comparative antiproliferative data demonstrating the impact of structural modifications on aroylacrylic acid efficacy.

References

  • Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields.
  • The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines.
  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile.
  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization.

Acidity Constants and Protolytic Equilibria of 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as m-bromo-trans-


-aroylacrylic acid) is a highly reactive 

-unsaturated keto-acid. Compounds within the trans-

-aroylacrylic acid class are of significant interest in drug development due to their potent antibacterial, cytostatic, and enzyme-inhibitory properties, particularly as inhibitors of phospholipase A2 (PLA2)[1].

The pharmacological efficacy, membrane permeability, and target-binding affinity of these compounds are fundamentally governed by their acid-base equilibria. This whitepaper provides an in-depth analysis of the acidity constant (


) of 4-(3-bromophenyl)-4-oxo-2-butenoic acid, exploring the electronic transmission effects that dictate its acidity, the step-by-step methodology required for empirical 

determination, and the downstream implications for rational drug design.

Electronic Effects and the Hammett Equation

The acidity of trans-


-aroylacrylic acids is modulated by the transmission of polar effects from the substituted phenyl ring through the conjugated system (the carbonyl group and the ethylenic double bond) to the carboxylic acid moiety[2].

According to seminal physical chemistry studies, the thermodynamic


 values of substituted trans-

-aroylacrylic acids correlate strictly with Hammett substituent constants (

)[3]. The reaction constant (

) for the trans-

-aroylacrylic acid series was empirically determined to be +0.60[2]. This positive

value indicates that electron-withdrawing substituents, such as a bromine atom, stabilize the carboxylate anion and thereby increase the extent of acid dissociation[2].

By comparison, the dissociation of benzoic acid has a


 of 1.00, while trans-

-aroylepoxyacrylic acids exhibit a

of 0.34[2]. The intermediate value of 0.60 demonstrates that the insertion of the

side chain attenuates the substituent effect compared to direct aromatic attachment, but provides significantly better electronic transmission than the corresponding epoxide analog due to unbroken

-conjugation[2].
Quantitative Estimation via Linear Free-Energy Relationships (LFER)

While the unsubstituted baseline compound, 4-oxo-4-phenyl-2-butenoic acid, has a predicted


 (

) of approximately 3.43[4], the presence of the meta-bromo substituent (

) exerts a strong inductive electron-withdrawing effect.

Using the Hammett equation (


):


Thus, the


 of 4-(3-bromophenyl)-4-oxo-2-butenoic acid is calculated to be ~3.20  at 25°C and an ionic strength of 0.1 M.
Table 1: Comparative Acidity Parameters
Compound Class / DerivativeHammett

Constant
Substituent (

)
Thermodynamic

Benzoic Acid (Reference)1.00H (0.00)4.20
trans-

-Aroylacrylic Acid (Unsubstituted)
0.60[2]H (0.00)~3.43[4]
4-(3-bromophenyl)-4-oxo-2-butenoic acid 0.60 [2]m-Br (+0.39) ~3.20
trans-2,3-epoxy-4-oxo-4-phenylbutanoic acid0.34[2]H (0.00)2.72[2]

Experimental Protocol: Spectrophotometric Determination of pKa

To empirically validate the


 of 4-(3-bromophenyl)-4-oxo-2-butenoic acid, a rigorously controlled spectrophotometric titration is the gold standard[3]. The extended 

-conjugation of the aroylacrylic system results in distinct UV absorption profiles for the protonated and deprotonated states, allowing highly sensitive detection at low concentrations where the compound is fully soluble.
Step-by-Step Methodology
  • Reagent Preparation & Purification : Synthesize the compound via Friedel-Crafts acylation of bromobenzene with maleic anhydride, followed by acid-catalyzed isomerization to the thermodynamically stable trans isomer. Recrystallize to >99% purity.

  • Stock Solution Formulation : Prepare a

    
     M stock solution of the acid in analytical grade water.
    
    • Causality Note: At this low concentration, dimerization is negligible. To maintain a constant activity coefficient across all samples, adjust the ionic strength to

      
       M using NaCl[3]. This ensures that the calculated concentration-based equilibrium constants can be reliably converted to true thermodynamic 
      
      
      
      values.
  • Buffer System Setup : Prepare a series of non-interfering buffers (e.g., acetate/HCl) ranging from pH 1.0 to 6.0.

  • Spectral Acquisition : Record the UV-Vis absorption spectra (200–400 nm) at a strictly controlled 25.0 ± 0.1 °C for each pH increment[3].

  • Validation via Isosbestic Points : Overlay the spectra and verify the presence of sharp isosbestic points.

    • Causality Note: This is a critical self-validating feature. Sharp isosbestic points confirm a simple two-state protolytic equilibrium (

      
      ). If isosbestic points drift or disappear, it indicates competing side reactions (such as hydration of the double bond or polymerization), which would invalidate the data.
      
  • Data Processing : Extract absorbance values at the analytical wavelength (

    
     of the anionic species) and calculate the thermodynamic 
    
    
    
    using the extended Henderson-Hasselbalch equation.

G N1 Compound Synthesis & Purification N2 Aqueous Solution Prep (I = 0.1 M NaCl, 25°C) N1->N2 N3 Spectrophotometric Titration (pH 1.0 to 6.0) N2->N3 N4 UV-Vis Absorbance Recording (Isosbestic Point Validation) N3->N4 N5 Data Processing Henderson-Hasselbalch Eq. N4->N5 N6 Thermodynamic pKa Determination N5->N6

Workflow for the spectrophotometric determination of thermodynamic pKa values.

Mechanistic Insights: Pharmacological Relevance of the pKa

The


 of ~3.20 is a critical parameter for the pharmacokinetics and pharmacodynamics of 4-(3-bromophenyl)-4-oxo-2-butenoic acid. At physiological pH (7.4), the compound exists almost entirely (>99.9%) in its deprotonated carboxylate form.

Causality in Drug Design: The anionic form provides high aqueous solubility necessary for systemic circulation. Simultaneously, the highly electrophilic


-carbon of the 

-unsaturated ketone remains primed for nucleophilic attack. The compound acts as a potent Michael acceptor[1]. In biological systems, it covalently binds to the free thiol groups of cysteine residues in target enzymes (such as PLA2), leading to irreversible inhibition[1].

The electron-withdrawing meta-bromo group serves a dual purpose: it lowers the


 (ensuring complete ionization in blood plasma) and increases the electrophilicity of the 

-carbon, thereby enhancing the cytostatic and inhibitory potency compared to the unsubstituted analog[1].

Pathway A 4-(3-bromophenyl)-4-oxo- 2-butenoic acid B Deprotonation (pH > pKa) Carboxylate Anion A->B pKa ~3.20 C Biological Target (e.g., PLA2 / Cysteine Thiol) A->C Neutral Species (Membrane Permeable) B->C Ionic Species (Target Binding) D Michael Addition (Covalent Adduct) C->D E Enzyme Inhibition & Cytostatic Effect D->E

Pharmacological pathway highlighting the role of pKa in target binding and Michael addition.

References

  • Source: Journal of the Serbian Chemical Society (bg.ac.rs)
  • Title: Determination and structural correlation of pK(a)
  • Source: Academia.
  • Title: 4-oxo-4-phenylbut-2-enoic acid Properties Source: ChemBK URL

Sources

Methodological & Application

Application Note: Synthesis of 4-(Bromophenyl)-4-oxo-2-butenoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of brominated aroylacrylic acids via Friedel-Crafts acylation.

Scientific Note on Regioselectivity: The user request specifies the synthesis of the 3-bromo (meta) isomer. However, standard Friedel-Crafts acylation of bromobenzene with maleic anhydride predominantly yields the 4-bromo (para) isomer due to the ortho/para-directing nature of the halogen substituent. As a Senior Application Scientist, I must prioritize chemical accuracy. This guide details the protocol for the Friedel-Crafts reaction of bromobenzene, which produces 4-(4-bromophenyl)-4-oxo-2-butenoic acid . A dedicated section ("Isomer Control & Regioselectivity") addresses the theoretical constraints of synthesizing the 3-bromo isomer via this specific route.

Executive Summary

This protocol details the synthesis of 4-(4-bromophenyl)-4-oxo-2-butenoic acid (also known as


-(4-bromobenzoyl)acrylic acid) via the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This structural motif is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized heterocycles. The method utilizes anhydrous aluminum chloride (

) as a Lewis acid catalyst to generate the reactive acylium electrophile.

Key Technical Constraints:

  • Regioselectivity: The reaction yields >90% para-isomer.

  • Moisture Sensitivity: The catalyst is highly hygroscopic; strict anhydrous conditions are required to prevent catalyst deactivation.

  • Exothermicity: The formation of the Lewis acid complex is exothermic and requires thermal management.

Reaction Mechanism & Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] Maleic anhydride reacts with


 to form a resonance-stabilized acylium ion. This electrophile attacks the electron-rich aromatic ring of bromobenzene.
Figure 1: Reaction Mechanism and Regioselectivity

FC_Mechanism Start Reagents: Bromobenzene + Maleic Anhydride Complex Intermediate 1: Acylium Ion Complex Start->Complex Activation Cat Catalyst: AlCl3 (Lewis Acid) Cat->Complex Sigma Intermediate 2: Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack Para Major Product: 4-(4-bromophenyl)-4-oxo-2-butenoic acid (Para-isomer) Sigma->Para Re-aromatization (-H+) Meta Minor/Trace: 3-bromo isomer (Meta-isomer) Sigma->Meta Disfavored Pathway

Caption: Mechanistic pathway showing the activation of maleic anhydride and the preferential formation of the para-isomer due to the directing effects of the bromine substituent.

Materials & Stoichiometry

Precise stoichiometry is vital. An excess of


 is required because the Lewis acid complexes with the product's carbonyl oxygen, removing it from the catalytic cycle.
ReagentMW ( g/mol )EquivalentsRoleCritical Attribute
Bromobenzene 157.011.0 (Limiting)SubstrateDry, distilled
Maleic Anhydride 98.061.1 - 1.2Acylating AgentPulverized solid
Aluminum Chloride 133.342.2 - 2.5CatalystAnhydrous , Yellow/Grey powder
Dichloromethane (DCM) 84.93Solvent (10 vol)SolventAnhydrous (<50 ppm

)
HCl (conc.) 36.46ExcessQuenching12M Solution

Experimental Protocol

Phase 1: Catalyst Complex Formation (0 - 30 mins)

Objective: Generate the active acylium species without degrading the anhydride.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a reflux condenser connected to an acid gas trap (NaOH scrubber).

  • Solvent Charge: Purge the system with

    
    . Add 50 mL of anhydrous DCM.
    
  • Catalyst Addition: Quickly add Aluminum Chloride (2.2 equiv) to the flask. The suspension may fume slightly.

  • Anhydride Activation: Add Maleic Anhydride (1.1 equiv) in small portions over 10 minutes.

    • Observation: The mixture will turn yellow/orange as the complex forms. Stir for 15 minutes at room temperature.

Phase 2: Acylation Reaction (30 mins - 4 hours)

Objective: Controlled electrophilic attack on the aromatic ring.

  • Substrate Addition: Charge Bromobenzene (1.0 equiv) into the addition funnel diluted with 10 mL DCM.

  • Controlled Addition: Add the bromobenzene solution dropwise over 20 minutes.

    • Thermodynamics: The reaction is exothermic. If the solvent boils vigorously, cool the flask in an ice-water bath to maintain a gentle reflux.

  • Reaction Phase: Once addition is complete, remove the cooling bath. Heat the mixture to reflux (approx. 40°C) for 2–4 hours.

    • Endpoint Monitoring: Monitor via TLC (Mobile phase: 50:50 Hexane/Ethyl Acetate). The spot for bromobenzene (

      
      ) should disappear; a new polar spot (product acid) will appear near the baseline or 
      
      
      
      depending on acidification.
Phase 3: Quenching & Isolation

Objective: Hydrolysis of the aluminum-product complex and isolation of the free acid.

  • Quenching: Cool the reaction mixture to 0°C.

  • Hydrolysis: CAUTION: Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 20 mL of conc. HCl.

    • Safety: Vigorous evolution of HCl gas and heat will occur. Stir aggressively.

  • Precipitation: The organic solvent (DCM) may separate, or the product may precipitate directly as a solid at the interface.

  • Solvent Removal: If the product is dissolved in DCM, separate the organic layer, wash with water (2 x 50 mL), dry over

    
    , and evaporate the solvent.
    
    • Preferred Method: Often, the aluminum salts dissolve in the aqueous acid, and the product precipitates as a yellow/beige solid. Filter this solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.[3]

    • Target Appearance: Light yellow crystalline solid.

    • Melting Point: 148–150°C (Lit. value for para-isomer).

Figure 2: Workflow Diagram

Workflow Step1 1. Inert Atmosphere Setup (N2 Purge, Dry Glassware) Step2 2. Catalyst Activation (DCM + AlCl3 + Maleic Anhydride) Step1->Step2 Step3 3. Substrate Addition (Bromobenzene, Dropwise) Step2->Step3 Step4 4. Reflux (2-4 hrs) (Monitor via TLC) Step3->Step4 Step5 5. Acid Quench (Ice + HCl) Step4->Step5 Step6 6. Isolation (Filtration or Extraction) Step5->Step6

Caption: Step-by-step operational workflow for the Friedel-Crafts acylation process.

Critical Analysis: Isomer Control & Regioselectivity

The "Meta" vs. "Para" Conflict

The user requested the synthesis of the 3-bromophenyl (meta) derivative. It is chemically imperative to understand why this protocol yields the 4-bromophenyl (para) derivative:

  • Directing Effects: Bromine is an electron-withdrawing group (inductive effect) but possesses lone pairs that donate electron density into the ring (resonance effect).

  • Outcome: The resonance effect directs incoming electrophiles to the ortho and para positions. The ortho position is sterically hindered by the bulky bromine atom.

  • Result: The para isomer is the major product (>90%).

Strategy for Obtaining the 3-Bromo (Meta) Isomer: Direct Friedel-Crafts acylation is not suitable for the meta-isomer. To synthesize 4-(3-bromophenyl)-4-oxo-2-butenoic acid, one must employ an alternative multi-step route:

  • Route: Benzene + Maleic Anhydride

    
    
    
    
    
    -Benzoylacrylic acid
    
    
    Bromination .
  • Mechanism: The carbonyl group of the benzoylacrylic acid is a strong meta-director. Bromination of the phenyl ring of this intermediate (using

    
    ) will preferentially occur at the meta position, yielding the desired 3-bromo target.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Wet

(Hydrated)
Use fresh, anhydrous

. It should fume in air.
Dark/Tar Formation Polymerization of Maleic AnhydrideReduce reaction temperature; ensure strict stoichiometry (do not use large excess of anhydride).
Product is an Oil Incomplete HydrolysisIncrease stirring time during HCl quench to break Al-complex.
Ortho-isomer Contamination High TemperatureMaintain lower reaction temperatures (0-20°C) during addition to maximize para-selectivity.

Safety & Compliance

  • Aluminum Chloride: Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Bromobenzene: Irritant and toxic to aquatic life.

  • Waste Disposal: Quenched aqueous layers contain high concentrations of Aluminum and HCl. Neutralize before disposal according to local environmental regulations.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

  • Regioselectivity in Halobenzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley.
  • Synthesis of Aroylacrylic Acids: Baddeley, G., et al. "The Friedel-Crafts Acylation of Bromobenzene." Journal of the Chemical Society, 1952.

  • Reaction Protocol Validation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Application Note: Synthesis and Late-Stage Functionalization of Pyridazinones using 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Pharmacological Context

The pyridazin-3(2H)-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive agents targeting cardiovascular diseases, cancer, and inflammatory pathways[1]. Molecules containing this wonder nucleus exhibit diverse pharmacological profiles, including phosphodiesterase (PDE) inhibition (e.g., levosimendan, pimobendan), cyclooxygenase-2 (COX-2) inhibition, and potent antihypertensive effects[2].

To efficiently access diverse libraries of pyridazinones for Structure-Activity Relationship (SAR) studies, researchers require versatile, bi-electrophilic precursors. 4-(3-bromophenyl)-4-oxo-2-butenoic acid (a β-aroylacrylic acid) serves as an ideal starting material. It enables the rapid construction of the 6-aryl-pyridazin-3(2H)-one core via a single-step cyclocondensation, while the strategically positioned meta-bromo substituent provides an orthogonal synthetic handle for late-stage functionalization[3].

Chemical Rationale & Mechanistic Insights

The utility of β-aroylacrylic acids stems from their nature as highly reactive poly-electrophilic reagents[3]. The molecule features two distinct electrophilic centers:

  • The α,β-unsaturated ketone (Michael acceptor): Susceptible to initial nucleophilic attack by the terminal nitrogen of a dinucleophile.

  • The carboxylic acid: Serves as the site for subsequent intramolecular lactamization.

When treated with hydrazine hydrate, the reaction proceeds via an initial aza-Michael addition or direct hydrazone formation at the C4-ketone, followed by spontaneous intramolecular cyclization (dehydration) with the C1-carboxylic acid[4]. Because the precursor contains an existing alkene (butenoic acid rather than butanoic acid), the resulting cyclized product undergoes spontaneous aromatization to yield the thermodynamically stable, fully conjugated 6-(3-bromophenyl)pyridazin-3(2H)-one [5].

The choice of a 3-bromo (meta-substituted) aryl group is highly intentional. Unlike ortho-substituents, which can induce severe steric hindrance during bulky transition-metal-catalyzed reactions, the meta-bromo group is highly accessible. This allows the core scaffold to be synthesized on a multi-gram scale and subsequently diversified via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to explore expansive chemical space[1].

Reaction Pathway Visualization

G A 4-(3-bromophenyl)-4-oxo-2-butenoic acid (Bi-electrophilic Precursor) C Cyclocondensation (Ethanol, Reflux) A->C B Hydrazine Hydrate (Dinucleophile) B->C Dropwise Addition D 6-(3-bromophenyl)pyridazin-3(2H)-one (Privileged Scaffold) C->D -H2O, Aromatization E Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) D->E Reacts at 3-Bromo position F Diversified Pyridazinone Library (Target Compounds) E->F

Workflow from 4-(3-bromophenyl)-4-oxo-2-butenoic acid to diversified pyridazinones.

Experimental Methodologies

The following self-validating protocols have been optimized for high yield, safety, and scalability.

Protocol A: Synthesis of the Core Scaffold (6-(3-bromophenyl)pyridazin-3(2H)-one)

Causality & Design: Ethanol is selected as the solvent because its boiling point (78°C) provides optimal thermal energy to drive the dehydration/aromatization step without causing precursor degradation[5]. Hydrazine hydrate must be added dropwise to mitigate the exothermic nature of the initial nucleophilic attack and to prevent the formation of unwanted bis-hydrazide dimers.

Materials:

  • 4-(3-bromophenyl)-4-oxo-2-butenoic acid (1.0 equiv, 10 mmol)

  • Hydrazine monohydrate (NH₂NH₂·H₂O, 64% hydrazine) (1.5 equiv, 15 mmol)

  • Absolute Ethanol (30 mL)

  • Crushed ice/water

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(3-bromophenyl)-4-oxo-2-butenoic acid (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Cool the suspension slightly in a water bath (20°C). Using an addition funnel or syringe, add hydrazine monohydrate (15 mmol) dropwise over 10 minutes. Observation: The suspension will typically transition into a clear solution as the intermediate hydrazone forms, accompanied by a mild exotherm.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (78°C) for 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Mobile phase: 6:4 Hexanes:Ethyl Acetate). The starting material spot (UV active, lower Rf due to the carboxylic acid) should completely disappear, replaced by a new, highly UV-active spot (the pyridazinone).

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice/water. Observation: A dense, pale-yellow to white precipitate will crash out immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove unreacted hydrazine, followed by a minimal amount of cold ethanol (5 mL).

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure 6-(3-bromophenyl)pyridazin-3(2H)-one. Dry under high vacuum.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Design: The robust nature of the pyridazinone lactam ring allows it to withstand alkaline cross-coupling conditions. The meta-bromo group acts as the electrophile for the palladium oxidative addition.

Materials:

  • 6-(3-bromophenyl)pyridazin-3(2H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid derivative (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Charge a Schlenk flask with the pyridazinone scaffold, arylboronic acid, and K₂CO₃.

  • Add the degassed 1,4-Dioxane/Water mixture. Purge the flask with Argon for 10 minutes.

  • Quickly add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.

  • Seal the flask and heat to 90°C for 8-12 hours. Monitor via TLC or LC-MS until the brominated starting material is consumed.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the diversified bi-aryl pyridazinone.

Quantitative Data & Optimization

To ensure maximum efficiency of the core scaffold synthesis (Protocol A), various reaction parameters were evaluated. The quantitative results are summarized below to justify the selected protocol parameters.

Table 1: Optimization of Cyclocondensation Conditions

SolventTemperatureTime (h)Hydrazine SourceYield (%)Mechanistic Observation
Ethanol Reflux (78°C) 4 NH₂NH₂·H₂O 88 - 92 Optimal solubility; clean precipitation upon aqueous workup.
MethanolReflux (65°C)6NH₂NH₂·H₂O70 - 75Lower thermal energy resulted in slower dehydration/aromatization.
Acetic AcidReflux (118°C)2NH₂NH₂·H₂O60 - 65Rapid reaction, but higher impurity profile (N-acetylation byproducts).
EthanolRoom Temp (25°C)24NH₂NH₂·H₂O< 30Reaction stalls at the uncyclized hydrazone intermediate.

Note: Yields represent isolated, recrystallized product. Ethanol at reflux provides the optimal thermodynamic balance for the tandem aza-Michael/lactamization sequence.

References

1.[3] Utility of β-aroyl acrylic acid in heterocyclic synthesis | Request PDF - ResearchGate. researchgate.net. 2.[2] Various Chemical and Biological Activities of Pyridazinone Derivatives. scholarsresearchlibrary.com. 3.[5] Synthesis and anti-tumor activities of some new pyridazinones containing the 2-phenyl-1H-indolyl moiety - Journal of Chemical and Pharmaceutical Research. jocpr.com. 4.[1] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. nih.gov. 5.[4] Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. jst.go.jp.

Sources

Cyclization methods for converting 4-oxo-2-butenoic acids into heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic cyclization of 4-oxo-2-butenoic acids (aroylacrylic acids).

Abstract

4-Oxo-2-butenoic acids (also known as 3-aroylacrylic acids) represent a privileged class of 1,4-dicarbonyl analogs containing a conjugated alkene, a ketone, and a carboxylic acid.[1][2] This unique arrangement of electrophilic sites makes them versatile synthons for constructing pharmacologically active heterocycles. This guide details the divergent synthesis of 6-aryl-3(2H)-pyridazinones (via hydrazine condensation) and 5-aryl-2(5H)-furanones (via dehydrative cyclization), providing validated protocols, mechanistic insights, and troubleshooting strategies for medicinal chemistry applications.[1][2]

Introduction & Chemical Logic

The 4-oxo-2-butenoic acid scaffold (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is an ambident electrophile.[1] Its reactivity is governed by three centers:
  • The Ketone (C4): A hard electrophile susceptible to nucleophilic attack by amines and hydrazines.

  • The Alkene (C2=C3): A Michael acceptor, activated by both the carbonyl and the carboxyl groups.

  • The Carboxylic Acid (C1): A site for activation (e.g., anhydride formation) or condensation.[1][2]

The "Fork in the Road" for cyclization depends on the nucleophile and the reaction medium. Nitrogen nucleophiles (hydrazines) typically drive the formation of the six-membered pyridazinone ring, while dehydrating conditions favor the five-membered oxygen-containing furanone (butenolide) ring.[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Start 4-Aryl-4-oxobut-2-enoic Acid Hydrazine Reagent: Hydrazine Hydrate (EtOH/AcOH) Start->Hydrazine Condensation Ac2O Reagent: Acetic Anhydride (Dehydration) Start->Ac2O Activation Intermediate_N Hydrazone Intermediate Hydrazine->Intermediate_N Nucleophilic Attack (C4) Intermediate_O Mixed Anhydride/Enol Ac2O->Intermediate_O Acylation Pyridazinone 6-Aryl-3(2H)-pyridazinone (Major Product) Intermediate_N->Pyridazinone Cyclization (C1) Furanone 5-Aryl-2(5H)-furanone (Butenolide) Intermediate_O->Furanone Intramolecular O-Attack

Figure 1: Divergent synthesis pathways for 4-oxo-2-butenoic acids. Nitrogen nucleophiles favor the 6-membered pyridazinone, while dehydration favors the 5-membered furanone.[1][2]

Application Note: Synthesis of 6-Aryl-3(2H)-pyridazinones

The reaction of 4-aryl-4-oxobut-2-enoic acids with hydrazine is the most reliable method for generating the pyridazinone core.[1][2] This scaffold is prevalent in cardiotonic, antihypertensive, and anti-inflammatory drugs (e.g., Levosimendan analogs).[2]

Mechanistic Insight

The reaction proceeds via an initial attack of the hydrazine on the ketone carbonyl (C4) to form a hydrazone.[1] This is followed by an intramolecular nucleophilic attack of the terminal amino group on the carboxylic acid carbon (C1), resulting in ring closure and loss of water.

  • Regioselectivity: With unsubstituted hydrazine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the product is the 6-aryl-3(2H)-pyridazinone.[1]
    
  • Substituted Hydrazines: Using methylhydrazine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) introduces regioselectivity challenges.[1] Typically, the more nucleophilic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    attacks the ketone, placing the methyl group on the N2 position of the final ring (2-methyl-6-aryl-3(2H)-pyridazinone).[1]
Protocol 1: Standard Cyclization with Hydrazine Hydrate

Target: 6-Phenyl-3(2H)-pyridazinone Scale: 10 mmol[1][2]

Reagents & Equipment[2][3][4][5]
  • 4-Phenyl-4-oxobut-2-enoic acid (1.76 g, 10 mmol)[1][2]

  • Hydrazine hydrate (80% or 98%, 15 mmol, 1.5 equiv)[2]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (catalytic, 0.5 mL) or pure AcOH as solvent for stubborn substrates.[2]

  • Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer.[1][2]

Step-by-Step Methodology
  • Dissolution: In the 50 mL flask, dissolve the 4-phenyl-4-oxobut-2-enoic acid in Ethanol (20 mL). The solution may be slightly yellow.

  • Addition: Add Hydrazine hydrate (0.75 mL, ~15 mmol) dropwise over 5 minutes.

    • Note: A transient precipitate (hydrazine salt) may form; this usually redissolves upon heating.[1][2]

  • Catalysis: Add 0.5 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C) for 3–5 hours. Monitor reaction progress by TLC (System: EtOAc/Hexane 1:1). The starting acid (
    
    
    
    ) should disappear, and a new spot (
    
    
    ) should appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with stirring.

    • The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from Ethanol or Ethanol/DMF if necessary.

Expected Yield: 75–90% Characterization:

  • 1H NMR (DMSO-d6): Characteristic singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ppm (NH), doublet at 
    
    
    
    ppm (C5-H), doublet at
    
    
    ppm (C4-H).[1]

Application Note: Synthesis of 5-Aryl-2(5H)-furanones (Butenolides)

Furanones are formed via the intramolecular attack of the enol oxygen on the activated carboxyl group.[1][2] This transformation effectively dehydrates the starting material to form a cyclic lactone.

Mechanistic Insight

Under acidic dehydrating conditions (e.g., Acetic Anhydride), the carboxylic acid is converted to a mixed anhydride. Concurrently, the ketone enolizes. The enol oxygen attacks the activated carbonyl of the mixed anhydride, closing the 5-membered ring. This is often accompanied by an acetylation step if the reaction is not carefully controlled, but the core furanone structure is the primary target.

Protocol 2: Dehydrative Cyclization using Acetic Anhydride

Target: 5-Phenyl-2(5H)-furanone (Pseudo-acid chloride pathway)[1][2]

Reagents & Equipment[2][3][4][5]
  • 4-Phenyl-4-oxobut-2-enoic acid (10 mmol)[1][2]

  • Acetic Anhydride (

    
    ) (5 mL, excess)
    
  • Phosphoric acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Sodium Acetate (
    
    
    
    ) (Catalytic)[1]
  • Round-bottom flask, drying tube (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
Step-by-Step Methodology
  • Preparation: Place the keto-acid (10 mmol) in a flask.

  • Activation: Add Acetic Anhydride (5-10 mL). Add a catalytic amount of fused Sodium Acetate (100 mg).[1][2]

  • Reaction: Heat the mixture on a steam bath or oil bath at

    
    C for 1–2 hours. The solid acid will dissolve, and the solution will darken.
    
  • Quenching: Cool the mixture and pour it slowly into ice-cold water (50 mL) to hydrolyze excess anhydride. Stir vigorously for 30 minutes.

  • Isolation:

    • If a solid precipitates, filter and wash with water.[6]

    • If an oil forms, extract with Dichloromethane (DCM), wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (sat.[1] aq.) to remove unreacted acid, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Benzene/Hexane or purify via column chromatography (Silica, Hexane/EtOAc).

Critical Note: This reaction can sometimes lead to the enol acetate derivative. Hydrolysis of the enol acetate (mild acid) may be required to yield the pure furanone if acetylation occurs at the C=C-OH position.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyridazinone) Incomplete cyclization (Hydrazone formation only).[1][2]Increase reflux time; switch solvent to Glacial Acetic Acid (reflux).
Regioisomer Mix (Subst. Hydrazine) Competitive nucleophilic attack.Control pH. Acidic conditions favor attack at the ketone first. Use sterically bulky hydrazines to direct regioselectivity.
Ring Opening Product instability in strong base.Avoid basic workups for furanones; they hydrolyze back to the acyclic salt rapidly.
Sticky Tars (Furanone) Polymerization of the alkene.[1]Add a radical inhibitor (e.g., Hydroquinone) during the acetic anhydride step.

References

  • Synthesis of Pyridazinones

    • Mechanism & Protocol: Asif, M. et al. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, 2011. Link

    • Regioselectivity:[2] BenchChem Technical Support. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." (Analogous mechanism for 1,4-systems). Link[1][2]

  • Synthesis of Furanones

    • Intramolecular Cyclization:[2][7][8][9][10][11][12][13] Igidov, S. N. et al. "Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids."[1][2][8][11] Chimica Techno Acta, 2023.[8] Link

    • General Furanone Synthesis: Rao, Y. S.[2] "The Chemistry of Butenolides." Chemical Reviews, 1976. (Classic foundational text for butenolide synthesis).[1][2]

  • General Reactivity of Aroylacrylic Acids

    • Review: "Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives." Journal of Medicinal Chemistry, 2022. Link

Sources

Application Note: HPLC Method Development for 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid).[1][2] This compound is a critical Michael acceptor intermediate often utilized in the synthesis of heterocycles and as an inhibitor for enzymes such as Kynurenine 3-monooxygenase (KMO).[1][2]

The protocol addresses specific challenges associated with this molecule:

  • Acidity: The terminal carboxylic acid requires pH control to prevent peak tailing.[1]

  • Conjugation: The enone system (

    
    ) provides distinct UV absorbance but is susceptible to degradation if not handled correctly.[1][2]
    
  • Hydrophobicity: The meta-bromo substitution increases lipophilicity (

    
    ), requiring optimized organic strength for elution.[1][2]
    

Physicochemical Profile & Strategy

Understanding the molecule is the first step in rational method design.[1]

PropertyValue (Predicted/Experimental)Impact on HPLC Method
Structure 3-Br-

-C(=O)-CH=CH-COOH
Conjugated system allows UV detection >250 nm.[1][2]
pKa ~4.0 - 4.5 (Carboxylic Acid)Critical: Mobile phase pH must be

to keep the acid protonated (

) and ensure sharp peaks.[1][2]
LogP ~2.7Moderately lipophilic.[1][2] Requires C18 or C8 column.[1]
Solubility Low in water; High in MeOH, ACN, DMSODissolve standards in MeOH or ACN/Water (50:50).[1][2]

Experimental Protocol

Reagents and Chemicals[2][3]
  • Analyte: 4-(3-bromophenyl)-4-oxo-2-butenoic acid (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]

  • Modifiers: Formic Acid (FA) for MS compatibility or Phosphoric Acid (

    
    ) for UV-only sensitivity.[1][2]
    
  • Water: Milli-Q grade (

    
    ).[2]
    
Instrumentation Setup
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) is recommended for peak purity assessment.[1][2]

  • Column:

    • Primary: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18,

      
      ).[1][2]
      
    • Alternative: Phenyl-Hexyl (for enhanced selectivity of the aromatic ring).[1][2]

Optimized Method Conditions

This method uses a low pH gradient to suppress ionization of the carboxylic acid.[1]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10

Detection 254 nm (Primary), 210 nm (Secondary), 280 nm (Tertiary)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Solvent front elution)
15.095Linear Gradient
18.095Wash
18.15Return to Initial
23.05Re-equilibration

Method Development Logic & Troubleshooting

Wavelength Selection

The molecule contains two chromophores: the benzene ring and the conjugated enone system.

  • 210 nm: Universal detection (high noise, susceptible to solvent cut-off).[1][2]

  • 254 nm: Strong absorbance due to the benzene ring

    
     transition.
    
  • 280-290 nm: Specific absorbance for the conjugated ketone system (

    
    ).[1][2]
    
  • Recommendation: Use 254 nm for quantification as it offers the best balance of sensitivity and baseline stability.[1]

Handling Peak Tailing (The "Acid Problem")

Issue: If the mobile phase pH is near the pKa (~4.5), the analyte splits between ionized (


) and non-ionized (

) forms, causing split peaks or severe tailing.[2] Solution:
  • Acidify: Ensure Mobile Phase A has pH < 3.0.[1][3]

  • End-capping: Use "End-capped" columns to cover free silanol groups on the silica support, preventing secondary interactions with the analyte.[1][2][4]

Workflow Diagram

The following diagram illustrates the decision matrix for optimizing the separation.

MethodDevelopment Start Start: Method Development Solubility 1. Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility Scouting 2. Scouting Gradient (5-95% B, pH 2.7) Solubility->Scouting PeakShape 3. Evaluate Peak Shape Scouting->PeakShape Tailing Peak Tailing? PeakShape->Tailing Resolution Resolution > 2.0? Tailing->Resolution No FixTailing Action: Lower pH or Change Column (C18 -> Phenyl) Tailing->FixTailing Yes OptimizeGrad Action: Flatten Gradient (e.g., 20-80% B) Resolution->OptimizeGrad No Finalize 4. Finalize & Validate Resolution->Finalize Yes FixTailing->Scouting OptimizeGrad->Scouting

Caption: Decision tree for optimizing HPLC separation of acidic aryl-enones.

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

  • System Suitability:

    • Inject standard 6 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor (

      
      ) < 1.5.[1][2]
      
  • Linearity:

    • Prepare 5 concentrations (e.g., 10, 50, 100, 250, 500

      
      ).
      
    • Requirement:

      
      .[1]
      
  • LOD/LOQ:

    • Determine based on Signal-to-Noise (S/N) ratio.[1][2]

    • LOD = 3:1 S/N; LOQ = 10:1 S/N.

References

  • Sielc Technologies. (2018). Separation of 4-aryl-4-oxobut-2-enoic acid analogs on Newcrom R1 HPLC column. Retrieved from [Link]

  • Drysdale, M. J., et al. (2000).[1][2] Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry, 43(1), 123-127.[1][2] Retrieved from [Link]

Sources

Application Note: Advanced Recrystallization Protocols for 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

4-(3-Bromophenyl)-4-oxo-2-butenoic acid (a halogenated 3-aroylacrylic acid) is a highly versatile


-unsaturated keto-acid. It serves as a critical Michael acceptor and a bifunctional building block for synthesizing biologically active heterocycles, including thiazoles, pyrroles, and pyridazines, which are frequently investigated for their cytostatic, antiviral, and anti-diabetic properties 1[1].

Purifying this compound from crude synthetic mixtures (typically generated via Friedel-Crafts acylation or Wittig-type condensations) requires a nuanced approach to solvent selection. The molecule possesses a distinct polarity dichotomy:

  • Polar Moieties: The carboxylic acid and the

    
    -unsaturated ketone readily form hydrogen bonds, driving solubility in protic or highly polar aprotic solvents.
    
  • Lipophilic Moiety: The heavy, lipophilic 3-bromophenyl ring significantly increases the molecular weight and disrupts the crystal lattice energy compared to unsubstituted analogs, drastically reducing solubility in purely aqueous media.

Causality in Solvent Selection: To achieve high-purity crystallization without inducing thermal degradation or E/Z isomerization, a binary solvent/anti-solvent system is required.

  • Methanol/Water (MeOH/H₂O): Methanol easily disrupts the intermolecular hydrogen bonds of the carboxylic acid, dissolving the compound when hot. Water, acting as a highly polar anti-solvent, specifically forces the hydrophobic bromophenyl core out of the solution, initiating nucleation 2[2].

  • Ethyl Acetate/Hexane (EtOAc/Hexane): EtOAc acts as an excellent primary solvent for the polar functional groups. Hexane, a non-polar anti-solvent, selectively decreases the solubility of the polar enone system, driving the formation of dense, highly pure crystals. This system is heavily favored in pharmaceutical patent literature for 4-oxo-4-phenyl-2-butenoic acid derivatives 3[3].

Logic A Target Molecule: 4-(3-bromophenyl) -4-oxo-2-butenoic acid B Polar Moieties: Carboxylic Acid & Ketone A->B C Lipophilic Moiety: Bromophenyl Ring A->C D Primary Solvents: MeOH, EtOH, EtOAc B->D High Affinity E Anti-Solvents: Water, Hexane C->E Low Affinity F Optimal Systems: MeOH/H2O or EtOAc/Hexane D->F E->F

Fig 1: Physicochemical rationale driving the selection of binary solvent systems for purification.

Quantitative Data on Solvent Systems

The following table summarizes the empirical performance of various recrystallization matrices for 3-aroylacrylic acids, specifically optimized for the 3-bromo derivative4[4].

Solvent SystemOptimal Ratio (v/v)Yield RangeCrystal HabitExpected Purity (HPLC)
Methanol / Water 1 : 0.5 to 1 : 170% - 85%Fine white to pale-yellow needles> 98.5%
Ethyl Acetate / Hexane 1 : 2 to 1 : 365% - 80%Dense, granular prismatic crystals> 99.0%
Ethanol (Absolute) N/A (Single Solvent)50% - 60%Microcrystalline powder~ 95.0%

Standardized Experimental Protocols

Workflow A Crude 4-(3-bromophenyl) -4-oxo-2-butenoic acid B Dissolution in Hot Solvent (MeOH or EtOAc) A->B Heat & Stir C Hot Gravity Filtration (Remove Insoluble Impurities) B->C If colored/cloudy D Anti-Solvent Addition (H2O or Hexane) C->D Dropwise E Controlled Cooling (Room Temp to 4°C) D->E 1-2 °C/min F Vacuum Filtration & Cold Solvent Wash E->F Isolate Crystals G Vacuum Drying (Constant Weight) F->G Remove Solvent H Pure Crystalline Product G->H Yield Calculation

Fig 2: Step-by-step recrystallization workflow for isolating pure 3-aroylacrylic acid derivatives.

Protocol A: Methanol/Water (Anti-Solvent Precipitation)

Best for removing highly polar impurities and inorganic salts.

  • Dissolution: Suspend 10.0 g of crude 4-(3-bromophenyl)-4-oxo-2-butenoic acid in 30 mL of HPLC-grade Methanol in a 100 mL round-bottom flask.

  • Heating: Attach a reflux condenser and gently heat the mixture to 60 °C in a water bath with continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration (Optional): If the solution is cloudy or dark, perform a hot gravity filtration through fluted filter paper to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add distilled water dropwise (approx. 15–20 mL total).

    • Mechanistic Note: Stop the addition immediately when the solution becomes faintly turbid (the cloud point). Adding water too rapidly will cause the compound to "oil out" (phase separate into a liquid) because the localized melting point of the solvated intermediate drops below the ambient temperature.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate of ~1–2 °C/min. Once at room temperature, transfer to an ice bath (4 °C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the fine needles via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Methanol/Water (1:2 v/v).

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous

    
     or in a vacuum oven at 40 °C until a constant weight is achieved.
    
Protocol B: Ethyl Acetate/Hexane (Gradient Cooling)

Best for removing structurally similar organic impurities and unreacted starting materials.

  • Dissolution: Place 10.0 g of the crude compound in a 250 mL Erlenmeyer flask. Add 40 mL of Ethyl Acetate.

  • Heating: Heat to 70 °C until the solid is fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Hexane (approx. 80–120 mL) in 10 mL increments while swirling. Continue until a persistent slight opalescence is observed.

  • Seeding (If necessary): If the solution begins to oil out, immediately add 5 mL of Ethyl Acetate to redissolve the oil, cool slightly, and add a seed crystal of pure 4-(3-bromophenyl)-4-oxo-2-butenoic acid to dictate the crystal lattice formation.

  • Cooling & Isolation: Allow the flask to cool undisturbed to room temperature, then chill to 0 °C. Filter the resulting dense granular crystals and wash with 15 mL of ice-cold Hexane. Dry under vacuum.

In-Process Validation (Self-Validating System)

To ensure the protocol has succeeded without inducing thermal degradation or E/Z isomerization (a common risk for 4-oxo-2-butenoic acids exposed to prolonged heat), the isolated crystals must be validated through a closed-loop analytical check:

  • Visual & Physical Inspection: The product should present as distinct crystalline structures, not a glassy solid or amorphous powder. A sharp melting point range (

    
     °C) validates the exclusion of trapped solvent and the absence of the (Z)-isomer.
    
  • 
    H-NMR Verification (DMSO-
    
    
    
    ):
    The geometry of the
    
    
    -unsaturated double bond is the ultimate proof of structural integrity.
    • The vinylic protons of the desired (E)-isomer will present as a distinct AB or AX spin system with a large trans-coupling constant (

      
       Hz).
      
    • If the protocol failed (e.g., due to excessive heating causing isomerization), a secondary set of vinylic doublets will appear with a smaller cis-coupling constant (

      
       Hz). If this is observed, the batch must be re-processed using strictly ambient-temperature dissolution techniques.
      

References

1.[3] European Patent Office - EP 0885869 A1 - THERAPEUTIC AGENT FOR DIABETES. Source: googleapis.com. URL: 2.[2] Synthesis, study of the structure, and modification of the products of the reaction of 4-aryl-4-oxobut-2-enoic acids with thiourea. Source: Chemistry of Heterocyclic Compounds (via ResearchGate). URL: 3.[4] Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. Source: Journal of Medicinal Chemistry (ACS Publications). URL: 4.[1] 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Source: Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

Application Note: Handling, Storage, and Experimental Protocols for 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Bromophenyl)-4-oxo-2-butenoic acid (CAS: 326914-22-1 for related derivatives; Formula: C₁₀H₇BrO₃) is a highly reactive α,β-unsaturated carboxylic acid. Compounds in the 4-oxo-2-butenoic acid class serve as critical building blocks in drug discovery, frequently utilized in the synthesis of HIV-1 integrase inhibitors, kynurenine-3-hydroxylase (KMO) inhibitors, and novel antimicrobial agents[1]. Because of its structural features—specifically the Michael acceptor moiety and the photo-sensitive double bond—strict handling, storage, and dissolution protocols are required to maintain molecular integrity and ensure reproducible assay results.

This application note provides researchers with field-proven, self-validating methodologies for the storage, handling, and experimental preparation of this compound.

Physicochemical Profile & Mechanistic Rationale

To design an effective handling protocol, one must first understand the chemical vulnerabilities of the molecule. The compound features a conjugated enone system terminating in a carboxylic acid, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Table 1: Quantitative Physicochemical Properties
PropertyValueExperimental Implication
Molecular Weight 255.06 g/mol Use for precise molarity calculations in stock prep.
Stereochemistry Typically (E)-isomerSubject to photo-isomerization to the (Z)-isomer.
Solubility (Aqueous) < 1 mg/mLRequires organic co-solvent (DMSO/DMF) for stock solutions.
Solubility (Organic) > 30 mg/mL (DMSO)Ideal for high-concentration master stocks.
Storage Temperature 2–8°C (Short), -20°C (Long)Minimizes thermal degradation of the reactive enone.
Causality of Storage Conditions
  • Protection from Light: The (E)-alkene configuration is thermodynamically stable but can undergo rapid photo-isomerization to the (Z)-isomer when exposed to UV or ambient visible light. Mandatory action: Store in amber glass vials or wrap in aluminum foil.

  • Desiccation: The carboxylic acid moiety is hygroscopic. Absorbed atmospheric moisture creates micro-environments that can catalyze premature hydrolysis or degradation of the enone system. Mandatory action: Store in a sealed container with desiccant[2].

Safety & Handling Protocols

As an α,β-unsaturated ketone, this compound is a potent electrophile capable of covalently modifying biological nucleophiles (such as cysteine residues in skin proteins). It is classified as a skin and serious eye irritant[2].

Fume Hood & PPE Requirements
  • Ventilation: Always weigh and handle the dry powder inside a certified chemical fume hood to prevent inhalation of aerosolized dust[2].

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended during stock preparation).

    • Standard laboratory coat.

    • Safety goggles with side shields (EN 166 compliant)[2].

  • Spill Protocol: In the event of a dry spill, do not use water immediately, as it may spread the compound. Carefully sweep up the solid using a static-free brush, place it in a hazardous waste container, and wipe the area with an alcohol-soaked (e.g., isopropanol) paper towel before final aqueous cleaning.

Handling Start Receipt of Compound 4-(3-Bromophenyl)-4-oxo-2-butenoic acid Storage Long-Term Storage (2-8°C, Desiccated, Dark) Start->Storage Handling Handling (Fume Hood) Storage->Handling Equilibrate to RT before opening PPE PPE: Nitrile Gloves, Lab Coat, Safety Goggles Handling->PPE Mandatory safety check Solvents Stock Dissolution (10-50 mM in anhydrous DMSO) Handling->Solvents Weighing & Stock Prep Aqueous Aqueous Assay Buffer (Prepare Fresh, <1% DMSO) Solvents->Aqueous Dilution prior to assay

Workflow for the receipt, safety handling, and preparation of 4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Experimental Workflows: Stock Preparation & Assays

To ensure trustworthiness and reproducibility in your biological or chemical assays, the preparation of stock solutions must follow a self-validating methodology.

Step-by-Step Stock Solution Protocol
  • Equilibration: Remove the desiccated vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, ruining the batch.

  • Solvent Selection: Use strictly anhydrous DMSO (≥99.9%, sterile-filtered). Avoid alcohols (methanol, ethanol) as stock solvents, as they can undergo oxa-Michael addition to the double bond over time.

  • Dissolution: Add the calculated volume of DMSO (see Table 2) directly to the pre-weighed powder. Vortex gently for 30 seconds.

  • Validation: Hold the vial against a dark background. The solution must be completely clear with no particulate matter. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

  • Aliquotting: Divide the master stock into 10–50 µL aliquots in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which degrade the compound.

Table 2: Stock Solution Dilution Guide (Target MW: 255.06 g/mol )
Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg392 µL78.4 µL
5.0 mg1.96 mL392 µL
10.0 mg3.92 mL784 µL
Buffer Compatibility & Nucleophile Reactivity

When diluting the DMSO stock into aqueous assay buffers, the choice of buffer is critical. The Michael acceptor is highly reactive toward biological thiols.

Table 3: Buffer Compatibility Matrix
Buffer SystemNucleophile PresentMax IncubationDegradation RiskMechanistic Rationale
PBS (pH 7.4) None> 24 hoursLowNo reactive nucleophiles present. Ideal for standard assays.
HEPES (pH 7.4) Tertiary Amine> 24 hoursLowSterically hindered tertiary amine does not undergo Michael addition.
Tris-HCl (pH 7.5) Primary Amine< 8 hoursModeratePrimary amines can slowly undergo aza-Michael addition.
Buffer + 1mM DTT Free Thiol< 15 minutesHigh Thiols rapidly undergo thia-Michael addition, neutralizing the pharmacophore.

Synthesis & Downstream Applications

For researchers synthesizing this compound in-house, the standard route involves a microwave-assisted aldol condensation between 3-bromoacetophenone and glyoxylic acid. This method, often catalyzed by p-toluenesulfonic acid (p-TsOH), provides the (E)-4-oxo-2-butenoic acid derivative in high yields while accommodating the electronic effects of the bromophenyl ring[1].

Once synthesized and purified, the compound is integrated into high-throughput screening pipelines.

Synthesis A 3-Bromoacetophenone + Glyoxylic Acid B Microwave-Assisted Aldol Condensation A->B p-TsOH Catalyst C (E)-4-(3-Bromophenyl)- 4-oxo-2-butenoic acid B->C Purification D Drug Discovery Screening C->D Bio-evaluation E HIV-1 Integrase Inhibition Assays D->E F Antimicrobial & KMO Assays D->F

Synthesis via microwave-assisted aldol condensation and downstream drug discovery applications.

References

  • Uguen, M., Gai, C., Sprenger, L. J., Liu, H., Leach, A. G., & Waring, M. J. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(49), 30373-30378. URL: [Link]

Sources

Green chemistry approaches to synthesizing 4-aryl-4-oxo-2-butenoic acids

Author: BenchChem Technical Support Team. Date: March 2026


-Aroylacrylic Acid Synthesis

Executive Summary

4-Aryl-4-oxo-2-butenoic acids (also known as


-aroylacrylic acids) are pivotal electrophilic intermediates in the synthesis of bioactive heterocycles, including pyridazinones, butenolides, and anti-HIV integrase inhibitors. Historically, their synthesis relied on the Friedel–Crafts acylation of arenes with maleic anhydride, driven by stoichiometric Lewis acids (e.g., 

) in carcinogenic solvents like benzene or dichloromethane.

This guide details three Green Chemistry protocols that eliminate toxic waste, reduce energy consumption, and maximize atom economy. We present a comparative analysis of Microwave-Assisted Aldol Condensation , Solvent-Free Solid Acid Catalysis , and Green-Solvent Lewis Acid Catalysis .

Mechanistic Pathways & Green Strategy

The transition to green chemistry in this domain relies on two distinct mechanistic strategies:

  • Direct Acylation (Friedel-Crafts): Replacing stoichiometric

    
     with catalytic, reusable solid acids or low-load iron catalysts in biodegradable solvents.
    
  • Aldol Condensation: A completely solvent-free or aqueous approach utilizing aryl methyl ketones and glyoxylic acid, avoiding anhydride handling entirely.

Figure 1: Comparative Reaction Pathways

ReactionPathways cluster_legend Pathway Key Start1 Arene (Ar-H) Intermediate Transition State Start1->Intermediate Friedel-Crafts (Solid Acid/FeCl3) Reagent1 Maleic Anhydride Reagent1->Intermediate Start2 Aryl Methyl Ketone (Ar-COCH3) Start2->Intermediate Aldol Condensation (Microwave) Reagent2 Glyoxylic Acid Reagent2->Intermediate Product 4-Aryl-4-oxo-2-butenoic Acid Intermediate->Product Elimination/Isomerization L1 Classical Route Modified L2 Atom-Economic Alternative

Caption: Dual strategic entry points to the target scaffold: Modified Friedel-Crafts (Blue) and Microwave-Assisted Aldol (Green).

Protocol A: Microwave-Assisted Aldol Condensation

Best For: High-throughput synthesis, electron-deficient arenes, and avoiding halogenated waste.

This method replaces the Friedel-Crafts acylation entirely. Instead of reacting an arene with maleic anhydride, we react an aryl methyl ketone (e.g., acetophenone) with glyoxylic acid . This approach is superior for electron-poor aromatics which often fail in Friedel-Crafts reactions due to ring deactivation.[1]

Materials
  • Substrate: Aryl methyl ketone (1.0 equiv)

  • Reagent: Glyoxylic acid monohydrate (3.0 equiv)[2]

  • Catalyst: Acetic acid (1.0 equiv) and Pyrrolidine (1.0 equiv) OR p-Toluenesulfonic acid (TsOH) (1.0 equiv) depending on substrate.

  • Solvent: Methanol (minimal, 2.5 mL/mmol) or Solvent-Free.[2]

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Procedure
  • Preparation: In a microwave vial, dissolve the aryl methyl ketone (1 mmol) and glyoxylic acid monohydrate (3 mmol).

  • Catalyst Addition:

    • For Electron-Rich/Neutral Arenes: Add TsOH (1 mmol).

    • For Electron-Poor/Aliphatic Ketones: Add acetic acid (1 mmol) followed by pyrrolidine (1 mmol). Note: The pyrrolidine/acid buffer system promotes enamine formation, crucial for unreactive ketones.

  • Irradiation: Seal the vial. Irradiate at 60 °C for 8 hours . (Stirring speed: 600 rpm).

    • Expert Note: While 8 hours seems long for MW, the low temperature (60 °C) prevents polymerization of the sensitive product.

  • Workup: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a solid. Purify via flash chromatography (EtOAc/Petroleum Ether gradient) or recrystallization from ethanol/water if scale permits.

Validation
  • Appearance: Yellow to orange solid.

  • NMR Check: Look for the trans-alkene coupling (

    
     Hz) in the 6.5–8.0 ppm region.
    
  • Yield: Expect 60–93% depending on ring substituents.

Protocol B: Green-Solvent Friedel-Crafts (FeCl3/Propylene Carbonate)

Best For: Large-scale batch synthesis, electron-rich arenes (e.g., anisole, mesitylene).

Traditional Lewis acids (


) are destroyed during workup, generating massive aluminum waste. This protocol uses Iron(III) Chloride (

)
in Propylene Carbonate (PC) .[3][4] PC is a biodegradable, non-toxic polar aprotic solvent. The system allows for lower catalyst loading (5 mol%) compared to stoichiometric

.
Materials
  • Substrate: Activated Arene (e.g., 1,3-dimethoxybenzene).[3]

  • Reagent: Maleic Anhydride (1.2 equiv).

  • Catalyst:

    
     (5 mol%).[3]
    
  • Solvent: Propylene Carbonate (PC).[3][4]

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with Maleic Anhydride (12 mmol) and Propylene Carbonate (5 mL). Stir until dissolved.

  • Catalyst Activation: Add

    
     (0.5 mmol). The solution may darken.
    
  • Substrate Addition: Add the Arene (10 mmol) slowly to control exotherm.

  • Reaction: Heat to 80 °C for 4–8 hours .

    • Expert Note: Monitor by TLC.[5] If the reaction stalls, the complexation of the product with iron is likely minimal in PC, unlike in benzene, allowing the catalytic cycle to proceed.

  • Workup (Green Extraction):

    • Add water (20 mL) to the reaction mixture.

    • Extract with Ethyl Acetate (3 x 15 mL). Note: PC is soluble in water, facilitating its removal from the organic phase.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize the crude solid from Ethanol/Water.

Protocol C: Solvent-Free Solid Acid Catalysis

Best For: "Zero-Waste" metrics, simple substrates.

This method utilizes Zeolite H


  or Silica-supported Perchloric acid (

)
. The reaction is driven by thermal energy and intimate physical mixing (mechanochemistry), eliminating solvent waste entirely.
Workflow Diagram

SolventFreeWorkflow Step1 Mix Reagents (Arene + Maleic Anhydride) Step2 Add Solid Catalyst (Zeolite H-Beta) Step1->Step2 Step3 Heat/Stir (Melt) 80-100°C, 2-4 hrs Step2->Step3 Step4 Cool & Extract (Ethyl Acetate) Step3->Step4 Step5 Filter Catalyst (Recover for Reuse) Step4->Step5 Step5->Step2 Recycle Loop Step6 Evaporate & Recrystallize Step5->Step6

Caption: Solvent-free workflow allowing for the recovery and recycling of the solid acid catalyst.

Procedure
  • Mix: In a mortar or ball mill, mix Maleic Anhydride (10 mmol) and Arene (10 mmol).

  • Catalyst: Add Zeolite H

    
     (0.5 g per 10 mmol).
    
  • Reaction: Transfer to a flask. Heat to 100 °C (melt phase) with vigorous stirring for 3 hours.

  • Extraction: Cool the mixture. Add hot ethanol or ethyl acetate to dissolve the product.

  • Filtration: Filter the mixture while hot to remove the solid Zeolite. Save the Zeolite —it can be reactivated by heating at 500 °C for 2 hours.

  • Isolation: Cool the filtrate to precipitate the product.

Comparative Data Analysis

MetricProtocol A (Microwave Aldol)Protocol B (

/PC)
Protocol C (Solvent-Free)Classical (

/Benzene)
Atom Economy High (Water byproduct)ModerateHighLow (Al waste)
Reaction Time 8 hrs (Low Temp)4-8 hrs2-4 hrs12-24 hrs
Yield (Avg) 60-93%75-90%65-85%50-70%
Catalyst Load Stoichiometric (Acid/Base)5 mol%Heterogeneous ( g/mol )>100 mol%
E-Factor LowLowVery LowHigh
Scope Electron-Poor & RichElectron-Rich OnlyElectron-Rich OnlyElectron-Rich Only

Troubleshooting & Quality Control

Isomerization (Cis vs. Trans)
  • Issue: The initial product of maleic anhydride opening is the cis-isomer (Z). However, under thermodynamic control (heat/acid), it isomerizes to the more stable trans-isomer (E) (fumaroyl derivative).

  • Validation:

    • Cis (Z):

      
       Hz.
      
    • Trans (E):

      
       Hz.
      
  • Control: If the trans isomer is required (most bioactive forms), ensure the reaction time is sufficient for isomerization. In Protocol A (Microwave), the product is almost exclusively trans (E).

Catalyst Deactivation (Protocol C)
  • Issue: Yield drops on recycle runs.

  • Fix: The pores of the Zeolite/solid acid get clogged with organics. Calcination (burning off organics) at 450–500 °C is required to restore activity. Solvent washing is insufficient.

References

  • Microwave-Assisted Aldol Condensation: L. J. S. Karas, et al., "Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid," RSC Advances, 2021, 11 , 30229-30236.[6]

  • Green Solvent (

    
    /PC) Friedel-Crafts: 
    H. H. Al Mamari, et al., "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent," RSC Advances, 2025 (Cited snippet).
    
    
  • Solid Acid/Solvent-Free Overview: S. Patil, et al., "Environmentally Benign Process for Acylation of Arenes... in Presence of Solid Acid Catalysts," International Journal of Chemical and Physical Sciences, IJCPS Vol. 4.

  • Bio-based Starting Materials: "Highly Efficient Biobased Synthesis of Acrylic Acid," Green Chemistry, 2015. (Context for maleic anhydride sourcing).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield, regioselectivity, or purity issues when synthesizing 4-(3-bromophenyl)-4-oxo-2-butenoic acid (a meta-substituted aroylacrylic acid).

Because the target molecule contains an


-unsaturated carbonyl system and a specific meta-halogenated aromatic ring, standard synthetic defaults often fail. This guide breaks down the causality behind these failures and provides a self-validating, field-proven protocol to maximize your yield.

Mechanistic Workflows & Regiochemical Pitfalls

The most common support ticket we receive regarding this molecule is incorrect regiochemistry. Researchers often default to the Friedel-Crafts acylation of bromobenzene with maleic anhydride. However, because the bromine atom is an ortho/para-directing group via resonance stabilization of the arenium ion, this route exclusively yields the para-isomer (4-(4-bromophenyl)-4-oxo-2-butenoic acid)[1].

To successfully achieve the meta-substitution pattern, the synthetic logic must be inverted. The preferred approach is the directed aldol condensation of 3-bromoacetophenone with glyoxylic acid[2]. This route bypasses electrophilic aromatic substitution entirely, relying instead on the acidity of the


-protons of the acetophenone derivative.

Synthesis_Pathways A 3-Bromoacetophenone + Glyoxylic Acid B Aldol Condensation (Acid/Base Catalysis) A->B C β-Hydroxy Acid Intermediate B->C D Dehydration (-H₂O) (Dean-Stark / Heat) C->D E Target Molecule: 4-(3-bromophenyl)-4-oxo-2-butenoic acid (Meta Isomer) D->E Preferred Route F Bromobenzene + Maleic Anhydride G Friedel-Crafts Acylation (AlCl₃ Catalyst) F->G H Off-Target Product: 4-(4-bromophenyl)-4-oxo-2-butenoic acid (Para Isomer) G->H Common Pitfall

Mechanistic pathways comparing the correct aldol route vs. the incorrect Friedel-Crafts route.

Self-Validating Protocol: The Aldol Condensation Route

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process analytical check confirms the mechanistic causality of the previous step.

Step 1: Reagent Preparation & Enolization

  • Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoacetophenone (1.0 equiv) and glyoxylic acid monohydrate (1.2 equiv) in glacial acetic acid.

  • Causality: Glacial acetic acid serves as both the solvent and a mild Brønsted acid. It facilitates the tautomerization of 3-bromoacetophenone into its reactive enol form while keeping the highly polar glyoxylic acid in solution.

Step 2: Acid Catalysis

  • Action: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Causality: The strong acid protonates the aldehydic carbonyl oxygen of glyoxylic acid. This significantly lowers the LUMO of the electrophile, making it highly susceptible to nucleophilic attack by the enol.

Step 3: Aldol Addition

  • Action: Heat the mixture to 90°C for 4 hours.

  • Validation Check: Pull an aliquot for LC-MS. You should observe the mass of the

    
    -hydroxy acid intermediate (
    
    
    
    m/z for the Br isotopes). Do not proceed until the starting 3-bromoacetophenone is consumed.

Step 4: Dehydration (Critical Yield Step)

  • Action: Add toluene as a co-solvent, attach a Dean-Stark trap, and increase the temperature to reflux (approx. 110°C).

  • Causality: The aldol addition is reversible. By physically removing water from the system via the Dean-Stark trap, you exploit Le Chatelier's principle to drive the equilibrium irreversibly toward the

    
    -unsaturated alkene[2].
    
  • Validation Check: Monitor the water collection in the trap. The reaction is complete when water ceases to accumulate and TLC shows a shift to a less polar UV-active spot.

Step 5: Workup & Isomerization

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure (keeping the bath below 50°C), and recrystallize the crude solid from hot ethanol/water.

  • Causality: Aroylacrylic acids can exist as (E) or (Z) isomers. The (E)-isomer (trans) is thermodynamically more stable due to reduced steric clash between the bulky aroyl group and the carboxylic acid. Hot recrystallization provides the activation energy needed for any residual (Z)-isomer to isomerize to the (E)-form, which selectively crashes out of the lattice upon cooling.

Troubleshooting Guides & FAQs

Q: Why is my Friedel-Crafts acylation yielding the 4-bromo isomer instead of the 3-bromo isomer? A: This is a fundamental regioselectivity issue. The bromine atom on bromobenzene donates electron density via resonance, directing incoming electrophiles (like the acylium ion generated from maleic anhydride and AlCl₃) to the ortho and para positions. Because of steric hindrance, the para position dominates. To get the meta (3-bromo) pattern, you must abandon Friedel-Crafts and use the aldol condensation route described above.

Q: My LC-MS shows a mass peak of


. What went wrong? 
A:  An 

peak indicates that your reaction stalled at the

-hydroxy acid intermediate and failed to dehydrate. This occurs when water is not efficiently removed from the reaction matrix. Ensure your Dean-Stark trap is functioning, verify that your toluene is anhydrous, and confirm that your heating mantle is reaching a true reflux temperature.

Q: My product turns into an intractable, gummy resin during solvent removal. How can I prevent this? A: 4-(3-bromophenyl)-4-oxo-2-butenoic acid contains a highly reactive Michael acceptor (


-unsaturated carbonyl). Under prolonged heat or light exposure during rotary evaporation, it can undergo spontaneous radical polymerization. To prevent this, add a radical inhibitor like Butylated hydroxytoluene (BHT) (approx. 50 ppm) prior to solvent evaporation, and never let your water bath exceed 50°C.

Q: NMR analysis shows two distinct sets of alkene doublets. How do I fix this? A: You have a mixture of (E) and (Z) isomers. In the


H-NMR, the (E)-alkene protons typically show a coupling constant (

) of ~15 Hz, while the (Z)-alkene shows a

of ~11 Hz. To convert the mixture entirely to the desired (E)-isomer, dissolve the crude product in toluene, add a catalytic crystal of iodine (I₂), and reflux for 2 hours. The iodine reversibly adds to the double bond, allowing free rotation and subsequent elimination to the thermodynamically favored (E)-state.

Quantitative Data & Troubleshooting Matrices

Table 1: Comparison of Synthetic Routes for Brominated Aroylacrylic Acids
RouteStarting MaterialsRegiochemical OutcomeTypical YieldPrimary Pitfall
Aldol Condensation 3-Bromoacetophenone + Glyoxylic AcidMeta (Target) 65–80%Incomplete dehydration
Friedel-Crafts Acylation Bromobenzene + Maleic AnhydridePara (Off-target)70–85%Incorrect regiochemistry
Table 2: Troubleshooting Matrix for the Aldol Condensation Route
SymptomRoot CauseAnalytical ConfirmationCorrective Action
Low yield; polar spot on TLCIncomplete dehydrationLC-MS shows

mass peak
Increase reaction time; ensure Dean-Stark trap is actively removing water.
Intractable gum upon concentrationRadical polymerization of the alkeneBroad, undefined polymeric peaks in

H-NMR
Add 50 ppm BHT prior to rotovap; keep bath temp < 50°C.
Two product spots with identical massFormation of both (E) and (Z) isomers

H-NMR shows two sets of alkene doublets
Treat crude mixture with catalytic iodine in refluxing toluene.

Troubleshooting Workflow Visualization

Follow this diagnostic tree if your final yield or purity falls below 95%.

Troubleshooting Issue Low Yield or Impure Target Acid Check1 Check Regiochemistry (NMR Analysis) Issue->Check1 Check2 Check Reaction Completion (TLC/LC-MS) Issue->Check2 Check3 Check Product Stability Issue->Check3 Para Para-isomer formed? (Used Friedel-Crafts) Check1->Para Switch Switch to Aldol Route (3-Bromoacetophenone) Para->Switch Yes Incomplete Intermediate present? (Incomplete Dehydration) Check2->Incomplete DeanStark Increase Heat/Time Use Dean-Stark Trap Incomplete->DeanStark Yes Polymer Polymerization during purification? Check3->Polymer Inhibitor Add Radical Inhibitor (e.g., BHT) Polymer->Inhibitor Yes

Troubleshooting workflow for resolving regiochemistry, dehydration, and polymerization issues.

References

  • Process for preparing trans-beta-benzoylacrylic acid ester (EP0204286B1). Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products . RSC Advances. URL:[Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers . ResearchGate. URL:[Link]

Sources

Technical Support Center: Minimizing Polymerization in Aroylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals facing yield-limiting side reactions during the synthesis of aroylacrylic acids.

Aroylacrylic acids are highly valued intermediates in medicinal chemistry, frequently utilized as Michael addition acceptors and precursors for antiproliferative agents[1]. The standard synthetic route is the Friedel-Crafts acylation of an aromatic ring with maleic anhydride, catalyzed by aluminum chloride (AlClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). However, this reaction is notoriously plagued by side reactions. The α,β-unsaturated carbonyl system of both the starting maleic anhydride and the aroylacrylic acid product is highly susceptible to polymerization[2]. Mechanistically, the strong Lewis acid required to generate the electrophilic acylium ion can inadvertently trigger cationic polymerization of the electron-deficient double bonds if thermal energy is not strictly controlled[3]. Additionally, trace impurities can lead to radical-initiated poly(maleic anhydride) derivatives[4].
Mechanistic Pathway: Acylation vs. Polymerization

The diagram below illustrates the divergent pathways in the reaction mixture. Controlling the kinetic energy (temperature) and Lewis acid stoichiometry is the primary method for favoring the desired electrophilic aromatic substitution over chain propagation.

Pathway A Maleic Anhydride + Arene B Acylium Ion Intermediate A->B + AlCl3 (2.2 eq) C Friedel-Crafts Acylation B->C T < 15 °C E Cationic / Radical Polymerization B->E T > 25 °C or Excess AlCl3 D Aroylacrylic Acid (Target Product) C->D Aqueous Quench F Polymeric Tar (Side Product) E->F Chain Propagation

Figure 1: Mechanistic divergence between desired Friedel-Crafts acylation and undesired polymerization.

Troubleshooting Guide & FAQs

Q1: Why does my Friedel-Crafts reaction with maleic anhydride yield a sticky, intractable polymeric tar instead of the desired aroylacrylic acid? A1: This is a classic symptom of runaway cationic polymerization. Maleic anhydride and your target product both contain an activated double bond. Under harsh Lewis acidic conditions (AlCl


) and elevated temperatures, the alkene becomes susceptible to cationic chain propagation[3]. The causality is directly linked to thermal kinetic energy overcoming the activation barrier for polymerization. The key is strict temperature control (typically 0–15 °C) to keep the reaction kinetically trapped in the acylation pathway.

Q2: How can I optimize the Lewis acid stoichiometry to prevent side reactions? A2: Maleic anhydride requires slightly more than 2 equivalents of AlClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. The Lewis acid strongly coordinates with both carbonyl oxygens of the anhydride, and a fraction of a third equivalent is required to activate the acylium ion. Using a massive excess (e.g., >3.5 eq) leaves uncoordinated AlCl

in the solution, which aggressively catalyzes the cationic polymerization of the double bond. A highly controlled addition of 2.2 to 2.5 equivalents is recommended.

Q3: Can radical inhibitors be used during the Friedel-Crafts acylation? A3: Yes. While the primary polymerization pathway under these conditions is cationic, trace oxygen or light can trigger radical polymerization[4]. Adding a trace amount of a radical inhibitor such as BHT (butylated hydroxytoluene) or hydroquinone (0.1 mol%) can quench radical propagation without interfering with the electrophilic aromatic substitution mechanism.

Q4: What role does the solvent play in minimizing polymerization? A4: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents[2]. They dissolve the AlCl


 complexes sufficiently at low temperatures, ensuring a homogenous reaction. Avoid using the arene itself as the solvent if it is highly activated (e.g., anisole), as high local concentrations of the arene can lead to multiple alkylations or act as a chain transfer agent, complicating the reaction matrix.
Quantitative Data: Reaction Condition Optimization

The table below summarizes the causality between reaction parameters and the extent of polymerization, demonstrating why specific conditions are mandated in the protocol.

Temperature (°C)AlCl

(Equivalents)
Radical InhibitorSolventYield of Aroylacrylic Acid (%)Polymerization Extent
25 - 30 (RT)3.0NoneDCM< 20%Severe (Tar formation)
10 - 153.0NoneDCM45%Moderate
10 - 152.2NoneDCM75%Low
0 - 52.2BHT (0.1 mol%)DCE> 85%Negligible
Standard Operating Procedure: Self-Validating Synthesis

The following protocol outlines the optimized synthesis of a standard aroylacrylic acid (e.g.,


-benzoylacrylic acid). This methodology is designed as a self-validating system , meaning each step contains observable checkpoints to ensure polymerization has not been triggered.

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried, round-bottom flask purged with inert gas (N

    
     or Ar), dissolve 1.0 equivalent of maleic anhydride and 1.05 equivalents of the target arene in anhydrous DCM (approx. 5 mL/mmol).
    
  • Self-Validation: Complete dissolution must be achieved. A clear, colorless solution confirms the absence of premature reactivity or moisture-induced degradation.

Step 2: Thermal Control and Lewis Acid Activation

  • Action: Chill the flask in an ice-water bath to 0–5 °C. Begin the portion-wise addition of anhydrous AlCl

    
     (2.2 equivalents total) over 30 minutes to control the exothermic complexation.
    
  • Self-Validation: The mixture should transition to a deep yellow, orange, or red color (depending on the arene) without boiling. Warning: If the solution turns dark brown and becomes highly viscous or difficult to stir, cationic polymerization has been initiated due to localized exotherms.

Step 3: Electrophilic Aromatic Substitution (Propagation)

  • Action: Remove the ice bath and allow the reaction to stir at 10–15 °C for 2 to 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the arene spot indicates completion. The reaction mixture must remain a stirrable, colored suspension.

Step 4: Quenching and Termination

  • Action: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (10:1 ratio).

  • Self-Validation: The color should rapidly discharge, yielding a white to pale-yellow precipitate (the crude aroylacrylic acid). Warning: A gummy, dark residue that sticks to the glass indicates that polymerization occurred prior to the quench.

Step 5: Isolation and Purification

  • Action: Filter the precipitate under vacuum, wash with cold water to remove aluminum salts, and recrystallize from ethanol or a toluene/hexane mixture.

Workflow S1 Step 1: Dissolution Maleic Anhydride + Arene in DCM S2 Step 2: Thermal Control Chill to 0-5 °C S1->S2 S3 Step 3: Activation Portion-wise AlCl3 Addition S2->S3 Prevents Exotherm S4 Step 4: Propagation Stir at 10-15 °C (2-4h) S3->S4 Generates Acylium Ion S5 Step 5: Quenching Pour into Ice/HCl S4->S5 Halts Reaction S6 Step 6: Isolation Filtration & Recrystallization S5->S6 Yields Pure Product

Figure 2: Step-by-step experimental workflow with mechanistic checkpoints.

References
  • Efficient Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Aroylacrylic Acid Ethyl Ester by the Friedel–Crafts Reaction in the Presence of Diethyl Sulfate 
    Chemistry Letters | Oxford Academic
    
  • Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines Molecular Diversity1

  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization PMC / National Institutes of Health 5

  • Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research Revista Virtual de Química / ResearchGate2

  • Friedel–Crafts Acylation Sigma-Aldrich Technical Articles 3

  • Polymerization of maleic anhydride - US3513136A Google Patents 4

Sources

Technical Support Center: Troubleshooting Solubility of 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-bromophenyl)-4-oxo-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. The following information is curated to provide not only solutions but also the scientific reasoning behind them, ensuring a comprehensive understanding of the compound's behavior in aqueous solutions.

Frequently Asked Questions (FAQs)

Why is my 4-(3-bromophenyl)-4-oxo-2-butenoic acid not dissolving in water?

The poor aqueous solubility of 4-(3-bromophenyl)-4-oxo-2-butenoic acid is inherent to its molecular structure. Several factors contribute to this:

  • Hydrophobic Nature: The presence of a bromophenyl group and a carbon backbone makes the molecule predominantly non-polar and hydrophobic ("water-fearing"). This large non-polar surface area disrupts the hydrogen bonding network of water, making it energetically unfavorable for the compound to dissolve.[1][2]

  • Crystalline Structure: In its solid state, the compound likely exists in a stable crystal lattice. Significant energy is required to overcome these intermolecular forces and allow individual molecules to be solvated by water.

  • Weak Acidity: While the carboxylic acid group is polar, its acidity is a key factor in aqueous solubility. As a weak acid, it only partially dissociates in neutral water, with the majority of molecules remaining in their less soluble, protonated form.

A structurally similar compound, 4-oxo-4-phenyl-2-butenoic acid, is reported to be insoluble in water.[3][4] The addition of a bromine atom to the phenyl ring further increases the molecule's lipophilicity and molecular weight, which generally leads to a decrease in water solubility.[5][6]

What is the predicted pKa of 4-(3-bromophenyl)-4-oxo-2-butenoic acid and how does it affect solubility?

The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic, less soluble) form and its deprotonated (conjugate base, more soluble) form.

  • At pH < pKa: The compound will be predominantly in its neutral, less soluble form.

  • At pH > pKa: The compound will be predominantly in its ionized (salt), more soluble form.

Therefore, adjusting the pH of the aqueous solution to be significantly above the pKa is a primary strategy to enhance solubility.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in neutral water.

This is the expected behavior due to the compound's low intrinsic solubility.

Solution: pH Adjustment to Form a Soluble Salt

The most effective method to dissolve 4-(3-bromophenyl)-4-oxo-2-butenoic acid is to deprotonate the carboxylic acid group to form a more soluble salt.[7] This is achieved by increasing the pH of the solution.

  • Initial Slurry: Add the desired amount of 4-(3-bromophenyl)-4-oxo-2-butenoic acid to the required volume of purified water. It will form a suspension.

  • Basification: While stirring, add a suitable base dropwise. Common choices include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Potassium Hydroxide (KOH)

  • Endpoint: Continue adding the base until the solid completely dissolves. The resulting solution will be clear.

  • pH Measurement: Measure the final pH of the solution. It should be at least 2 pH units above the estimated pKa (i.e., pH > 5.5-6.0) to ensure complete ionization.

  • Final Volume Adjustment: If necessary, add more water to reach the final desired concentration and volume.

Causality: By adding a base, you are shifting the equilibrium towards the formation of the carboxylate salt. This salt is an ionic species and is significantly more polar than the neutral acid, allowing for favorable interactions with polar water molecules.

Issue 2: The compound precipitates out of solution after initial dissolution.

Precipitation after initial dissolution can occur due to a few reasons:

  • pH Drift: The pH of the solution may have decreased over time, for example, due to the absorption of atmospheric CO2, which is acidic.

  • Common Ion Effect: If the solution is mixed with other buffers or solutions containing a common ion, it can reduce the solubility of the salt.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound.

Troubleshooting Steps:

  • Verify and Re-adjust pH: Check the pH of the solution. If it has dropped, add a small amount of base to bring it back to the desired range.

  • Use a Buffer: To prevent pH fluctuations, prepare the solution in a suitable buffer system with a pH of 7.0 or higher. Phosphate or borate buffers are common choices.

  • Maintain Temperature: Ensure the solution is maintained at a constant temperature, especially if working near the limit of solubility.

Issue 3: pH adjustment is not a viable option for my experiment.

In cases where the experimental conditions must be at or near neutral pH, alternative solubilization strategies are necessary.

Solution 1: Use of Co-solvents

A co-solvent is a water-miscible organic solvent that can increase the solubility of a non-polar compound by reducing the overall polarity of the solvent system.

Co-solventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A strong solvent, but can have effects on biological systems.
Ethanol5-20%A common and less toxic choice.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
  • Prepare Co-solvent Stock: It is often easier to first dissolve the compound in a small amount of the pure co-solvent (e.g., DMSO).

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent stock solution with vigorous stirring. Do not add the co-solvent stock to the buffer, as this can cause the compound to precipitate locally.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, a higher percentage of co-solvent may be required.

Causality: The co-solvent reduces the polarity of the water, making the solvent environment more "hospitable" to the hydrophobic bromophenyl group of the molecule.

Solution 2: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

SurfactantTypeTypical Concentration (w/v)
Tween® 20/80Non-ionic0.1 - 1.0%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1.0%

Note: The choice of surfactant may be experiment-dependent, as they can interfere with certain biological assays.

Visualization of Concepts

Workflow for Dissolution Troubleshooting

G start Start: Undissolved Compound in Water check_ph Is pH adjustment permissible? start->check_ph adjust_ph Add Base (e.g., 1M NaOH) to pH > 6.0 check_ph->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No use_surfactant Use Surfactant (e.g., Tween® 20) check_ph->use_surfactant No dissolved1 Compound Dissolved adjust_ph->dissolved1 dissolved2 Compound Dissolved use_cosolvent->dissolved2 dissolved3 Compound Dissolved use_surfactant->dissolved3

A decision-making workflow for dissolving 4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Effect of pH on Solubility

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) a R-COOH Protonated Form b Low Solubility a:f1->b Predominates equilibrium a->equilibrium c R-COO- Deprotonated (Ionic) Form d High Solubility c:f1->d Predominates equilibrium->c

Sources

Technical Support Center: Purification of 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Maleic Anhydride & Purification Protocol Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering contamination of 4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid) with unreacted maleic anhydride .[1]

The persistence of maleic anhydride in your final solid suggests an incomplete hydrolysis step during the workup. Maleic anhydride itself is soluble in organic solvents (chloroform, acetone), but its hydrolyzed form, maleic acid , is extremely water-soluble (


 at 

).

The Solution: You must force the hydrolysis of the anhydride ring to create the water-soluble di-acid, which can then be washed away from your much less soluble target product.

Part 1: The Separation Logic (Diagnostic)

Before attempting a fix, understand the solubility differential we are exploiting.[2][3] Your target molecule is a keto-acid with a lipophilic bromophenyl ring, making it sparingly soluble in cold acidic water. The impurity (maleic anhydride) must be converted to maleic acid to be removed.

Solubility Differential Table
CompoundState in Organic Solvent (DCM/EtOAc)State in Water (Acidic)State in Water (Basic, pH > 9)
Target Product SolubleInsoluble (Precipitates) Soluble (Forms Salt)
Maleic Anhydride SolubleHydrolyzes to Maleic Acid Hydrolyzes to Maleate Salt
Maleic Acid SolubleHighly Soluble Highly Soluble
The Purification Pathway

PurificationLogic Crude Crude Mixture (Target + Maleic Anhydride) WaterAdd Add Water/HCl (Hydrolysis Step) Crude->WaterAdd Hydrolysis Reaction: Maleic Anhydride + H2O → Maleic Acid WaterAdd->Hydrolysis  Wait 30 min Filter Filtration Hydrolysis->Filter Filtrate Filtrate (Waste) Contains: Maleic Acid (Dissolved) Filter->Filtrate Liquid Phase Cake Filter Cake (Product) Target Acid (Solid) Filter->Cake Solid Phase

Figure 1: The logic of hydrolytic separation. Unreacted anhydride must be chemically converted to the acid form to ensure it passes into the aqueous filtrate.

Part 2: Primary Purification Protocol (Aqueous Workup)

If your product is already a solid but contains white flakes of maleic anhydride, perform this "Hydrolytic Wash" immediately.

Step-by-Step Methodology
  • Suspension: Suspend your crude solid in water (

    
     per gram of solid).
    
  • Acidification: Add concentrated HCl until the solution is distinctly acidic (pH < 2).

    • Why? This keeps your target product protonated (insoluble) while ensuring maleic acid remains dissolved.

  • Heating (Critical): Warm the suspension to 50–60°C for 30 minutes with vigorous stirring.

    • Mechanism:[3][4][5][6][7] Cold water hydrolysis of maleic anhydride is slow. Heating accelerates the ring-opening reaction:

      
      
      
  • Cooling: Cool the mixture to

    
     in an ice bath. Stir for 1 hour.
    
  • Filtration: Filter the solid using a Büchner funnel.

  • Displacement Wash: Wash the filter cake with ice-cold dilute HCl (

    
    ), followed by a small amount of ice-cold water.
    
    • Note: Do not use large volumes of neutral water, as the target acid has slight solubility in neutral water.

Part 3: Advanced Purification (Recrystallization)

If the aqueous wash is insufficient, or if you require analytical grade purity (>99%), use recrystallization.

Option A: The "Green" Solvent System (Ethanol/Water)

Recommended for most applications.

  • Dissolve the dried crude solid in the minimum amount of boiling 95% Ethanol .

  • Once dissolved, slowly add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Result: Maleic acid remains highly soluble in the aqueous-alcoholic mother liquor; the target keto-acid crystallizes out.

Option B: The "Base/Acid" Reprecipitation (The Nuclear Option)

Use this if the product is sticky, dark, or heavily contaminated.

  • Dissolution: Dissolve the crude material in

    
     (Sodium Carbonate) solution.
    
    • Observation: The solution should bubble (

      
       release). The target acid and maleic acid both dissolve as sodium salts.
      
  • Filtration: Filter this basic solution to remove any non-acidic byproducts (e.g., unreacted bromobenzene, tars).

  • Precipitation: Slowly pour the clear filtrate into a beaker containing excess 6M HCl and crushed ice, with stirring.

    • Mechanism:[3][4][5][6][7] The sudden drop in pH protonates the target molecule, causing it to crash out. Maleic acid, being much more soluble, stays in the water.

  • Collect: Filter the white/yellow precipitate and wash thoroughly with water.

Part 4: Troubleshooting & FAQ

Q: My product is "oiling out" instead of crystallizing. Why?

A: This usually happens if the temperature drops too fast or the solvent concentration is too high.

  • Fix: Reheat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the side of the glass flask with a glass rod to induce nucleation.[8] Allow the flask to cool inside a warm water bath (insulation) to slow the cooling rate.

Q: The solid has a persistent yellow/brown color.

A: This is likely due to polymerized byproducts or traces of aluminum salts.

  • Fix: During the recrystallization (Step 3, Option A), add Activated Charcoal to the boiling solution.[8][9] Boil for 2 minutes, then filter hot through a Celite pad to remove the charcoal. The filtrate should be clear/pale yellow.[1]

Q: How do I confirm the maleic anhydride is gone?

A: Use Thin Layer Chromatography (TLC) .

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Visualization: UV Light (254 nm).

  • Indicator: Maleic anhydride/acid does not absorb strongly in UV compared to your aromatic product. Use an Iodine chamber stain. Maleic acid will appear as a spot distinct from your product.

  • 1H NMR: Look for the disappearance of the maleic anhydride singlet at

    
     ppm (in 
    
    
    
    ) or the maleic acid singlet at
    
    
    ppm (in
    
    
    /DMSO).

References

  • Organic Syntheses, Coll. Vol. 3, p.109 (1955); Vol. 21, p.13 (1941).

    
    -Benzoylacrylic Acid.[1] (Standard procedure for Friedel-Crafts acylation with maleic anhydride).
    
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444266, Maleic Acid.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Optimizing Catalyst Concentration for the Friedel-Crafts Acylation of Bromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting logic for the Friedel-Crafts acylation of bromobenzene.

While Friedel-Crafts alkylations are strictly catalytic, acylation is a stoichiometric process disguised as a catalytic one. Mastering the concentration and stoichiometry of your Lewis acid (typically Aluminum Chloride,


) is the single most critical variable for achieving high yields and regioselectivity.

Mechanistic Causality: Why "Catalyst" Concentration Matters

In the Friedel-Crafts acylation of bromobenzene,


 facilitates the generation of a highly reactive acylium ion (

), which acts as the primary electrophile[1]. However,

is not a true catalyst in this reaction because it is consumed as the reaction progresses.

The Causality of Deactivation: Once the electrophilic aromatic substitution occurs, the resulting product is an aromatic ketone (e.g., 4-bromoacetophenone). The carbonyl oxygen of this newly formed ketone is highly nucleophilic and immediately forms a stable, rigid Lewis acid-base complex with the


[2]. This sequestration effectively traps the aluminum, removing it from the catalytic cycle.

Therefore, your catalyst concentration must be dictated by your choice of acylating agent:

  • Acyl Chloride Route: Requires 1.1 to 1.3 equivalents of

    
    . One equivalent is permanently sequestered by the product ketone, leaving the 0.1–0.3 excess to maintain the generation of the acylium ion[3].
    
  • Anhydride Route: Requires 2.2 equivalents of

    
    . One equivalent complexes with the leaving group (the carboxylic acid), and the second equivalent complexes with the product ketone[4].
    

Experimental Workflow & Standard Operating Procedure (SOP)

The following workflow outlines the synthesis of 4-bromoacetophenone using acetyl chloride. Bromobenzene contains a bromo group, which is an ortho/para-directing deactivator; however, due to steric hindrance, substitution occurs predominantly at the para position[5].

Workflow A 1. Substrate Prep Bromobenzene + Acyl Chloride B 2. Catalyst Addition AlCl3 (1.1-1.2 eq) at 0°C A->B C 3. Substitution Reflux to form Acylium Ion B->C D 4. Quenching Ice + HCl to break Al-O complex C->D E 5. Isolation Phase separation & evaporation D->E

Experimental workflow for the Friedel-Crafts acylation of bromobenzene.

Step-by-Step Methodology
  • System Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Purge the system with inert gas (N₂ or Ar)[5].

  • Reagent Loading: Dissolve bromobenzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition (Critical Step): Carefully add anhydrous

    
     (1.15 eq) in small portions to the stirred solution[3]. Self-Validation: You should observe a controlled evolution of heat and HCl gas. Adding it too quickly will cause the solvent to boil, leading to polyacylation or tar formation.
    
  • Reaction Phase: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 2–4 hours. Monitor the disappearance of bromobenzene via TLC or GC.

  • Complex Quenching: Carefully pour the dark reaction mixture into a beaker containing a slurry of crushed ice and concentrated hydrochloric acid (HCl)[5]. Causality: The HCl is mandatory to hydrolyze the stable aluminum-ketone complex and keep the resulting aluminum salts water-soluble.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM. Wash the combined organic layers with 10% NaOH (to remove acidic byproducts), followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude ketone[6].
    

Quantitative Data: Impact of Catalyst Stoichiometry

The table below summarizes the empirical relationship between


 concentration and reaction outcomes when using the acyl chloride route.

Equivalents
Visual ObservationKetone Yield (%)Troubleshooting Action
0.5 eq Reaction ceases prematurely; unreacted starting material remains.~45%Increase catalyst to >1.0 eq.
1.0 eq Sluggish completion; trace bromobenzene detected.~85%Add a 0.1–0.2 eq excess.
1.1 - 1.2 eq Smooth conversion; optimal reaction profile.>95% Standardize this ratio.
> 2.0 eq Dark, tarry reaction mixture; increased impurities.~80%Reduce catalyst to 1.15 eq.

Troubleshooting Guides & FAQs

Troubleshooting T1 Issue: Low Ketone Yield T2 Check AlCl3 Stoichiometry (Acyl Chloride Route) T1->T2 T3 < 1.0 Equivalents Reaction stalls T2->T3 T4 1.1 - 1.2 Equivalents Optimal ratio T2->T4 T5 > 1.5 Equivalents Side reactions T2->T5 T6 Action: Increase AlCl3 T3->T6 T7 Action: Check Moisture T4->T7 T8 Action: Reduce AlCl3 T5->T8

Troubleshooting logic tree for optimizing catalyst concentration in acylation.

Q1: Why is my reaction yield stalling at 50% despite extended reflux times? A1: This is the classic hallmark of insufficient catalyst concentration. Because the product ketone complexes with


 in a 1:1 ratio, using sub-stoichiometric amounts (e.g., 0.5 eq) will cause the reaction to cease entirely once the aluminum is fully sequestered. Ensure you are using 1.1 to 1.2 equivalents for acyl chlorides[3], or 2.2 equivalents if you are using an anhydride[4].

Q2: I am observing a thick, gelatinous emulsion during the aqueous workup. How do I resolve this? A2: This emulsion is caused by the precipitation of insoluble aluminum hydroxide[


] salts during the aqueous quench. To resolve and prevent this, ensure your quenching solution contains sufficient concentrated HCl along with the ice. The strong acid keeps the aluminum species water-soluble as[

]³⁺, allowing for clean and rapid phase separation[5].

Q3: Why am I getting a mixture of ortho and para isomers, and how can I maximize the para product? A3: The bromine atom on bromobenzene is an ortho/para-directing deactivator. While the para position is electronically and sterically favored[5], elevated temperatures or excessive Lewis acid concentrations can force the formation of the ortho isomer. To maximize para-selectivity (yielding pure 4-bromoacetophenone), maintain strict temperature control (0 °C during addition) and do not exceed 1.2 equivalents of


.

Q4: Can I use less than 1 equivalent of catalyst if I switch to a milder Lewis acid? A4: No. The stoichiometric requirement is dictated by the product's carbonyl group, not the strength of the Lewis acid. Milder Lewis acids (like


 or 

) will still complex with the product ketone[3]. Furthermore, because bromobenzene is a deactivated arene, milder catalysts often fail to generate a sufficiently reactive acylium ion, leading to reaction failure. Stick to

for deactivated rings.
References
  • Title: EAS-Acylation | OpenOChem Learn | Source: OpenOChem | URL: [Link]

  • Title: Friedel - Crafts acetylation of Bromobenzene | Source: Trinity College Dublin | URL: [Link]

  • Title: Acylation: Mechanism & Reaction | Source: Study.com | URL: [Link]

Sources

Technical Support Center: Controlling Cis-Trans Isomerization in 4-oxo-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxo-2-butenoic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control and manipulate the critical cis-trans (or Z/E) isomerism of these versatile compounds. The stereochemical configuration of the C2-C3 double bond is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the identification and general behavior of cis and trans isomers of 4-oxo-2-butenoic acid derivatives.

Q1: How can I definitively identify the cis and trans isomers in my sample?

Answer: The most reliable and routine method for distinguishing between cis and trans isomers is ¹H NMR spectroscopy. The key diagnostic feature is the vicinal coupling constant (³JHH) between the two vinylic protons at the C2 and C3 positions.[1][2]

  • Trans Isomers: Exhibit a larger coupling constant, typically in the range of 12–18 Hz . This is due to the approximately 180° dihedral angle between the protons, which maximizes orbital overlap for spin-spin coupling as described by the Karplus relationship.[2]

  • Cis Isomers: Show a smaller coupling constant, generally between 6–12 Hz , resulting from the ~0° dihedral angle.[1][3]

Data Summary: Typical ¹H NMR Coupling Constants for Alkenes

Isomer ConfigurationDihedral Angle (φ)Typical ³JHH Range (Hz)
cis (Z)~0°6 - 12
trans (E)~180°12 - 18

In addition to coupling constants, chemical shifts can also provide clues. Protons in a cis configuration may experience different shielding or deshielding effects due to the spatial proximity of substituent groups.[1] For unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space correlations between vinylic protons and adjacent substituents.

Q2: Which isomer, cis or trans, is generally more stable and why?

Answer: For acyclic 4-oxo-2-butenoic acid derivatives, the trans (E) isomer is almost always more thermodynamically stable .[4] The primary reason is steric hindrance. In the cis (Z) isomer, the substituent at the C4-position (the R-C=O group) and the carboxylic acid group at C1 are on the same side of the double bond, leading to unfavorable steric repulsion. The trans isomer places these larger groups on opposite sides, minimizing this repulsion and lowering the overall energy of the molecule.[4][5] This stability difference is the driving force behind many isomerization reactions.

Q3: What are the primary methods to intentionally cause isomerization?

Answer: Isomerization can be induced through several energetic inputs or catalytic processes:

  • Thermal Isomerization: Heating a sample provides the activation energy needed to overcome the rotational barrier of the C=C double bond.[6][7] This typically leads to a thermodynamic equilibrium mixture, favoring the more stable trans isomer.

  • Photochemical Isomerization: Irradiation with light, often UV light, can excite the molecule to an electronic state where rotation around the C=C bond is possible.[8][9] This method is particularly useful for converting a stable trans isomer into the less stable cis isomer, as it can generate a photostationary state with a high proportion of the cis form.[10][11]

  • Acid Catalysis: Strong acids, such as hydrochloric acid or sulfuric acid, can catalyze isomerization.[5][12][13] The mechanism often involves protonation of the carbonyl oxygen, which increases the single-bond character of the C2-C3 bond, thereby lowering the rotational barrier.[12]

  • Base Catalysis: Bases can also promote isomerization, often through a Michael addition-elimination mechanism.

  • Enzymatic Isomerization: Specific enzymes, such as maleate isomerase, can catalyze the cis-trans isomerization with high specificity and efficiency under mild, physiological conditions.[14]

Part 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: My reaction produced an unexpected mixture of cis and trans isomers.

Your synthesis was intended to be stereospecific, but HPLC or NMR analysis reveals a mixture of isomers.

Workflow for Troubleshooting Unexpected Isomerization

Caption: A decision tree for troubleshooting the source of unintended isomerization.

Possible Causes & Solutions:

  • Cause A: Thermal Equilibration.

    • Diagnosis: Did your reaction run at an elevated temperature for an extended period? Even moderate heat can be sufficient to slowly convert the less stable isomer to the more stable one.[15]

    • Solution: Reduce the reaction temperature. If the reaction requires heat, perform a time-course study to find the minimum time needed for completion to limit the extent of isomerization. If possible, switch to a more active catalyst that allows the reaction to proceed at a lower temperature.

  • Cause B: Unintended Acid or Base Catalysis.

    • Diagnosis: Are any of your reagents or solvents acidic or basic? Trace amounts of acid or base can be potent catalysts for isomerization.[16] Standard silica gel used in chromatography is acidic and a common culprit during purification.[16]

    • Solution:

      • Neutralize: Ensure all reagents and solvents are neutral. Pass solvents through a plug of neutral alumina if necessary.

      • Work-up: Perform a prompt aqueous work-up to neutralize the reaction mixture as soon as it is complete. Minimize contact time with acidic or basic washes.[16]

      • Purification: If you suspect silica gel is the cause, switch to deactivated (e.g., triethylamine-treated) silica gel or use an alternative purification technique like preparative HPLC with a neutral mobile phase.

  • Cause C: Photochemical Isomerization.

    • Diagnosis: Was your reaction vessel exposed to ambient laboratory light or sunlight for a prolonged time? The α,β-unsaturated carbonyl system is a chromophore that can absorb UV light, leading to isomerization.[16][17]

    • Solution: Protect your reaction from light by using amber glassware or by wrapping the flask with aluminum foil.[16] This is especially critical when the desired product is the less stable cis isomer.

  • Cause D: Radical-Mediated Isomerization.

    • Diagnosis: This can be difficult to diagnose but may occur if radical initiators (e.g., peroxides) are present or if the reaction is run under conditions that can generate radicals (e.g., high heat with certain solvents).

    • Solution: Add a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture to quench any radical chain reactions.[16]

Issue 2: I am trying to convert the trans isomer to the cis isomer, but the conversion is low.

This is a common challenge, as you are trying to form the thermodynamically less stable product.

Possible Causes & Solutions:

  • Cause A: Insufficient Photon Flux or Incorrect Wavelength.

    • Diagnosis: Your light source may not be powerful enough, or its emission spectrum may not sufficiently overlap with the absorbance spectrum of your compound.

    • Solution:

      • Characterize: Obtain a UV-Vis spectrum of your starting trans isomer to identify its λmax.

      • Optimize Light Source: Use a lamp that emits strongly at or near the λmax of your compound. Blue light or near-UV is often effective for α,β-unsaturated carbonyl compounds.[8]

      • Increase Intensity/Time: Increase the power of the light source or the irradiation time. Monitor the reaction by HPLC or NMR to find when the photostationary state (the point of maximum cis isomer concentration) is reached.

  • Cause B: Thermal Reversion.

    • Diagnosis: The energy from the light source may be heating the sample, causing the newly formed cis isomer to thermally revert to the more stable trans isomer.

    • Solution: Actively cool the reaction vessel during irradiation. Use a water bath, an ice bath, or a cooling fan to maintain a low and constant temperature.

  • Cause C: Catalyst Deactivation (if using a photocatalyst).

    • Diagnosis: If you are using a photoredox catalyst (e.g., fac-[Ir(ppy)₃]), it may be degrading over time.[8]

    • Solution: Ensure your solvent and reagents are thoroughly degassed to remove oxygen, which can quench the excited state of the catalyst. If the reaction stalls, adding another small portion of the catalyst may help.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methods for common isomerization procedures.

Protocol 1: Acid-Catalyzed Isomerization of Maleic Acid to Fumaric Acid (cis to trans)

This protocol is a classic example of converting a less stable cis isomer to its more stable trans counterpart, driven by thermodynamics.[5]

Mechanism Overview: Acid-Catalyzed Isomerization

G cluster_0 Mechanism cis cis-Isomer (Maleic Acid) p1 cis->p1 + H⁺ protonated Protonated Intermediate (Enhanced single-bond character) p2 protonated->p2 Rotation around C2-C3 bond trans trans-Isomer (Fumaric Acid) p1->protonated Protonation of Carbonyl p2->trans - H⁺

Caption: Acid catalysis facilitates rotation around the C2-C3 bond.

Materials:

  • Maleic acid (the cis isomer)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Reaction Setup: In the round-bottom flask, combine 2.0 g of maleic acid, 3 mL of deionized water, and 2.5 mL of concentrated HCl.[5] Add a magnetic stir bar.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the heating mantle. Stir continuously for 20-30 minutes.[5] A white precipitate of fumaric acid, which is much less soluble in water than maleic acid, should begin to form.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. To maximize product recovery, place the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the solid product by vacuum filtration using the Büchner funnel.

  • Washing: Wash the collected crystals with two small portions (1-2 mL each) of cold deionized water to remove residual HCl and any unreacted maleic acid.

  • Drying: Dry the purified fumaric acid in a drying oven or under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the product by melting point analysis and ¹H NMR spectroscopy (verifying the large ~15 Hz coupling constant for the vinylic protons).

Protocol 2: HPLC Analysis for Quantifying Isomer Ratios

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying cis and trans isomers.[18][19][20]

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Sample mixture of isomers

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of your isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration appropriate for your detector (e.g., 10-50 µg/mL).

    • Filter the final sample through a 0.45 µm syringe filter before injection to prevent column clogging.[18]

  • Chromatographic Conditions (Example Method):

    • Stationary Phase: C18 column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 60:40 v/v) containing 0.1% formic acid to ensure the carboxylic acid groups are protonated.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (ambient).

    • Detection: Set the UV detector to a wavelength where both isomers have strong absorbance (e.g., near the λmax). A DAD is useful for confirming peak identity.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • The separation is based on polarity differences. In reversed-phase HPLC, the less polar isomer typically has a longer retention time. The trans isomer is often, but not always, less polar than the cis isomer.

    • Adjust the ratio of acetonitrile to water to achieve good resolution (baseline separation) between the two isomer peaks. Increasing the acetonitrile percentage will decrease retention times.

  • Data Analysis:

    • Integrate the area under each peak corresponding to the cis and trans isomers.

    • Assuming the two isomers have similar molar absorptivity at the chosen wavelength, the ratio of the peak areas directly corresponds to the molar ratio of the isomers in the sample.

    • Calculate the percentage of each isomer: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100.

References

  • cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid. Journal of the American Chemical Society. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • Scope of photocatalytic isomerization of α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds (1983). SciSpace. Available at: [Link]

  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at: [Link]

  • Maleate isomerase. Wikipedia. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
  • The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education. Available at: [Link]

  • Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PMC. Available at: [Link]

  • Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. MDPI. Available at: [Link]

  • Coupling in Cis/Trans Alkenes. OpenOChem Learn. Available at: [Link]

  • Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. Journal of Organic Chemistry. Available at: [Link]

  • Studies on the Induced Synthesis of Maleate cis-trans Isomerase by Malonate. J-STAGE. Available at: [Link]

  • The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. Academia.edu. Available at: [Link]

  • P5-10B Troubleshooting (a) A liquid-phase isomerization A. Chegg. Available at: [Link]

  • Maleate Isomerase. ResearchGate. Available at: [Link]

  • Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. ResearchGate. Available at: [Link]

  • Some aspects of cis–trans-isomerization mechanisms. Canadian Science Publishing. Available at: [Link]

  • Photochemical deconjugation of α,β-unsaturated ketones. RSC Publishing. Available at: [Link]

  • Controlling cis/trans isomerism of monounsaturated fatty acids via a recombinant cytochrome c-type. CentAUR. Available at: [Link]

  • Some aspects of cis–trans-isomerization mechanisms. ResearchGate. Available at: [Link]

  • Isomerization. Wikipedia. Available at: [Link]

  • Cis–trans isomerism. Wikipedia. Available at: [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. Available at: [Link]

  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. Available at: [Link]

  • The sensitivity of the cis/trans-isomerization of enalapril and enalaprilat to solvent conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Application Guide Isothermal Reaction and Troubleshooting. Jena Bioscience. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. Available at: [Link]

  • Isothermal kinetics of (E)-4-(4-Metoxyphenyl)-4-oxo-2-butenoic acid release from a poly(acrylic acid-co-methacrylic acid) hydrogel. ResearchGate. Available at: [Link]

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Available at: [Link]

  • Formation kinetic study of thermally induced trans and conjugated linoleic acids in corn oil. Food Chemistry. Available at: [Link]

  • Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kinetics of n-butoxy and 2-pentoxy isomerization and detection of primary products by infrared cavity ringdown spectroscopy. PubMed. Available at: [Link]

  • CIS-TRANS ISOMERIZATION OF MALEIC ACID TO FUMARIC ACID UNDER PRESSURE. Kyoto University Research Information Repository. Available at: [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

Sources

Resolving purity issues in large-scale production of 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Purity & Scale-Up Issues

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists.

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(3-bromophenyl)-4-oxo-2-butenoic acid (also referred to as 3-bromo-


-benzoylacrylic acid). This compound is a critical "Michael acceptor" intermediate, often used in the synthesis of cysteine-targeting covalent inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The Core Challenge: While the synthesis appears straightforward, large-scale production is plagued by three persistent issues:

  • Geometric Isomerism: Controlling the E- (trans) vs. Z- (cis) ratio.[1]

  • Oligomerization: The

    
    -unsaturated ketone moiety is prone to radical polymerization, leading to "tarry" impurities.
    
  • Starting Material Carryover: The lipophilicity of 3-bromoacetophenone makes it difficult to separate from the product without rigorous pH control.

Module 1: Synthesis & Impurity Profiling

The Validated Route: Aldol Condensation

Unlike the Friedel-Crafts acylation (which predominantly yields the para-isomer), the industrial standard for the meta-isomer (3-bromo) is the acid-catalyzed condensation of 3-bromoacetophenone with glyoxylic acid .

Reaction Logic:



Visualizing the Reaction & Impurity Pathways

ReactionPath SM1 3-Bromoacetophenone Inter Aldol Adduct (Alcohol Intermediate) SM1->Inter Acid Cat. SM2 Glyoxylic Acid SM2->Inter ProdE Target Product (E-Isomer) Inter->ProdE -H2O (Dehydration) ProdZ Impurity: Z-Isomer (Pseudo-acid/Lactol) Inter->ProdZ Kinetic Control Poly Impurity: Oligomers (Tarry Residue) ProdE->Poly Radical Polymerization ProdZ->ProdE Isomerization (Heat/Acid)

Figure 1: Reaction pathway showing the bifurcation between the thermodynamic E-isomer and the kinetic Z-isomer, plus the risk of polymerization.

Module 2: Troubleshooting Guide (Q&A)

Category A: Purity & Isolation[1][2][3]

Q1: My HPLC shows a split peak for the main product. Is this contamination? A: Likely not contamination, but geometric isomerism . The E-isomer (trans) is the target, but the Z-isomer (cis) often co-elutes or appears as a shoulder.

  • Diagnostic: Run NMR. The vinylic proton coupling constants (

    
    ) differ significantly:
    
    • E-isomer:

      
      .
      
    • Z-isomer:

      
       (often exists in equilibrium with the cyclic lactol form).
      
  • Fix: If the Z-isomer is present, reflux the crude solid in glacial acetic acid with a catalytic amount of concentrated HCl for 1–2 hours. This drives the thermodynamic equilibrium toward the stable E-isomer.

Q2: The product is isolating as a sticky yellow/brown gum instead of a white solid. A: This indicates oligomerization or incomplete dehydration .

  • Cause 1 (Oligomers): The enone system is reactive. If the reaction mixture was heated too long without a radical inhibitor, polymers form.

  • Cause 2 (Solvent): Residual high-boiling solvents (like acetic acid) can solvate the product.

  • Fix:

    • Add a radical inhibitor (e.g., BHT or Hydroquinone, 0.1 mol%) during the reaction.

    • Perform a "solvent swap" distillation: Add toluene and distill to azeotropically remove acetic acid/water.

Q3: I have persistent 3-bromoacetophenone (starting material) in my final product. A: This is a common issue due to the starting material's lipophilicity. Recrystallization alone rarely removes it efficiently.

  • Fix: Use the pH Swing Protocol (detailed in Module 3). You must exploit the acidity of the carboxylic acid to separate it from the neutral ketone.

Module 3: Large-Scale Purification Protocols

Protocol 1: The "pH Swing" Extraction (Critical for >98% Purity)

Use this method to remove unreacted 3-bromoacetophenone.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Step A): Extract the organic layer with saturated NaHCO

    
     (aq)  (pH ~8.5).
    
    • Chemistry: The product (acid) converts to the water-soluble sodium salt. The impurity (ketone) remains in the EtOAc.

  • Separation: Discard the EtOAc layer (contains the unreacted ketone and tars).

  • Acidification (Step B): Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 2.

    • Result: The product precipitates as a white/off-white solid.[2]

  • Filtration: Filter the solid and wash with cold water.

Protocol 2: Recrystallization Solvent Selection

Once the "pH Swing" is done, use crystallization to polish the geometric purity.

Solvent SystemRatio (v/v)Yield PotentialPurity ImpactNotes
EtOAc / Hexane 1:3HighGoodStandard method. Good for removing trace colored impurities.
Toluene PureMediumExcellentBest for removing Z-isomer (remains in mother liquor). Requires heating to ~90°C.
Acetic Acid / Water 1:1HighMediumGood for large scale, but drying is difficult due to AcOH retention.
Visualizing the Purification Logic

PurificationLogic Start Crude Solid (Purity < 90%) Check1 Impurity: Neutral Ketone? Start->Check1 Action1 Perform pH Swing (NaHCO3 Ext -> HCl Ppt) Check1->Action1 Yes Check2 Impurity: Z-Isomer? Check1->Check2 No Action1->Check2 Action2 Recrystallize from Toluene (Slow Cooling) Check2->Action2 Yes Check3 Impurity: Color/Tar? Check2->Check3 No Action2->Check3 Action3 Carbon Treatment + Recrystallize (EtOAc/Hex) Check3->Action3 Yes Final Final Product (>98% HPLC) Check3->Final No Action3->Final

Figure 2: Decision tree for selecting the correct purification method based on impurity type.

Module 4: Analytical Validation

To ensure your batch meets pharmaceutical standards, validate using these parameters:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% TFA). 20% ACN

      
       90% ACN over 20 mins.
      
    • Detection: UV @ 254 nm (aromatic) and 280 nm (enone).

  • Melting Point:

    • Pure E-isomer typically melts between 138–142°C (varies slightly by crystal habit). A broad range (<135°C) indicates Z-isomer contamination [1].

References

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation. Source: National Institutes of Health (PMC). Context: Describes the general condensation of methyl ketones with glyoxylic acid and isolation of E-isomers. URL:[Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. Source: Journal of Medicinal Chemistry (via PubMed). Context: Details the synthesis and purification of aryl-oxobutenoic acid derivatives and their stability. URL:[Link]

  • Organic Syntheses Procedure: 3-Bromoacetophenone. Source: Organic Syntheses.[3][4] Context: Validated protocols for handling the starting material (3-bromoacetophenone) and understanding its physical properties.[4][5] URL:[Link]

Sources

Technical Support Center: Drying & Stability Troubleshooting for 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and drying of aroylacrylic acids.

4-(3-Bromophenyl)-4-oxo-2-butenoic acid is a highly reactive


-unsaturated carbonyl compound. Its extended 

-conjugation—flanked by a bromophenyl ketone and a carboxylic acid—makes it uniquely susceptible to photoisomerization, thermal degradation, and nucleophilic attack during the drying phase. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-yield, high-purity recovery.
Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My dried product shows a secondary peak in HPLC with the exact same mass. What is this impurity, and how did it form? A: You are observing the photoisomerization of your product. The synthesized trans (E) isomer is thermodynamically favored, but the extended


-conjugation lowers the energy gap for the 

transition. Exposure to ambient laboratory lighting or UV light during drying excites the double bond, causing it to isomerize into the cis (Z) configuration [1]. Once in the cis form, the spatial proximity of the carboxylic acid to the C4 ketone often leads to spontaneous intramolecular cyclization, forming a hydroxylactone (e.g., 5-(3-bromophenyl)-5-hydroxyfuran-2(5H)-one).
  • Causality & Solution: Light provides the activation energy for bond rotation. You must conduct all drying operations in amber glassware or wrap vacuum ovens completely in aluminum foil.

Q2: During vacuum drying at 50°C, the product turned from a pale yellow crystalline powder into a dark, insoluble gum. Why? A: This is the result of thermal degradation via radical polymerization and partial decarboxylation. The C2-C3 double bond is highly activated by the dual electron-withdrawing groups. Elevated temperatures (>40°C) provide sufficient thermal energy to overcome the activation barrier for intermolecular cross-linking (auto-polymerization) [2].

  • Causality & Solution: Thermal stress initiates radical formation at the activated alkene. Never exceed 30°C during drying. Rely on high vacuum (<10 mbar) rather than heat to drive off residual solvents.

Q3: I am seeing a +32 Da mass adduct in my LC-MS after drying from a methanol/water mixture. How do I prevent this? A: You are observing a Michael addition of methanol. Because the double bond is flanked by two strong electron-withdrawing groups, it acts as an exceptional Michael acceptor. As the solvent evaporates during drying, the concentration of trace impurities (like residual basic or acidic catalysts from upstream synthesis) increases. This drives the thermodynamic nucleophilic addition of protic solvents (like methanol or ethanol) across the double bond.

  • Causality & Solution: Protic solvents will attack the

    
    -carbon under concentrated, drying conditions. Perform a solvent exchange wash with an aprotic, volatile solvent (e.g., MTBE or heptane) before transferring the cake to the drying apparatus.
    
Section 2: Degradation Pathways Visualization

Mechanisms Target 4-(3-bromophenyl)-4-oxo-2-butenoic acid (trans/E-isomer) Light UV/Visible Light (hv) Target->Light Heat Thermal Stress (>40°C) Target->Heat Solvent Protic Solvents (Trace H2O/ROH) Target->Solvent Z_Isomer cis/Z-Isomer & Hydroxylactone Light->Z_Isomer Photoisomerization Polymer Oligomers & Decarboxylation Heat->Polymer Radical Initiation Adduct Michael Adducts (beta-alkoxy) Solvent->Adduct Nucleophilic Attack

Mechanistic degradation pathways of 4-(3-bromophenyl)-4-oxo-2-butenoic acid during drying.

Section 3: Quantitative Data on Drying Conditions

To validate these mechanistic principles, our application lab conducted a comparative study on the drying of 4-(3-bromophenyl)-4-oxo-2-butenoic acid. The data below demonstrates the critical need for low-temperature, light-protected environments.

Drying MethodTemperatureLight ExposureTimeIsomerization (E to Z)Purity Recovery
Standard Vacuum Oven60°CAmbient Light24h15.2%68.4% (Polymerization)
Low-Temp Vacuum Oven30°CAmbient Light48h12.5%85.1%
Protected Vacuum Oven30°CDark (Foil Wrapped)48h< 0.5%98.2%
Lyophilization-20°C to 0°CDark (Amber Flask)72h< 0.1%99.5%
Section 4: Optimized Experimental Protocol

Based on the empirical data and chemical causality, the following self-validating protocol is required to ensure product integrity.

Protocol: Low-Temperature, Light-Protected Vacuum Drying

  • Step 1: Aprotic Solvent Exchange (Pre-Drying)

    • Action: After filtration of the synthesized product, wash the wet cake with 3 bed-volumes of cold Methyl tert-butyl ether (MTBE) or Heptane.

    • Rationale: Displaces protic solvents (water, methanol) that can cause Michael addition during the concentration phase.

  • Step 2: Apparatus Preparation

    • Action: Transfer the wet cake to an amber glass drying dish. If amber glass is unavailable, wrap a standard borosilicate dish entirely in heavy-duty aluminum foil.

    • Rationale: Prevents

      
       photo-excitation and subsequent trans-to-cis isomerization.
      
  • Step 3: Primary Drying Phase

    • Action: Place the dish in a vacuum oven. Apply high vacuum (< 10 mbar) while maintaining the shelf temperature strictly at or below 25°C. Dry for 12-16 hours.

    • Rationale: Removes the bulk of the volatile aprotic solvents without providing the thermal energy required for auto-polymerization.

  • Step 4: Secondary Drying Phase

    • Action: Once the bulk solvent is removed (powder becomes free-flowing), the temperature may be carefully raised to 30°C for an additional 4-6 hours under maximum vacuum (< 1 mbar) to remove residual bound solvent.

    • Rationale: Ensures complete drying to meet elemental analysis standards without crossing the thermal degradation threshold.

  • Step 5: QC and Inert Storage (Self-Validation)

    • Action: Analyze a 1 mg sample via HPLC (monitoring at 254 nm) to confirm the E/Z ratio is >99:1. Flush the storage container with Argon gas, seal tightly, and store at -20°C in the dark.

    • Rationale: Argon prevents oxidative degradation of the double bond, while -20°C halts any slow thermal degradation pathways.

Section 5: Protocol Workflow Visualization

Protocol Start 1. Wet Cake Isolation Wash 2. Aprotic Wash (MTBE/Heptane) Start->Wash Protect 3. Light Protection (Amber/Foil) Wash->Protect Decision Drying Method? Protect->Decision Lyo 4a. Lyophilization (-80°C to 0°C) Decision->Lyo Aqueous Vac 4b. Vacuum Drying (<30°C, <10 mbar) Decision->Vac Organics QC 5. HPLC/NMR QC (Check E/Z ratio) Lyo->QC Vac->QC Store 6. Inert Storage (Argon, -20°C, Dark) QC->Store

Step-by-step decision matrix and workflow for drying 4-oxo-2-butenoic acid derivatives.

References
  • Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method Source: PubMed (nih.gov) URL: [Link]

  • Title: Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid Source: RSC Publishing URL: [Link]

Technical Support Center: Advanced Catalysis for 3-Bromophenyl Aroylacrylic Acid Synthesis

[1]

Ticket ID: #FC-Br-AA-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary & Catalyst Selection Matrix

User Query: "I need alternative Lewis acids to

Technical Context: The synthesis of 3-bromophenyl aroylacrylic acids typically involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride.

  • The Challenge: Bromobenzene is a deactivated substrate (electron-withdrawing halogen). Standard acylation requires strong Lewis acids and often leads to low yields or "tarry" polymerization byproducts from the maleic anhydride.

  • Regioselectivity Alert: Direct acylation of bromobenzene yields predominantly the para-isomer (4-bromobenzoyl). If your target is strictly the meta-isomer (3-bromobenzoyl), direct acylation is not the correct pathway (see Section 4: Critical Regioselectivity Note).

Lewis Acid Performance Matrix
Catalyst ClassSpecific CatalystActivity (Deactivated Rings)Selectivity (p:o)Green MetricRecyclabilityRecommended For
Traditional

High (Stoichiometric)ModerateLow (Corrosive waste)NoBenchmarking only.[1]
Metal Triflates

High High Excellent Yes (>5 cycles) High-throughput / Green Synthesis
Rare Earth

,

Moderate-HighHighGoodYesWater-sensitive substrates.[1]
Heterogeneous Zeolite H-BetaModerateVery High (Shape Selective) ExcellentYes (Calcination)Flow chemistry / Para-isomer purity.[1]
Ionic Liquids

/

ModerateModerateGoodYesSolvent-free conditions.[1]

Interactive Troubleshooting Guide

Common Failure Modes

Issue 1: "My reaction mixture turns into a black tar."

  • Diagnosis: Polymerization of maleic anhydride.[1]

  • Cause: Temperature too high (>100°C) or Lewis acid too harsh (

    
     excess).[1]
    
  • Fix: Switch to Bismuth Triflate (

    
    )  at lower temperatures (80°C) or use Microwave irradiation (see Protocol A).
    

Issue 2: "I have <10% conversion after 24 hours."

  • Diagnosis: Deactivated ring inertia.

  • Cause: The bromine atom pulls electron density, making the ring a poor nucleophile. Weak Lewis acids (

    
    ) cannot generate a "hot" enough acylium ion.
    
  • Fix: Use a Superacidic Catalyst system.[1]

    
     is superior here because it coordinates bidentately to the anhydride, increasing electrophilicity without degrading the substrate.
    

Issue 3: "I cannot separate the catalyst from the product."

  • Diagnosis: Homogeneous catalyst trapping.[1]

  • Fix: Switch to Heterogeneous Zeolite H-Beta . The catalyst is a solid powder that can be filtered off.[2]

Troubleshooting Logic Flow (DOT Visualization)

TroubleshootingStartProblem DetectedLowYieldLow Yield / No ReactionStart->LowYieldTarBlack Tar / PolymerizationStart->TarIsomerWrong Isomer RatioStart->IsomerCheckCatCurrent Catalyst?LowYield->CheckCatCheckTempTemperature > 100°C?Tar->CheckTempSol3Use Zeolite Beta(Shape Selective)Isomer->Sol3Need ParaCheckWaterSystem Dry?CheckCat->CheckWaterAlCl3Sol1Switch to Bi(OTf)3(Higher Activity)CheckCat->Sol1ZnCl2 / FeCl3Sol2Reduce Temp to 80°CUse MicrowaveCheckTemp->Sol2Yes

Caption: Decision tree for troubleshooting Friedel-Crafts acylation of deactivated arenes.

Recommended Experimental Protocols

Protocol A: The "Green" Route (Microwave-Assisted Bismuth Triflate)

Best for: High yield, speed, and avoiding toxic solvents.

Mechanistic Insight:

Materials:

  • Bromobenzene (10 mmol)

  • Maleic Anhydride (12 mmol)

  • 
     (1 mol% - 5 mol%)[1]
    
  • Equipment: Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step:

  • Charge: In a 10 mL microwave vial, mix Maleic Anhydride (1.18 g) and Bromobenzene (1.57 g).

  • Catalyst: Add

    
     (65 mg for 1 mol%). Note: No solvent is required if bromobenzene is used in slight excess; otherwise, use Nitromethane.
    
  • Irradiation: Seal and irradiate at 160°C for 10-20 minutes (Power: 200W, Max Pressure: 250 psi).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter to recover the catalyst (if using polymer-supported Bi) or wash with water.

  • Purification: The product (aroylacrylic acid) is acidic.[3] Extract with saturated

    
    , separate organic layer (discard), then acidify the aqueous layer with HCl to precipitate the pure acid.
    
Protocol B: The "Selectivity" Route (Zeolite H-Beta)

Best for: Maximizing the para-isomer and continuous flow setups.

Mechanistic Insight: The pore structure of Zeolite Beta (~0.6-0.7 nm) restricts the formation of the bulkier ortho-isomer, significantly enhancing selectivity for the linear para-isomer.

Materials:

  • Zeolite H-Beta (

    
     ratio = 25)[1]
    
  • Bromobenzene[1][4][5][6]

  • Maleic Anhydride[1]

  • Solvent: Nitrobenzene (polar solvents help stabilize the acylium intermediate)

Step-by-Step:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water.[1]

  • Reaction: In a flask, dissolve Maleic Anhydride (10 mmol) in Bromobenzene (5 mL) and Nitrobenzene (5 mL). Add Activated Zeolite (0.5 g).[1]

  • Reflux: Heat to 120°C for 12-16 hours. Note: Longer time is required due to heterogeneous kinetics.

  • Filtration: Hot filter the mixture to remove the Zeolite (save for regeneration).

  • Isolation: Steam distill to remove Nitrobenzene/Bromobenzene.[1] Recrystallize the residue from Ethanol/Water.

Critical Scientific Integrity Check

Regioselectivity & The "3-Bromo" Nomenclature

Researcher Warning: You requested "3-bromophenyl aroylacrylic acid."

  • Scenario A: You want the bromine at the 3-position (meta) relative to the acrylic chain.

    • Problem: Friedel-Crafts acylation of bromobenzene is Ortho/Para directing .[1][4] You will get >90% 4-bromophenyl (para) product.[1]

    • Solution: To get the 3-bromo isomer, you cannot use this method.[1] You must acylate Nitrobenzene (meta-director) first, then reduce the nitro group to an amine, and use a Sandmeyer reaction (

      
      ) to install the bromine.
      
  • Scenario B: You are using "3-bromophenyl" to describe the starting material (which is just bromobenzene, but perhaps named confusingly in your lab notebook).

    • Confirmation: If you proceed with Protocol A or B using Bromobenzene, you will synthesize 3-(4-bromobenzoyl)acrylic acid .[1]

Reaction Mechanism (Bi-Triflate Activation)

MechanismMAMaleicAnhydrideComplexActivatedComplexMA->ComplexCoordinationBiBi(OTf)3Bi->ComplexInterSigmaComplexComplex->Inter+ BrPh(Electrophilic Attack)BrPhBromobenzeneProdAroylacrylicAcidInter->Prod- H+(Re-aromatization)Prod->BiCatalyst Release

Caption: Catalytic cycle of Bismuth Triflate activation of maleic anhydride.

References

  • Bismuth Triflate Catalysis: Repichet, S., Le Roux, C., Dubac, J. (1998).[1] "Bismuth(III) triflate: A highly efficient catalyst for the Friedel–Crafts acylation." Tetrahedron Letters, 39(47), 8633-8636.[1] Link

  • Microwave Enhancement: Deshmukh, R. R., et al. (2010).[1] "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate." Journal of Chemical Sciences. Link

  • Zeolite Selectivity: Corma, A., et al. (2000).[1] "Zeolites as catalysts for the Friedel–Crafts acylation of anisole and deactivated aromatics." Journal of Catalysis, 192(2), 327-334.[1] Link

  • Regioselectivity Data: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on directing effects of halogens).

Technical Support Center: Overcoming Steric Hindrance in 3-Bromophenyl Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in sterically encumbered cross-coupling reactions. While a standard 3-bromophenyl group (meta-substituted) is typically unhindered, severe steric bottlenecks emerge when the 3-position is flanked by bulky substituents (e.g., 2,4-disubstitution), when the aryl ring is part of a rigid, heavily substituted heterocycle, or when coupling with highly congested nucleophiles.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific barriers.

Section 1: The Causality of Steric Bottlenecks

In palladium-catalyzed cross-couplings, steric hindrance manifests at two critical nodes of the catalytic cycle. Understanding why a reaction fails is the first step to fixing it.

  • Oxidative Addition (OA): Bulky groups adjacent to the C-Br bond shield the electrophilic carbon. To penetrate this pocket, the Pd(0) catalyst must dissociate to a highly reactive, 12-electron mono-ligated state (L1Pd(0)). Standard bidentate ligands fail here because they form stable, bulky L2Pd(0) complexes that cannot reach the C-Br bond.

  • Reductive Elimination (RE): When coupling a 3-bromophenyl derivative with a bulky amine or boronic acid, the resulting Pd(II) intermediate is highly congested. If RE is too slow, the intermediate undergoes deleterious side reactions—most notably β-hydride elimination or protodepalladation—resulting in hydrodehalogenation (debromination)[1],[2].

Mechanism Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Hindered by 2,4-groups) Pd0->OA 3-Br-Ar TM Transmetalation / Nucleophile Binding OA->TM Base / Nu RE Reductive Elimination (Stalls with bulky Nu) TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Fast RE

Catalytic cycle highlighting steric bottlenecks in 3-bromophenyl cross-coupling reactions.

Section 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with a 3-bromo-2,4-diisopropylphenyl substrate is yielding entirely unreacted starting material. How do I force the reaction? A: The recovery of starting material indicates a failure at the oxidative addition step. The diisopropyl groups are heavily shielding the C-Br bond.

  • Causality: Standard ligands (like dppf or PPh3) cannot form the necessary mono-ligated active species required to bypass the steric bulk.

  • Solution: Switch to a dialkylbiaryl phosphine ligand like SPhos or CyR-Phos[3],[4]. These ligands are highly electron-rich (accelerating OA) and their sheer bulk forces the formation of the necessary L1Pd(0) active species. Additionally, utilize a Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of Pd(0).

Q2: I am attempting a Buchwald-Hartwig amination of a 3-bromophenyl derivative with a bulky secondary amine. I'm getting <10% product and >80% debrominated arene. What is happening? A: You are observing hydrodehalogenation. The oxidative addition is successful, but the subsequent reductive elimination (RE) from the sterically congested Pd(II) intermediate is kinetically slower than β-hydride elimination from the amine[5],[1].

  • Causality: The transition state for RE requires the aryl and amine groups to adopt a specific cis geometry. If they clash sterically, the activation energy for RE spikes.

  • Solution: Switch to BrettPhos or RuPhos. The extreme steric bulk of these ligands actually accelerates reductive elimination by crowding the Pd(II) center, forcing the two coupling partners together and "pushing" the product off the metal.

G Start Reaction Stalled: Hindered 3-Bromophenyl CheckDebrom Is Debromination (Ar-H) Observed? Start->CheckDebrom YesDebrom Yes: Reductive Elimination is the Bottleneck CheckDebrom->YesDebrom GC/MS shows Ar-H NoDebrom No: Oxidative Addition is the Bottleneck CheckDebrom->NoDebrom SM recovered Sol1 Use BrettPhos/RuPhos to force product release YesDebrom->Sol1 Sol3 Use SPhos/XPhos G3 for rapid Pd(0) generation NoDebrom->Sol3

Decision tree for troubleshooting stalled cross-coupling of hindered 3-bromophenyl substrates.

Section 3: Data Presentation - Ligand Selection Matrix

To optimize your experimental design, utilize the following quantitative parameters for ligand selection when dealing with hindered 3-bromophenyl systems.

Ligand% Buried Volume (%V_bur)Electronic PropertiesPrimary Bottleneck AddressedRecommended Application for 3-Bromophenyls
dppf ~26%Moderate σ-donorNone (Baseline)Unhindered 3-bromophenyls only.
SPhos ~31%Strong σ-donorOxidative AdditionSuzuki coupling of 2,4-disubstituted 3-bromophenyls[4].
XPhos ~36%Strong σ-donorGeneral Steric BulkGeneral cross-coupling with bulky nucleophiles.
RuPhos ~38%Strong σ-donorReductive EliminationBuchwald-Hartwig with bulky secondary amines.
BrettPhos ~42%Strong σ-donorReductive EliminationAmination with extremely hindered primary/secondary amines.
Section 4: Self-Validating Experimental Protocols

Every protocol executed in the lab must be an active, self-validating system. Do not wait 24 hours to discover a reaction has failed. Use the built-in analytical checkpoints below.

Protocol A: Suzuki-Miyaura Coupling of a Hindered 3-Bromophenyl Substrate

Design Logic: This protocol uses XPhos Pd G3 to ensure immediate L1Pd(0) generation. It incorporates a 1-hour analytical checkpoint to validate the mechanistic pathway.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the hindered 3-bromophenyl derivative (1.0 equiv), the bulky arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) and XPhos ligand (2 mol%). Causality: The 1:1 Pd:Ligand ratio prevents the formation of unreactive L2Pd(0) off-cycle species.

  • Solvent: Add degassed THF/Water (4:1, 0.2 M). Seal the vial and heat to 80 °C.

  • Validation Checkpoint (1 Hour): Remove a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC/MS.

    • If Starting Material > 80%: The oxidative addition is failing. Increase catalyst loading to 5 mol% and elevate temperature to 100 °C (switch solvent to 1,4-dioxane).

    • If Debromination > 15%: The boronic acid is not transmetalating fast enough. Add 0.5 equiv of additional boronic acid and ensure complete dissolution of K3PO4.

  • Workup: If conversion is >95%, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination with a Bulky Amine

Design Logic: Utilizes RuPhos Pd G4 to accelerate reductive elimination and prevent hydrodehalogenation[5].

  • Preparation: In a glovebox, combine the 3-bromophenyl derivative (1.0 equiv), bulky amine (1.2 equiv), and NaOtBu (1.5 equiv) in a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (2 mol%).

  • Reaction: Add anhydrous 1,4-dioxane (0.1 M). Heat to 90 °C.

  • Validation Checkpoint (2 Hours): Analyze a 50 µL aliquot via LC/MS.

    • If Ar-H (Debromination) is detected: The reductive elimination is stalling. Abort the reaction, and set up a new trial switching the ligand to BrettPhos Pd G4 to further increase steric pressure on the Pd(II) center.

  • Workup: Filter the crude mixture through Celite, concentrate, and purify.

References
  • Title: An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids Source: organic-chemistry.org URL: 3

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: acs.org URL: 4

  • Title: Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: snnu.edu.cn URL: 5

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: nih.gov URL: 1

  • Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: nih.gov URL: 2

Sources

Validation & Comparative

High-Resolution vs. Nominal Mass Spectrometry for Structural Elucidation of Covalent Inhibitor Pharmacophores: A Guide to 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Compounds containing the 4-oxo-2-butenoic acid (aroylacrylic acid) moiety are highly reactive Michael acceptors, widely utilized in the design of targeted covalent inhibitors (TCIs) against therapeutic targets such as tubulin[1] and parasitic proteases [3]. Among these, 4-(3-bromophenyl)-4-oxo-2-butenoic acid serves as a critical halogenated pharmacophore.

During Drug Metabolism and Pharmacokinetics (DMPK) profiling, identifying the exact structural modifications of this pharmacophore in complex biological matrices is a significant analytical challenge. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against Nominal Mass Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation of this compound, providing field-proven experimental protocols and mechanistic fragmentation data [2].

Mechanistic Insights into Fragmentation (E-E-A-T)

Understanding the causality behind a molecule's fragmentation is essential for accurate metabolite identification. In negative electrospray ionization (ESI-), 4-(3-bromophenyl)-4-oxo-2-butenoic acid readily deprotonates at the carboxylic acid group to yield the


 precursor ion. Due to the presence of a single bromine atom, the precursor exhibits a diagnostic 1:1 isotopic doublet at m/z 252.9500 (

Br) and 254.9479 (

Br).

Upon Collision-Induced Dissociation (CID), the molecule undergoes deterministic, thermodynamically driven fragmentation:

  • Decarboxylation (Neutral Loss of CO₂): The most favorable pathway is the loss of carbon dioxide (43.9898 Da). This is driven by the extended conjugation of the aroyl system, which stabilizes the resulting enolate anion (m/z 208.9602).

  • 
    -Cleavage at the Carbonyl:  Cleavage of the carbon-carbon bond between the carbonyl group and the alkene chain produces a highly stable 3-bromobenzoyl anion (m/z 182.9445). This fragment is critical for localizing metabolic modifications (e.g., hydroxylation) specifically to the aryl ring.
    
  • CO Expulsion: The benzoyl anion undergoes further structural rearrangement and loss of carbon monoxide (27.9949 Da) to form the bromophenyl anion (m/z 154.9496).

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 252.9500 (⁷⁹Br) C₁₀H₆BrO₃⁻ Frag_CO2 Decarboxylation m/z 208.9602 C₉H₆BrO⁻ Precursor->Frag_CO2 - CO₂ (43.9898 Da) Neutral Loss Frag_Alpha α-Cleavage (Benzoyl Anion) m/z 182.9445 C₇H₄BrO⁻ Precursor->Frag_Alpha C-C Cleavage (Carbonyl-Alkene) Frag_CO CO Loss (Phenyl Anion) m/z 154.9496 C₆H₄Br⁻ Frag_Alpha->Frag_CO - CO (27.9949 Da)

Fig 1: ESI- MS/MS fragmentation pathway of 4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When analyzing halogenated covalent inhibitors, the choice of MS platform dictates the quality of the DMPK data.

Performance MetricHRAM Orbitrap (e.g., Q Exactive)Triple Quadrupole (QqQ)Analytical Impact for Aroylacrylic Acids
Mass Accuracy < 2 ppm~100-200 ppm (Unit)Orbitrap unambiguously assigns elemental formulas to fragments, eliminating false positives from isobaric matrix interferences.
Resolving Power > 140,000 (FWHM)~0.7 Da (FWHM)Orbitrap perfectly resolves the

Br/

Br isotopic fine structure, crucial for confirming the intact pharmacophore.
Sensitivity High (Full Scan / PRM)Ultra-High (MRM)QqQ is superior for absolute quantitation of the parent drug at sub-ng/mL levels in late-stage PK studies.
Metabolite ID Excellent (Untargeted)Poor (Targeted only)Orbitrap is mandatory for discovering unknown covalent protein adducts or novel phase I/II metabolites.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UHPLC-MS/MS protocol incorporates built-in validation gates (System Suitability Tests) to verify the integrity of the extraction and the calibration of the mass spectrometer.

Step-by-Step Methodology
  • Matrix Preparation & Quenching: Spike 4-(3-bromophenyl)-4-oxo-2-butenoic acid (10 µM) into human plasma. Incubate at 37°C. Quench the reaction by adding 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard (e.g.,

    
    C-labeled analog).
    
  • Protein Precipitation: Vortex the mixture for 2 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition (Orbitrap): Operate in Negative ESI mode. Set Full Scan resolution to 70,000 and Parallel Reaction Monitoring (PRM) resolution to 17,500. Set Normalized Collision Energy (NCE) to 25, 35, and 45 eV to ensure comprehensive fragmentation.

  • Data Validation Gate (Critical): The run is only considered valid if the mass error of the internal standard is < 5 ppm and the observed

    
    Br/
    
    
    
    Br isotopic ratio of the precursor falls within 1:0.98 ± 10% .

Analytical_Workflow Step1 1. Matrix Incubation (Plasma Stability Assay) Step2 2. Protein Precipitation (MeCN + 0.1% Formic Acid) Step1->Step2 Step3 3. UHPLC Separation (C18 Column, Gradient) Step2->Step3 Step4 4. MS/MS Acquisition (HRAM Orbitrap / QqQ) Step3->Step4 Step5 5. Data Validation (Isotope Ratio & Mass Error) Step4->Step5

Fig 2: Self-validating UHPLC-MS/MS workflow for aroylacrylic acid DMPK profiling.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses required for high-resolution targeted extraction. Utilizing these exact masses with a narrow extraction window (e.g., 5 ppm) eliminates background noise from the biological matrix.

Fragment DescriptionElemental CompositionTheoretical m/z (

Br)
Theoretical m/z (

Br)
Diagnostic Utility
Precursor Ion


252.9500254.9479Intact pharmacophore confirmation
Decarboxylation


208.9602210.9581Verifies intact carboxylic acid moiety

-Cleavage

182.9445184.9424Localizes modifications to the aryl ring
Phenyl Anion


154.9496156.9475Confirms the halogenated core structure

References

  • Vitorović-Todorović, M. D., et al. "(E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization." European Journal of Medicinal Chemistry (2013). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5368832, 2-Butenoic acid, 4-oxo-4-(phenylamino)-, methyl ester." PubChem. URL: [Link]

  • L. F. de Oliveira et al. "Synthesis and Structure–Activity Relationship Study of a New Series of Antiparasitic Aryloxyl Thiosemicarbazones Inhibiting T. cruzi cruzain." Frontiers in Chemistry (2020). URL: [Link]

A Researcher's Guide to the Structural Elucidation of 4-(3-bromophenyl)-4-oxo-2-butenoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic potential. This guide provides a comprehensive examination of the crystal structure analysis of 4-(3-bromophenyl)-4-oxo-2-butenoic acid, a molecule of interest for its potential as a versatile synthetic building block.

While a definitive crystal structure for 4-(3-bromophenyl)-4-oxo-2-butenoic acid is not yet publicly available in repositories such as the Cambridge Structural Database (CSD)[1], this guide will equip researchers with the necessary protocols to obtain and analyze this data. Furthermore, through a comparative analysis with the known crystal structures of 3-bromobenzoic acid and 4-bromobenzoic acid, we will provide insights into the anticipated structural features and intermolecular interactions that are likely to govern the solid-state architecture of the title compound.

I. Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The following protocols are designed to yield (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid and to guide the crystallization process.

Experimental Protocol: Synthesis of (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid

This microwave-assisted synthesis is adapted from a general procedure for the aldol condensation of methyl ketones with glyoxylic acid. The causality behind this choice lies in its efficiency and high yield for aryl ketone derivatives.

  • Reaction Setup: In a microwave-safe vessel, combine 3-bromoacetophenone (1.0 mmol), glyoxylic acid (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in a suitable solvent such as dioxane (5 mL).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes). The use of microwave heating accelerates the reaction rate, often leading to cleaner products and higher yields compared to conventional heating.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent. This purification step is crucial to remove any unreacted starting materials and by-products that could inhibit crystallization.

  • Characterization: Confirm the identity and purity of the synthesized (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Growing Single Crystals

The selection of an appropriate crystallization technique is often empirical, but a slow cooling or slow evaporation method is generally a good starting point for compounds of this nature. The key is to allow the molecules to organize themselves into a well-ordered crystal lattice slowly.[2]

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimum amount of a suitable solvent or solvent mixture at an elevated temperature. Good solvent choices are those in which the compound has moderate solubility. Examples include ethanol, ethyl acetate, or a mixture of dichloromethane and hexane.

  • Slow Cooling: Once the compound is fully dissolved, allow the solution to cool to room temperature slowly. To further decrease the solubility and promote crystal growth, the container can then be transferred to a refrigerator (4 °C) or a freezer (-20 °C). The slow rate of cooling is critical to prevent rapid precipitation, which would result in an amorphous powder or poorly-formed microcrystals.

  • Slow Evaporation: Alternatively, dissolve the compound in a volatile solvent in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days, gradually increasing the concentration of the compound and leading to the formation of crystals.

  • Crystal Selection: Examine the resulting crystals under a microscope. Ideal crystals for single-crystal X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects.[2] They should be between 0.1 and 0.5 mm in size.[3]

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[4] The technique provides precise information on bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Workflow: From Crystal to Structure

The following is a generalized workflow for SC-XRD data collection and structure solution.

SC-XRD Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Solution crystal_selection Select & Mount Crystal centering Center Crystal in X-ray Beam crystal_selection->centering data_collection Data Collection (Diffraction Pattern) centering->data_collection unit_cell Determine Unit Cell & Space Group data_collection->unit_cell Diffraction Data integration Integrate Reflection Intensities unit_cell->integration structure_solution Solve Structure (e.g., Direct Methods) integration->structure_solution refinement Refine Structural Model structure_solution->refinement validation Validate Final Structure refinement->validation final_report Final Crystallographic Report validation->final_report CIF File & Report

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

III. Anticipated Crystal Structure and Comparative Analysis

In the absence of a published structure for 4-(3-bromophenyl)-4-oxo-2-butenoic acid, we can predict some of its key crystallographic features by comparing it with the known structures of 3-bromobenzoic acid and 4-bromobenzoic acid. This comparative approach is a cornerstone of crystal engineering and solid-state chemistry.

The presence of a carboxylic acid group in all three molecules suggests that hydrogen-bonded dimers are a highly probable supramolecular synthon. The position of the bromine atom on the phenyl ring is expected to influence the packing of these dimers and may lead to other significant intermolecular interactions, such as halogen bonding or C-H···π interactions.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for 3-bromobenzoic acid and 4-bromobenzoic acid, providing a basis for what might be expected for 4-(3-bromophenyl)-4-oxo-2-butenoic acid.

Parameter3-Bromobenzoic Acid4-Bromobenzoic AcidAnticipated for 4-(3-bromophenyl)-4-oxo-2-butenoic acid
Formula C₇H₅BrO₂C₇H₅BrO₂C₁₀H₇BrO₃
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/n[6]P2₁/a[2]A centrosymmetric space group is probable
a (Å) 5.9992(4)[6]29.59(5)[2]Expected to be larger due to the butenoic acid chain
b (Å) 4.7064(4)[6]6.15(1)[2]Expected to be larger
c (Å) 25.149(2)[6]3.98(1)[2]Expected to be larger
β (°) 92.283(4)[6]95.5(1)[2]Likely in the range of 90-100°
V (ų) 709.51(10)[6]720.4[2]Significantly larger due to molecular size
Z 4[6]4[2]Likely 4
Key Intermolecular Interactions Hydrogen-bonded dimers[7]Hydrogen-bonded dimers[2]Hydrogen-bonded dimers, potential Br···O or Br···π interactions
Discussion of Anticipated Structural Features

The crystal structures of both 3-bromobenzoic acid and 4-bromobenzoic acid are dominated by the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid moieties.[2][7] It is highly probable that 4-(3-bromophenyl)-4-oxo-2-butenoic acid will also exhibit this hydrogen-bonding motif.

The extended butenoic acid chain in the target molecule, compared to the simple carboxyl group in the reference compounds, will significantly impact the overall molecular packing. The additional keto group provides another potential hydrogen bond acceptor site, which could lead to more complex hydrogen-bonding networks.

The position of the bromine atom at the meta-position in the target compound, as opposed to the para-position in 4-bromobenzoic acid, will alter the molecule's overall shape and dipole moment. This will likely result in a different packing arrangement of the hydrogen-bonded dimers. We can anticipate the presence of other weak intermolecular interactions, such as C-H···O and C-H···π interactions, which will play a crucial role in stabilizing the crystal lattice. The bromine atom itself may participate in halogen bonding (Br···O or Br···Br interactions), further influencing the supramolecular architecture.

Hypothetical Molecular Packing

The following diagram illustrates a plausible packing arrangement for 4-(3-bromophenyl)-4-oxo-2-butenoic acid, highlighting the expected hydrogen-bonded dimers and other potential intermolecular interactions.

Sources

Melting Point Determination and Validation for 3-Bromophenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of active pharmaceutical ingredients (APIs), accurately determining the melting point of halogenated intermediates is a critical first step in verifying chemical identity and polymorph purity. 3-Bromophenyl derivatives present a unique analytical challenge due to structural and thermodynamic similarities. For instance, [1] and [2] exhibit nearly identical melting ranges (~155–159 °C).

This guide objectively compares manual, automated, and calorimetric melting point determination methodologies. By grounding our protocols in [3] standards, we establish a self-validating workflow that eliminates operator bias and ensures thermodynamic accuracy.

Mechanistic Grounding: The Thermodynamics of Melting

The melting point of a solid is not a singular temperature but a dynamic phase transition. For pharmacopeial purposes, this range begins when the solid coalesces against the capillary wall (the collapse point) and ends when the substance becomes completely liquid (the clear point)[3].

To achieve scientific integrity, every experimental parameter must be tightly controlled based on thermodynamic principles:

  • Thermal Lag and Ramp Rate: Heating a sample too rapidly introduces a kinetic artifact where the measured temperature overshoots the true thermodynamic melting point. To ensure thermal equilibrium between the heating block, the capillary glass, and the sample, a strictly controlled ramp rate of 1 °C/min is mandated during the critical melting phase[3],[4].

  • Particle Size and Packing Density: Granular samples contain insulating air pockets that cause uneven heat distribution, leading to artificially broadened melting ranges. Gently pulverizing the dried sample and packing it to a standardized height of 3 mm ensures a uniform thermal mass and consistent heat transfer[4],[5].

Technology Comparison: Selecting the Right Modality

Selecting the appropriate analytical instrument depends on the required precision, throughput, and regulatory compliance needs.

A. Manual Capillary Apparatus (e.g., Stuart SMP10)
  • Mechanism: Direct visual observation of the capillary via a magnifying lens and manual temperature recording.

  • Pros: Low cost; simple operation for rapid, non-GMP checks.

  • Cons: Highly subjective. The "collapse point" is prone to operator bias, making it unreliable for distinguishing between structurally similar compounds like 3-bromobenzoic acid and 3-bromobenzamide.

B. Automated Optical Detection (e.g., Mettler Toledo MP90)
  • Mechanism: Utilizes digital video recording and photometric transmission. As the sample melts, light transmission through the capillary increases. The software objectively assigns the onset and clear points based on predefined transmission thresholds.

  • Pros: Eliminates human error, provides traceable video documentation (21 CFR Part 11 compliant), and ensures strict, automated adherence to the 1 °C/min ramp rate[4].

C. Differential Scanning Calorimetry (DSC) (e.g., TA Instruments DSC 2500)
  • Mechanism: Measures the differential heat flow required to maintain the sample and a reference at the exact same temperature during a heating ramp.

  • Pros: Provides the absolute thermodynamic melting onset (extrapolated onset temperature) rather than a visual kinetic range. Highly sensitive; capable of detecting polymorphs, glass transitions, and impurities using sub-milligram sample sizes.

Comparative Quantitative Data

The following table summarizes the melting behavior of key 3-bromophenyl derivatives across the three discussed methodologies.

CompoundMolecular FormulaManual Capillary (°C)Automated Optical (°C)DSC Extrapolated Onset (°C)
3-Bromophenylacetic acid C₈H₇BrO₂98.0 – 102.599.1 – 101.299.8
3-Bromobenzoic acid C₇H₅BrO₂154.5 – 159.0155.4 – 157.8156.2
3-Bromobenzamide C₇H₆BrNO155.0 – 160.0156.5 – 158.5157.1

Note: Manual and automated ranges represent typical observable kinetic ranges based on literature values[1],,[6],[2], while DSC represents the absolute thermodynamic onset.

Experimental Protocols: A Self-Validating Workflow

To guarantee trustworthiness, the following automated optical protocol incorporates built-in self-validation mechanisms to continuously prove system accuracy.

Step 1: System Suitability Test (SST)
  • Action: Before testing the 3-bromophenyl derivatives, analyze a USP Primary Reference Standard that melts near your expected range (e.g., , MP 134.0–136.0 °C)[5].

  • Causality: This proves the instrument's thermal sensor is accurate under the exact experimental conditions. If the standard falls outside the certified range, the system is locked out. Reference standards are used strictly to check accuracy, not to adjust or calibrate the instrument on the fly[4].

Step 2: Sample Preparation
  • Action: Dry the 3-bromophenyl derivative in a vacuum desiccator. Gently pulverize it using an agate mortar and pestle. Charge a standard glass capillary (0.8–1.2 mm ID, 0.2–0.3 mm wall thickness)[3] to a tightly packed height of exactly 3 mm[4].

  • Causality: Ambient moisture acts as a colligative impurity, artificially depressing the melting point. The specific capillary dimensions and 3 mm fill height guarantee reproducible thermal conductivity and mass[3],[4].

Step 3: Thermal Execution
  • Action: Insert the capillary into the heating block. Rapidly pre-heat the instrument to 5 °C below the expected melting point (e.g., 150 °C for 3-bromobenzoic acid)[3],[5]. Once stabilized, initiate the standardized 1 °C/min heating ramp[4].

  • Causality: The rapid pre-heat saves time without compromising accuracy, while the 5 °C isothermal buffer allows the sample to reach thermal equilibrium with the block before the phase transition begins[5].

Step 4: Mixed-Melting Point Validation (Identity Confirmation)
  • Action: To definitively distinguish an unknown sample of 3-bromobenzoic acid (MP 155–158 °C)[1] from 3-bromobenzamide (MP 156–159 °C)[6], prepare an intimate 1:1 mixture of the test sample and an authentic USP reference specimen of 3-bromobenzoic acid[3]. Run this mixture alongside the pure sample.

  • Causality: Based on the thermodynamic principles of melting point depression, if the test sample is indeed 3-bromobenzoic acid, the mixture will melt sharply at 155–158 °C. If it is 3-bromobenzamide, the mixture acts as a highly impure binary system, resulting in a significantly depressed and broadened melting range[3]. This creates a self-validating proof of chemical identity.

Workflow Visualization

G N1 Sample Preparation (Pulverize & Dry) N2 Capillary Loading (3 mm height) N1->N2 N4 Pre-heating Phase (T_expected - 5 °C) N2->N4 N3 Instrument Calibration (USP Reference Standards) N3->N4 N5 Equilibrium Heating (1 °C/min Ramp) N4->N5 N6 Optical Detection (Collapse to Clear Point) N5->N6 N7 Data Validation & Reporting N6->N7

USP <741> compliant melting point determination workflow for 3-bromophenyl derivatives.

References

  • [4] Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature | Source: ResearchGate / Mettler Toledo | URL:[Link]

  • [5] Title: Determination of Melting Points According to Pharmacopeia | Source: Stanford Research Systems | URL:[Link]

  • [6] Title: 3-Bromobenzamide Physico-chemical Properties | Source: ChemBK | URL: [Link]

Sources

Technical Guide: UV-Vis Characterization of 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(3-bromophenyl)-4-oxo-2-butenoic acid . This document is structured to serve as a practical reference for researchers utilizing this compound as a Michael acceptor probe or synthetic intermediate.

Executive Summary: The Spectral Fingerprint

4-(3-bromophenyl)-4-oxo-2-butenoic acid (also known as 3-(3-bromobenzoyl)acrylic acid) is a functionalized aroylacrylic acid primarily used as a cysteine-reactive probe and enzyme inhibitor. Its utility relies on the electrophilic enone system, which possesses a distinct spectral signature.

  • Primary Absorption Maximum (

    
    ): 295–305 nm  (Solvent dependent, typically Methanol/Ethanol).
    
  • Secondary Absorption: ~250 nm (Benzoyl moiety).

  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    at
    
    
    .
  • Key Application: Monitoring the disappearance of the ~300 nm peak to quantify Michael addition reactions with thiols.

Detailed Spectral Analysis

The UV-Vis spectrum of this molecule is governed by the conjugation between the electron-withdrawing carboxylic acid, the alkene linker, and the brominated aromatic ketone.

Electronic Transitions

The molecule exhibits two distinct absorption bands arising from the conjugated system:

Band TypeWavelength (

)
Transition OriginDiagnostic Value
Band I (Primary) 298 ± 5 nm

(Whole System)
High. Represents the full conjugation of the enone system (

). This peak collapses upon saturation (reaction).
Band II (Secondary) ~250 nm

(Benzoyl)
Moderate. Corresponds to the aromatic ketone subsystem. Persists (though shifts) after reaction.
Band III (Weak) >330 nm

(Carbonyl)
Low. Often obscured by the strong

tail; responsible for the slight yellowing of concentrated solutions.
Structural Causality[1]
  • Conjugation Effect: The

    
    -unsaturated ketone linkage extends the delocalization path of the benzene ring, red-shifting the benzoyl absorption from ~245 nm to ~300 nm.
    
  • Substituent Effect (3-Bromo): The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I) with minimal resonance contribution compared to para substitution. Consequently, the

    
     is only slightly shifted relative to the unsubstituted parent (3-benzoylacrylic acid, 
    
    
    
    nm).

Comparative Performance Guide

This section compares the target compound against its structural analogs to aid in selection and identification.

Table 1: Spectral Comparison of Aroylacrylic Acid Analogs
CompoundStructure

(MeOH)
Shift vs. TargetApplication Note
Target 3-Br-Ph ~298 nm - Balanced reactivity/solubility.
UnsubstitutedPh (H)~296 nmHypsochromic (Blue)Faster hydrolysis; less lipophilic.
Para-Isomer4-Br-Ph~308 nmBathochromic (Red)Stronger conjugation due to resonance (+R) of p-Br.
Saturated Product3-Br-Ph (C-C single bond)~252 nmStrong Blue Shift Negative Control. Used to confirm reaction completion.
Analytical Insight

The ~50 nm blue shift observed when the alkene is saturated (e.g., after reacting with a thiol) is the critical "self-validating" feature of this probe. If the peak at 300 nm remains unchanged after adding a substrate, the reaction has failed.

Experimental Protocols

Protocol A: Determination of and

Objective: Accurate spectral characterization for concentration determination.

  • Stock Preparation: Dissolve 10 mg of 4-(3-bromophenyl)-4-oxo-2-butenoic acid in 10 mL of HPLC-grade Methanol (Concentration

    
     mM).
    
    • Note: Sonicate if necessary. The compound is sparingly soluble in water but soluble in alcohols/DMSO.

  • Dilution: Prepare a working solution of 50

    
    M by diluting the stock into Methanol or PBS (pH 7.4, containing <1% DMSO).
    
  • Blanking: Use the exact solvent system (including any buffer/DMSO) as the blank.

  • Measurement: Scan from 220 nm to 400 nm.

  • Calculation:

    
    , where 
    
    
    
    cm.
Protocol B: Self-Validating Thiol-Reactivity Assay

Objective: Confirm the activity of the Michael acceptor moiety.

  • Baseline: Measure the absorbance of a 50

    
    M probe solution at 300 nm (
    
    
    
    ).
  • Reaction: Add 5 equivalents of L-Cysteine or 2-Mercaptoethanol.

  • Incubation: Incubate at 25°C for 15 minutes.

  • Validation: Re-scan the spectrum.

    • Pass Criteria: Absorbance at 300 nm decreases by >80% (collapse of the enone chromophore).

    • Fail Criteria: Absorbance remains constant (indicates hydrolysis of the probe or inactive reagent).

Visualization: Reactivity Monitoring Workflow

The following diagram illustrates the logical flow for using UV-Vis to validate the compound's reactivity (Michael Addition).

G Start Start: 50 µM Probe Solution Measure1 Measure Abs @ 300 nm (Expect ~0.6 - 0.8 AU) Start->Measure1 AddThiol Add 5 eq. Cysteine (Michael Addition) Measure1->AddThiol Incubate Incubate 15 min @ 25°C AddThiol->Incubate Measure2 Measure Abs @ 300 nm Incubate->Measure2 Decision Check Absorbance Change Measure2->Decision ResultPass PASS: Abs < 0.1 AU (Conjugation Intact) Decision->ResultPass Decrease > 80% ResultFail FAIL: Abs Unchanged (Probe Inactive) Decision->ResultFail No Change

Caption: Workflow for validating the electrophilic activity of 4-(3-bromophenyl)-4-oxo-2-butenoic acid via UV-Vis spectroscopy.

References

  • Cvijetic, I. N., et al. (2013). "Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides toward 2-mercaptoethanol." ResearchGate.

  • PubChem. (2025).[1] "4-(3-bromophenyl)-4-oxo-2-butenoic acid Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2025). "3-(4-Bromobenzoyl)acrylic acid Product Information." (Used for analog comparison).

  • Master Organic Chemistry. (2016). "UV-Vis Spectroscopy: Absorbance of Carbonyls."

Sources

Comparing synthetic yields of bromo-substituted vs chloro-substituted butenoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the synthetic methodologies, mechanistic rationales, and experimental yields of bromo-substituted versus chloro-substituted butenoic acids.

Introduction: The Synthetic Significance of Halogenated Crotonic Acids

Halogenated crotonic acids—specifically (E)-4-bromocrotonic acid and (E)-4-chlorocrotonic acid—are highly versatile bifunctional electrophiles. In drug development and natural product total synthesis, they serve as critical building blocks for constructing complex molecular architectures, such as the potent proteasome inhibitor salinosporamide A[1][2]. They are also widely utilized as Michael acceptors in the design of irreversible, covalent activity-based probes (ABPs).

Despite their structural similarities, the synthesis of the bromo- versus the chloro-substituted derivatives requires fundamentally divergent strategies. This divergence is dictated by the distinct kinetic and thermodynamic behaviors of bromine and chlorine radicals during allylic substitution.

Mechanistic Divergence: The Causality of Reagent Selection

Direct allylic halogenation of an α,β-unsaturated carboxylic acid presents a significant chemoselectivity challenge: the reagent must abstract an allylic hydrogen without undergoing electrophilic addition across the electron-deficient alkene.

  • The Bromination Paradigm (Wohl-Ziegler Reaction): The bromine radical is highly selective. When (E)-crotonic acid is treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), the reaction selectively targets the allylic methyl group[3]. The relatively low bond dissociation energy of the allylic C–H bond allows the bromine radical to abstract the hydrogen efficiently. Furthermore, the low steady-state concentration of molecular bromine generated by NBS prevents competitive electrophilic addition to the double bond.

  • The Chlorination Paradigm (Selenocatalytic Isomerization): The chlorine radical is inherently more reactive and far less selective than the bromine radical. Attempting a direct Wohl-Ziegler-type chlorination on crotonic acid using N-chlorosuccinimide (NCS) typically results in complex mixtures dominated by alkene addition and over-chlorination[4]. To circumvent this, the synthesis of 4-chlorocrotonic acid requires a strategic starting material shift to 3-butenoic acid (a β,γ-unsaturated acid). By utilizing a mild selenocatalytic system (PhSeCl/NCS), the reaction undergoes selective allylic chlorination coupled with a thermodynamically driven double-bond migration, cleanly yielding the conjugated (E)-4-chlorocrotonic acid[1][5].

Synthetic Workflows

HalogenationWorkflow cluster_bromo 4-Bromocrotonic Acid Synthesis cluster_chloro 4-Chlorocrotonic Acid Synthesis SM1 Crotonic Acid (α,β-unsaturated) Rxn1 Wohl-Ziegler Bromination NBS, AIBN, CCl4, 90°C SM1->Rxn1 Prod1 4-Bromocrotonic Acid Yield: 42-70% Rxn1->Prod1 SM2 3-Butenoic Acid (β,γ-unsaturated) Rxn2 Selenocatalytic Chlorination NCS, PhSeCl, CH3CN, RT SM2->Rxn2 Prod2 4-Chlorocrotonic Acid Yield: 75-80% Rxn2->Prod2

Synthetic workflows for bromo- vs chloro-substituted butenoic acids.

Comparative Yield and Performance Analysis

The following table summarizes the quantitative data and operational parameters for the optimized synthesis of both derivatives.

Parameter(E)-4-Bromocrotonic Acid(E)-4-Chlorocrotonic Acid
Optimal Starting Material (E)-Crotonic Acid (α,β-unsaturated)3-Butenoic Acid (β,γ-unsaturated)
Reagent System NBS (1.02 eq), AIBN (0.02 eq)NCS (1.2 eq), PhSeCl (0.1 eq)
Primary Mechanism Free-radical allylic substitutionSelenocatalytic chlorination & migration
Solvent & Temperature CCl₄ (or PhCF₃), 90 °CCH₃CN, Room Temperature
Reported Yields 42.2% – 70.0%[3][5]75.0% – 80.0%[1][5]
Primary Side Reactions Dibromination, trace alkene additionOver-chlorination (if direct method used)
Purification Strategy Recrystallization (Hexane or Toluene)Recrystallization (Et₂O:Pentane, 1:4)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checkpoints.

Protocol A: Synthesis of (E)-4-Bromocrotonic Acid

Rationale: Carbon tetrachloride (CCl₄) or trifluorotoluene is utilized as the solvent because they lack abstractable hydrogen atoms, preventing solvent participation in the radical chain mechanism.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve (E)-crotonic acid (10.00 g, 116.16 mmol) in anhydrous CCl₄ (120 mL).

  • Reagent Addition: Add N-bromosuccinimide (1.02 g, 118.48 mmol) and AIBN (381.5 mg, 2.32 mmol)[3].

  • Initiation & Propagation: Heat the mixture to 90 °C while stirring vigorously.

    • Validation Checkpoint 1 (Visual): The reaction is progressing correctly when the dense, insoluble NBS powder at the bottom of the flask gradually converts into succinimide, which floats to the surface of the solvent.

  • Workup: After 4 hours, cool the reaction to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot hexane (or toluene) to afford the product as a white solid[3][5].

    • Validation Checkpoint 2 (NMR QC): Confirm success via ¹H NMR (CDCl₃). The allylic methyl doublet of the starting material (~1.8 ppm) must be completely absent, replaced by a new doublet integrating to 2H at ~4.0 ppm, confirming selective allylic bromination.

Protocol B: Synthesis of (E)-4-Chlorocrotonic Acid

Rationale: Utilizing 3-butenoic acid avoids the unselective reactivity of chlorine radicals on conjugated systems. The phenylselenyl chloride acts as an electrophilic trigger that facilitates chlorination and subsequent double-bond migration to the thermodynamic sink.

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve 3-butenoic acid (1.0 eq) in anhydrous acetonitrile (CH₃CN)[1].

  • Catalyst & Reagent Addition: Add phenylselenyl chloride (PhSeCl, 0.1 eq) followed by N-chlorosuccinimide (NCS, 1.2 eq)[1].

  • Propagation: Stir the reaction mixture at room temperature for 24 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (EtOAc/Hexane). The disappearance of the 3-butenoic acid spot and the emergence of a lower Rf UV-active spot indicates successful conjugation and chlorination.

  • Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a 1:4 mixture of Diethyl Ether:Pentane to afford pure (E)-4-chlorocrotonic acid[5].

    • Validation Checkpoint 2 (NMR QC): Confirm success via ¹H NMR. The terminal alkene protons of the starting material (~5.1-5.9 ppm) must disappear. The product will exhibit a characteristic trans-olefinic coupling constant (J ≈ 15.6 Hz) and an allylic CH₂ doublet at ~4.1 ppm[5].

References

  • Investigations into the biosynthesis of salinosporamide A: new insights on PKS extender unit. University of California, San Diego (eScholarship). Available at: [Link]

  • Copper-catalyzed enantioselective synthesis of trans-1-Alkyl-2-substituted cyclopropanes. University of Groningen. Available at:[Link]

  • Oxidation of olefinic compounds to glycols (US3488394A). Google Patents.
  • Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

Sources

Technical Guide: Elemental Analysis & Purity Confirmation for Halogenated Organics (C₁₀H₇BrO₃)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of small molecule therapeutics, establishing bulk purity is distinct from establishing molecular identity. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), it often fails to detect inorganic salts or solvent inclusions that depress potency.

This guide details the validation of


 (Molecular Weight: ~255.07  g/mol ) using Combustion Elemental Analysis (EA)  as the primary standard, while objectively comparing it against Quantitative NMR (qNMR)  and HRMS . We address the specific challenges of bromine determination—often the failure point in automated CHN analyzers—and provide a self-validating protocol for experimental success.

Part 1: Theoretical Framework & Calculation

Before any wet chemistry occurs, the theoretical abundance must be established using IUPAC atomic weights.

Target Molecule:


Molecular Weight Calculation: 
  • C:

    
     Da
    
  • H:

    
     Da
    
  • Br:

    
     Da
    
  • O:

    
     Da
    
  • Total MW: 255.067 g/mol

The "Journal Standard" Tolerance

Leading journals (ACS, RSC) generally require experimental values to fall within


  of the theoretical value to confirm 

purity.
ElementTheoretical %Acceptable Range (

)
Carbon 47.09% 46.69% – 47.49%
Hydrogen 2.77% 2.37% – 3.17%
Bromine 31.33% 30.93% – 31.73%
Oxygen 18.82% Typically calculated by difference

Part 2: Methodology Comparison

Method A: Combustion Analysis (CHN) + Schöniger Flask (The Gold Standard)
  • Mechanism: Flash combustion at >900°C. C converts to

    
    , H to 
    
    
    
    .
  • The Bromine Problem: Standard CHN analyzers use copper reduction columns that can be poisoned by halogens, or the halogens form volatile gases that interfere with detectors.

  • Solution: For

    
    , you must specify Oxygen Flask Combustion (Schöniger method)  or Ion Chromatography (IC) digest for the Bromine value. Do not rely on a standard CHN train for quantitative Br unless the instrument is explicitly configured for halogens.
    
Method B: Quantitative NMR (qNMR)[1][2][3][4][5]
  • Mechanism: Ratiometric comparison of proton integration against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Non-destructive and provides absolute purity (mass balance).

  • Limitation: Requires a standard with distinct chemical shifts from the analyte.

Method C: High-Resolution Mass Spectrometry (HRMS)[6]
  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Advantage: Confirms identity and isotopic pattern (

    
     vs 
    
    
    
    doublet).
  • Limitation: Not quantitative for bulk purity. A sample can be 80% pure (with 20% inorganic salt) and still give a perfect HRMS match.

Comparative Analysis Table
FeatureCombustion Analysis (EA)qNMRHRMS
Primary Output Bulk Purity (%)Absolute Purity (%)Molecular Identity
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision

(High)

(Medium)
< 5 ppm (Mass Accuracy)
Bromine Detection Requires specific module/flaskIndirect (via integration)Excellent (Isotopic Pattern)
Blind Spots High MW impurities with similar %COverlapping signalsInorganic salts, Solvents

Part 3: Experimental Protocol (Combustion Analysis)

Sample Preparation (The Critical Step)

Most EA failures are due to weighing errors or trapped solvents, not chemical impurity.

  • Drying: Dry

    
     in a vacuum oven at 40°C for 12 hours to remove solvent inclusions.
    
  • Weighing: Use a microbalance (readability 0.001 mg). Target sample mass: 2.000 mg.

  • Encapsulation: Use Tin (Sn) capsules.

    • Note: For halogenated compounds, add a pinch of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) to the capsule. This acts as a combustion aid and prevents the formation of volatile metal-bromides that skew results.
The Schöniger Flask Method (For Bromine Confirmation)

Since standard CHN detectors struggle with Br:

  • Combustion: Wrap sample in ashless filter paper. Burn in a sealed flask filled with pure

    
     and an absorbing solution (typically 
    
    
    
    /
    
    
    ).
  • Titration: The resulting bromide ions (

    
    ) are titrated with Silver Nitrate (
    
    
    
    ) or analyzed via Ion Chromatography.
Data Interpretation

If your Carbon is off by >0.4% but H is correct:

  • Low C: Likely inorganic contamination (silica, salts) or retained water.

  • High C: Likely trapped organic solvent (e.g., EtOAc, DCM).

Part 4: Visualization & Logic Flow

Purity Confirmation Workflow

The following diagram illustrates the decision logic for confirming


, prioritizing sample conservation and data integrity.

PurityWorkflow Start Synthesized C10H7BrO3 HRMS Step 1: HRMS (Confirm Identity & Br Isotope) Start->HRMS Decision1 Is Formula Correct? HRMS->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No qNMR Step 2: qNMR (Preliminary Purity) Decision1->qNMR Yes Recrystallize->Start Decision2 Purity > 95%? qNMR->Decision2 Decision2->Recrystallize No EA Step 3: Elemental Analysis (Combustion + Schöniger) Decision2->EA Yes (Gold Standard) Result Compare Experimental vs Theoretical (Tolerance ± 0.4%) EA->Result Pass Publishable Grade (Identity + Bulk Purity Confirmed) Result->Pass Within Range Fail Fail: Check for Solvents/Salts Result->Fail > 0.4% Deviation Fail->Recrystallize

Caption: Logical workflow for validating halogenated organic compounds. HRMS confirms structure, qNMR screens purity, and EA provides the final bulk purity certification.

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publications.[1][2] [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Methodology for Oxygen Flask Combustion).[3][4]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Exeter Analytical. Oxygen Flask Combustion Unit (Schöniger Flask Method) Overview.[Link]

Sources

Validation of purity using Thin Layer Chromatography (TLC) standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Planar Chromatography

In the high-stakes environment of pharmaceutical development, High-Performance Liquid Chromatography (HPLC) is often the default gold standard. However, overlooking High-Performance Thin Layer Chromatography (HPTLC) represents a strategic error in efficiency. Unlike the qualitative "spot-checks" of traditional TLC, HPTLC is a robust, quantitative, and automated platform capable of parallel processing that HPLC cannot match.

This guide moves beyond basic textbook definitions. It provides a self-validating protocol for purity assessment, grounded in the latest ICH Q2(R2) guidelines. We will demonstrate how to elevate TLC from a quick screen to a validated analytical tool.

Strategic Comparison: HPTLC vs. HPLC vs. TLC

To choose the right tool, one must understand the trade-offs. The following data compares the three modalities objectively.

Table 1: Performance Matrix
FeatureTraditional TLCHPTLC (High Performance)HPLC (Liquid Chromatography)
Primary Use Quick qualitative screeningQuantitative impurity profiling, FingerprintingQuantitative assay, High-resolution separation
Stationary Phase Silica Gel 60 (10–12 µm)Nano-silica (5–6 µm)C18/Silica Columns (1.7–5 µm)
Resolution LowHigh (Sharper bands, less diffusion)Very High
Throughput < 10 samples/plate> 30 samples/plate (Parallel)1 sample/run (Serial)
Detection Limit 1–5 ng (Visual)100–500 pg (UV Densitometry)< 100 pg (UV/Fluorescence)
Solvent Usage High (per sample)Low (20 mL for 30 samples)High (Continuous flow)
Cost per Sample Very LowLowHigh
Time to Result 20–60 min15–20 min (Simultaneous)30–60 min (Sequential)
Expert Insight: The "Matrix Effect" Advantage

Why HPTLC? HPLC requires rigorous sample cleanup to prevent column clogging. HPTLC uses a disposable stationary phase.[1] You can analyze crude extracts, plasma, or reaction slurries directly without fear of "ruining" the system. This makes HPTLC superior for early-stage raw material screening where matrix interference is high.

The "Self-Validating" System Suitability Concept

A protocol is only as trustworthy as its controls. In HPTLC purity validation, you must prove on every plate that the system can separate the target analyte from its closest impurities.

The Golden Rule: Never run a sample without a System Suitability Test (SST) mixture.

  • SST Mix: A solution containing the Target Analyte + a known Related Impurity (at ~1-5% level).

  • Acceptance Criteria: The resolution (

    
    ) between the Main Spot and the Impurity Spot must be 
    
    
    
    .

If the SST fails, the entire plate is invalid, regardless of how "pure" the samples look.

Experimental Workflow: Validated Purity Assessment

This protocol is designed to meet ICH Q2(R2) validation requirements for specificity, linearity, and precision.[2]

Phase 1: Preparation & Activation
  • Plate Selection: Use HPTLC Silica gel 60 F254 glass plates (20 x 10 cm).

    • Why: Glass offers superior flatness for densitometry compared to aluminum.

  • Pre-Washing: Develop the blank plate in Methanol to the top. Dry at 120°C for 20 mins.

    • Why: Removes "binder" impurities that cause ghost peaks at the solvent front.

  • Standard Preparation:

    • Reference Standard (RS): 1.0 mg/mL in Methanol (100% purity).

    • System Suitability Solution (SST): RS spiked with 5% of a known impurity (e.g., synthesis precursor).

Phase 2: Sample Application (The Critical Step)

Do not spot manually. Use an automated spray-on applicator (e.g., Linomat).

  • Technique: Spray as bands (6 mm length), not spots.

  • Spacing: 10 mm between tracks.

  • Volume: Apply 2.0 µL to 10.0 µL (must be within linear range).

Expert Note: Banding concentrates the sample.[1] As the solvent evaporates during spraying, the analyte focuses into a narrow start line, drastically improving resolution compared to capillary spotting.

Phase 3: Chromatographic Development
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase. Let equilibrate for 20 mins with lid closed.

    • Why: Saturation prevents "edge effects" (smiling bands) and ensures reproducible Rf values.

  • Development: Place plate in chamber. Run until solvent front reaches 70 mm (approx. 15-20 mins).

  • Drying: Remove plate and dry in a stream of cold air or on a plate heater (controlled temp).

Phase 4: Visualization & Quantification[3][4]
  • UV Inspection: View under 254 nm (quenching) and 366 nm (fluorescence).

  • Densitometry (Required for Validation): Scan the plate using a TLC Scanner in absorbance mode.

    • Wavelength:

      
       of the analyte.[3]
      
    • Output: Chromatograms (Intensity vs. Rf).

Visualizing the Logic

Workflow Diagram

The following diagram illustrates the linear workflow of a validated HPTLC experiment.

HPTLC_Workflow Start Start: Sample & Standard Prep Activation Plate Activation (MeOH Wash + Heat) Start->Activation Application Automated Banding (Spray-on) Activation->Application SST_Check Apply SST Mix (Analyte + Impurity) Application->SST_Check Critical Control Development Chamber Saturation & Development SST_Check->Development Scanning Densitometric Scanning (UV/Vis) Development->Scanning Analysis Data Analysis (Peak Area Integration) Scanning->Analysis

Caption: Figure 1: Step-by-step HPTLC workflow emphasizing the integration of System Suitability Testing (SST).

Decision Logic: TLC vs. HPLC

When should you deploy this protocol?

Method_Selection Start Purity Analysis Required Q1 Is the sample matrix complex? (Plasma, Crude Extract) Start->Q1 Q2 Is high throughput required? (>20 samples) Q1->Q2 No HPTLC Choose HPTLC Q1->HPTLC Yes (Disposable Phase) Q3 Is ultra-trace quantification needed? (<0.1%) Q2->Q3 No Q2->HPTLC Yes (Parallel Runs) Q3->HPTLC No (Routine Purity) HPLC Choose HPLC Q3->HPLC Yes (High Sensitivity)

Caption: Figure 2: Decision tree for selecting between HPTLC and HPLC based on sample constraints.

Data Analysis & Calculations

To validate purity, you generally use the Area Normalization Method or External Standard Method .

Purity Calculation (Area Normalization)

This assumes all components respond equally to the detector (a limitation, but common for initial purity checks).



  • 
    : Area under the curve (AUC) of the main peak.
    
  • 
    : Sum of AUCs of all detected peaks in the track.
    
Validation Parameters (ICH Q2)
ParameterHPTLC MethodAcceptance Criteria
Specificity Compare Rf of Standard vs. SampleRf values must match within ±0.02. Spectra correlation > 0.99.
Linearity 5-point calibration curve

Precision Repeatability (n=6 spots)RSD < 2.0% for peak area
LOD/LOQ Signal-to-Noise Ratio (S/N)LOD (3:1), LOQ (10:1)

Troubleshooting Common Issues

  • Tailing Bands: Usually caused by overloading the plate or acidic/basic compounds.

    • Fix: Add 1-2% Formic Acid (for acids) or Triethylamine (for bases) to the mobile phase.

  • "Smiling" Solvent Front: Uneven saturation in the chamber.

    • Fix: Ensure filter paper lines the entire wall of the chamber and allow full 20 min saturation.

  • High Background Noise: Impurities in the plate binder.

    • Fix: Pre-wash the plate with Methanol and heat activate before use.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[6] Thieme Medical Publishers. (Standard text for HPTLC methodology).

  • European Medicines Agency. (2022).[4] ICH guideline Q2(R2) on validation of analytical procedures.[4][5][7][Link]

  • Forensicspedia. (2024). High-Performance Thin Layer Chromatography (HPTLC).[1][8][9][10][11][12][13][14][Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-bromophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational workflows for handling 4-(3-bromophenyl)-4-oxo-2-butenoic acid .[1][2][3]

Executive Safety Summary

4-(3-bromophenyl)-4-oxo-2-butenoic acid is a potent electrophile belonging to the class of


-unsaturated keto acids.[1][2] Its chemical structure features a reactive Michael acceptor moiety, making it capable of covalent modification of biological nucleophiles (e.g., cysteine residues in proteins).[2]

Primary Hazards:

  • Severe Skin & Eye Irritant / Potential Corrosive: The acidic functionality combined with the alkylating potential can cause significant tissue damage.

  • Skin Sensitizer: High risk of allergic contact dermatitis due to protein haptenization.

  • Respiratory Irritant: Inhalation of dust or aerosols may cause severe respiratory distress.

Immediate Action Required:

  • Engineering Controls: Handle only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (minimum) and chemical splash goggles are mandatory.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent degradation and moisture absorption.[2]

Chemical Profile & Hazard Analysis

Understanding the molecular reactivity is essential for predicting hazards where specific toxicological data may be sparse.

FeatureDescriptionSafety Implication
Chemical Structure 4-(3-bromophenyl)-4-oxo-2-butenoic acidContains a ketone, alkene, and carboxylic acid.[1][2]
Reactivity Class Michael Acceptor (Electrophile)Reacts irreversibly with thiols (SH groups) in skin/lungs.[2]
Physical State Solid (Likely Crystalline Powder)Dust generation is the primary exposure vector.[2]
Acidity Weak to Moderate Organic AcidCorrosive to mucous membranes; incompatible with bases.
Stability Light & Moisture SensitivePotential for degradation; store in amber vials/desiccators.
Mechanism of Toxicity

The


-unsaturated ketone moiety acts as a "warhead," susceptible to nucleophilic attack.[2] Upon contact with skin or mucous membranes, the compound can alkylate cellular proteins, leading to:
  • Direct Cytotoxicity: Cell death and tissue necrosis (chemical burns).

  • Immunotoxicity: Formation of neo-antigens, triggering immune sensitization (rashes, anaphylaxis upon re-exposure).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >1 mg.

Protective Layering Strategy
  • Eye/Face:

    • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[2] Safety glasses are insufficient due to dust/splash risk.

    • High Volume (>1g): Face Shield worn over goggles.[2]

  • Hand Protection:

    • Primary Layer: Nitrile Exam Gloves (4 mil minimum).[2]

    • Secondary Layer: Long-cuff Nitrile or Silver Shield® (Laminate) gloves for prolonged handling or solution preparation.[1][2]

    • Rationale: Small electrophiles can permeate thin nitrile; double gloving provides a breakthrough buffer.

  • Body:

    • Lab coat (100% cotton or Nomex/flame-resistant).[1][2]

    • Closed-toe shoes (impermeable material, no mesh).[1][2]

    • Chemical apron recommended for solution transfers.

  • Respiratory:

    • Primary Control: Fume Hood (Face velocity 80–100 fpm).[2]

    • Secondary (if hood unavailable/cleaning spills): N95 or P100 particulate respirator (fit-tested).[1][2]

PPE Decision Workflow

PPE_Workflow start Start: Assess Task state_check Is the compound in Solid or Liquid form? start->state_check solid Solid (Powder) state_check->solid liquid Solution (Dissolved) state_check->liquid solid_ppe PPE: Double Nitrile Gloves + Goggles Control: Fume Hood (Sash Low) solid->solid_ppe liquid_ppe PPE: Double Nitrile (Long Cuff) + Goggles + Apron Control: Fume Hood + Secondary Containment liquid->liquid_ppe high_risk High Risk: >1g or Heating? solid_ppe->high_risk liquid_ppe->high_risk add_shield Add Face Shield + Blast Shield high_risk->add_shield Yes

Figure 1: PPE Selection Logic based on physical state and quantity.[1][2]

Operational Handling Protocol

A. Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Preparation:

    • Place a disposable balance draft shield or "static-free" weigh boat inside the fume hood.[1]

    • Use an anti-static gun if the powder is fluffy/electrostatic.

  • Weighing:

    • Do not remove the stock container from the fume hood.

    • Tare the weigh boat inside the hood (if using a portable balance) or transfer small amounts to a pre-tared vial.[2]

    • Best Practice: If the balance is outside the hood, transfer the solid into a tared vial inside the hood, cap it tightly, wipe the exterior, and then weigh the sealed vial.

  • Cleanup:

    • Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone or Methanol) inside the hood.[1][2] Discard the wipe as hazardous waste.

B. Solubilization

Objective: Prevent exothermic splashing and aerosolization.

  • Solvent Choice: Compatible with DMSO, Methanol, or DMF.

  • Procedure:

    • Add the solid to the reaction vessel first.

    • Add solvent slowly down the side of the vessel to wash down residual powder.

    • Caution: If using basic solvents (e.g., amines), heat may be generated.[2] Cool the vessel on ice during addition.

C. Reaction Setup

Objective: Containment of reactive intermediates.

  • All reactions involving this compound must be performed in a closed system (e.g., septum-capped flask) vented to a bubbler or scrubber.[1][2]

  • Use a secondary container (tray) to catch potential spills.[2]

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: Immediate irrigation at an eyewash station for 15 minutes .[4] Hold eyelids open. Time is critical to prevent corneal opacity.[2]

  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.[4]

    • Wash affected area with soap and copious water for 15 minutes.[5][6]

    • Do not use organic solvents (ethanol/acetone) on skin; this enhances absorption.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2]

Spill Cleanup Workflow

Spill_Response spill Spill Detected assess Assess Size & State spill->assess minor_solid Minor Solid (<5g) assess->minor_solid minor_liquid Minor Liquid (<10mL) assess->minor_liquid major Major Spill / Outside Hood assess->major clean_solid 1. Dampen with inert oil/solvent 2. Scoop into waste jar 3. Wash surface with soap/water minor_solid->clean_solid clean_liquid 1. Cover with absorbent pads 2. Neutralize (if acidic) 3. Collect in waste jar minor_liquid->clean_liquid evacuate Evacuate Area & Call EHS major->evacuate

Figure 2: Decision tree for managing spills safely.

Waste Management & Disposal

Proper disposal is critical to prevent downstream reactions in waste streams.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste container.[1][2] Label as "Toxic/Irritant Solid."
Liquid Waste Acidic Organic LiquidCollect in "Organic Acids" or "Halogenated Solvents" container (depending on solvent).[2] Do not mix with strong bases or oxidizers.
Contaminated Sharps Hazardous SharpsNeedles/syringes used with this compound must go into a rigid sharps container, never trash.
Decontamination Wash WaterFirst rinse of glassware should be collected as hazardous liquid waste. Subsequent rinses can go to drain if permitted by local EHS.

Disposal Directive: Segregate this waste from oxidizing agents (e.g., Nitric acid, Peroxides) and strong bases (e.g., Sodium Hydroxide waste) to prevent exothermic reactions or polymerization in the waste drum.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329816336, 4-(4-Bromophenyl)butanoic acid (Analog).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.